Product packaging for Kisspeptin-10 human TFA(Cat. No.:)

Kisspeptin-10 human TFA

Cat. No.: B13390577
M. Wt: 1416.5 g/mol
InChI Key: TYHMUNFOLJTKBC-QDUZOICUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kisspeptin-10 human TFA is a useful research compound. Its molecular formula is C65H84F3N17O16 and its molecular weight is 1416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H84F3N17O16 B13390577 Kisspeptin-10 human TFA

Properties

Molecular Formula

C65H84F3N17O16

Molecular Weight

1416.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C63H83N17O14.C2HF3O2/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37;3-2(4,5)1(6)7/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70);(H,6,7)/t41-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1

InChI Key

TYHMUNFOLJTKBC-QDUZOICUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

The Neuroendocrine Gateway: A Technical Guide to the Mechanism of Action of Kisspeptin-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a decapeptide product of the KISS1 gene, has emerged as a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis and a key player in reproductive function. Its potent stimulatory effect on gonadotropin-releasing hormone (GnRH) secretion has made it a focal point of research in reproductive biology and a promising target for therapeutic interventions in related disorders. This technical guide provides an in-depth exploration of the mechanism of action of human Kisspeptin-10, detailing its molecular interactions, downstream signaling cascades, and physiological consequences. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in neuroscience, endocrinology, and drug development.

Core Mechanism of Action: Receptor Binding and Activation

Kisspeptin-10 exerts its biological effects by acting as a potent agonist for the G protein-coupled receptor 54 (GPR54), now formally known as KISS1R. This high-affinity interaction is the initiating event in a signaling cascade that ultimately governs the pulsatile release of GnRH from hypothalamic neurons.

Quantitative Receptor Binding and Activation Data

The binding affinity and functional potency of Kisspeptin-10 at the KISS1R have been characterized through various in vitro assays. The following table summarizes key quantitative data from the literature.

ParameterSpeciesCell Line/SystemValueReference
Binding Affinity (Ki) HumanKISS1R-expressing cells2.33 nM
RatKISS1R-expressing cells1.59 nM
Functional Potency (EC50) HumanHEK293 cells expressing KISS1R4.14 x 10⁻¹⁰ M (cellular impedance)[1]
GnRH Release MurineGT1-7 GnRH neuronal cellsSignificant stimulation at 1 nM and 10 nM[2]
MurineHypothalamic explantsDose-dependent increase in GnRH release

Intracellular Signaling Pathways

Upon binding of Kisspeptin-10, KISS1R undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11. This initiates a well-defined intracellular signaling cascade primarily mediated by phospholipase C (PLC).

  • Phospholipase C Activation and Second Messenger Generation : Activated Gq/11 stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol. This initial Ca²⁺ transient can be followed by a more sustained influx of extracellular Ca²⁺ through plasma membrane channels.

  • Protein Kinase C Activation : DAG, in conjunction with the elevated intracellular Ca²⁺ levels, activates protein kinase C (PKC).

  • MAPK/ERK Pathway Activation : Activated PKC can then phosphorylate and activate downstream kinases, most notably components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase (ERK) 1/2.

  • Neuronal Depolarization and GnRH Release : The combination of intracellular calcium mobilization and the activation of downstream kinases leads to the modulation of ion channel activity in GnRH neurons. This results in neuronal depolarization and the subsequent pulsatile release of GnRH into the portal circulation.

Signaling Pathway Diagram

Kisspeptin10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Kisspeptin-10 Kisspeptin-10 KISS1R KISS1R (GPR54) Kisspeptin-10->KISS1R Binds to Gq11 Gq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Ca2_cyto->PKC Co-activates Depolarization Neuronal Depolarization Ca2_cyto->Depolarization MAPK MAPK (ERK1/2) PKC->MAPK Phosphorylates & Activates MAPK->Depolarization GnRH_release GnRH Release Depolarization->GnRH_release Triggers

Kisspeptin-10 Intracellular Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of Kisspeptin-10 for the human KISS1R.

1. Materials:

  • HEK293 cells stably expressing human KISS1R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)

  • Radioligand: [¹²⁵I]-Kisspeptin-10

  • Unlabeled competitor: Kisspeptin-10 human TFA

  • Non-specific binding control: High concentration of unlabeled Kisspeptin-10 (e.g., 1 µM)

  • Scintillation cocktail and vials

  • Gamma counter

2. Methods:

  • Membrane Preparation:

    • Culture HEK293-KISS1R cells to confluency.

    • Harvest cells and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.

    • Add a constant concentration of [¹²⁵I]-Kisspeptin-10 (e.g., 0.1 nM).

    • Add increasing concentrations of unlabeled Kisspeptin-10 (e.g., 10⁻¹² M to 10⁻⁶ M) for the competition curve. For total binding, add binding buffer only. For non-specific binding, add a high concentration of unlabeled Kisspeptin-10.

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in binding buffer.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled Kisspeptin-10 concentration.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro GnRH Release Assay from Hypothalamic Explants

This protocol describes a method to measure Kisspeptin-10-induced GnRH release from rodent hypothalamic explants.

1. Materials:

  • Adult male rodents (e.g., rats or mice)

  • Dissection tools

  • Artificial cerebrospinal fluid (aCSF), gassed with 95% O₂ / 5% CO₂

  • This compound solutions at various concentrations

  • GnRH ELISA kit

  • Water bath or incubator at 37°C

2. Methods:

  • Hypothalamic Explant Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Rapidly dissect the brain and place it in ice-cold aCSF.

    • Isolate the mediobasal hypothalamus containing the median eminence.

    • Place individual explants in separate chambers of a perifusion system or in individual wells of a culture plate.

  • GnRH Release Experiment:

    • Allow the explants to equilibrate in aCSF at 37°C for a pre-incubation period (e.g., 60-90 minutes).

    • Collect baseline aCSF samples for a defined period (e.g., 30 minutes).

    • Expose the explants to different concentrations of Kisspeptin-10 in aCSF for a specified duration (e.g., 30-60 minutes).

    • Collect the aCSF (supernatant) at regular intervals during and after Kisspeptin-10 exposure.

    • Store the collected samples at -80°C until analysis.

  • GnRH Quantification:

    • Thaw the collected aCSF samples.

    • Measure the concentration of GnRH in each sample using a commercially available GnRH ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Express the GnRH release as a percentage of the baseline release for each explant.

    • Compare the GnRH release in response to different concentrations of Kisspeptin-10 to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences.

Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium mobilization in GnRH neurons in response to Kisspeptin-10 using a fluorescent calcium indicator.

1. Materials:

  • GT1-7 cells (immortalized GnRH neurons) or primary hypothalamic neurons

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • This compound solutions

  • Fluorescence microscope or plate reader with ratiometric imaging capabilities

2. Methods:

  • Cell Preparation and Dye Loading:

    • Culture GT1-7 cells on glass coverslips or in a 96-well imaging plate.

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye for approximately 30 minutes.

  • Calcium Imaging:

    • Mount the coverslip on the stage of a fluorescence microscope or place the plate in a fluorescence plate reader.

    • Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

    • Record a stable baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add Kisspeptin-10 solution at the desired concentration to the cells and continue recording the fluorescence ratio.

    • Record the response for a sufficient duration to capture the peak and subsequent return to baseline.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

    • Plot the F340/F380 ratio over time.

    • Quantify the response by measuring the peak change in the fluorescence ratio from the baseline.

    • Compare the responses to different concentrations of Kisspeptin-10.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_binding Receptor Binding cluster_signaling Intracellular Signaling cluster_functional Functional Output cell_culture 1. Culture KISS1R-expressing cells membrane_prep 2. Prepare cell membranes cell_culture->membrane_prep binding_assay 3. Perform competitive radioligand binding assay membrane_prep->binding_assay data_analysis_binding 4. Calculate Ki value binding_assay->data_analysis_binding final_conclusion Conclusion: Elucidation of Kisspeptin-10 Mechanism of Action data_analysis_binding->final_conclusion cell_culture_ca 1. Culture GnRH neurons (e.g., GT1-7) dye_loading 2. Load cells with Fura-2 AM cell_culture_ca->dye_loading ca_imaging 3. Perform fluorescence calcium imaging dye_loading->ca_imaging data_analysis_ca 4. Analyze changes in [Ca²⁺]i ca_imaging->data_analysis_ca data_analysis_ca->final_conclusion explant_prep 1. Prepare hypothalamic explants gnrh_release 2. Stimulate with Kisspeptin-10 explant_prep->gnrh_release elisa 3. Measure GnRH release by ELISA gnrh_release->elisa data_analysis_gnrh 4. Quantify GnRH secretion elisa->data_analysis_gnrh data_analysis_gnrh->final_conclusion

Workflow for Investigating Kisspeptin-10's Mechanism of Action

Conclusion

This compound is a potent endogenous agonist of the KISS1R, playing a pivotal role in the regulation of the reproductive axis. Its mechanism of action is initiated by high-affinity binding to KISS1R on GnRH neurons, which triggers a Gq/11-mediated signaling cascade involving PLC activation, IP3-mediated calcium release, and DAG-PKC-MAPK pathway activation. This intricate signaling network culminates in the depolarization of GnRH neurons and the pulsatile release of GnRH, the master hormone of reproduction. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate this critical neuroendocrine system and explore its therapeutic potential.

References

A Technical Guide to the Role of Kisspeptin-10 in Gonadotropin-Releasing Hormone (GnRH) Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kisspeptin, a product of the KISS1 gene, and its receptor, KISS1R (also known as GPR54), are now recognized as indispensable regulators of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Kisspeptin-10, the smallest biologically active fragment, is a potent secretagogue of Gonadotropin-Releasing Hormone (GnRH).[1] This document provides a detailed technical overview of the mechanisms of action, quantitative effects, and key experimental protocols used to elucidate the critical role of Kisspeptin-10 in controlling GnRH secretion, and by extension, reproductive function.

Mechanism of Action: From Receptor Binding to Neuronal Firing

Kisspeptin-10 exerts its powerful effects by directly binding to and activating its cognate G protein-coupled receptor, KISS1R, which is expressed on the majority of GnRH neurons in the hypothalamus.[3][4] This interaction is the primary upstream gateway for stimulating the pulsatile release of GnRH, a process essential for normal puberty and fertility.

Signaling Pathways

Activation of KISS1R by Kisspeptin-10 initiates a well-defined intracellular signaling cascade predominantly coupled to the Gαq/11 protein. This triggers a series of downstream events:

  • Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Second Messenger Generation: This hydrolysis produces two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²+). Concurrently, DAG activates Protein Kinase C (PKC).

  • MAPK Pathway Activation: The rise in intracellular Ca²+ and PKC activation leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), particularly ERK1/2.

  • Neuronal Depolarization: The combined signaling events cause depolarization of the GnRH neuron. This is achieved by activating nonselective cation channels (like TRPC channels) and inhibiting inwardly rectifying potassium (Kir) channels.

  • GnRH Secretion: The resulting neuronal firing and increased intracellular calcium trigger the fusion of GnRH-containing vesicles with the plasma membrane, leading to the pulsatile secretion of GnRH into the hypophyseal portal system.

Recent evidence also suggests a G protein-independent signaling pathway via β-arrestin, which can also contribute to ERK1/2 activation.

Kisspeptin_Signaling_Pathway cluster_membrane GnRH Neuron Membrane cluster_cytosol Cytosol Kp10 Kisspeptin-10 KISS1R KISS1R (GPR54) Kp10->KISS1R Binds Gq11 Gαq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC TRPC Channel (Cation Influx) Depolarization Neuron Depolarization TRPC->Depolarization Kir Kir Channel (K+ Efflux) Kir->Depolarization ER Endoplasmic Reticulum IP3->ER Acts on DAG->TRPC Activates DAG->Kir Suppresses PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->Depolarization ERK ERK1/2 Activation PKC->ERK Phosphorylates GnRH_Release Pulsatile GnRH Secretion Depolarization->GnRH_Release Triggers

Caption: Kisspeptin-10 signaling cascade in a GnRH neuron.

Quantitative Data Presentation

The administration of Kisspeptin-10 results in a potent, dose-dependent stimulation of the HPG axis. The primary surrogate marker for GnRH secretion in human studies is Luteinizing Hormone (LH), as each pulse of GnRH from the hypothalamus elicits a corresponding pulse of LH from the pituitary.

Table 1: Effects of Intravenous Kisspeptin-10 Administration in Healthy Men
ParameterVehicle (Control)Kisspeptin-10 DoseResultFold Change (Approx.)Reference
Peak Serum LH ~4.1 IU/L1.0 µg/kg (bolus)↑ to 12.4 ± 1.7 IU/L at 30 min~3.0x
Mean Serum LH 5.2 ± 0.8 IU/L1.5 µg/kg/h (infusion)↑ to 14.1 ± 1.7 IU/L~2.7x
Mean Serum LH 5.4 ± 0.7 IU/L4.0 µg/kg/h (infusion)↑ to 20.8 ± 4.9 IU/L~3.8x
LH Pulse Frequency 0.7 ± 0.1 pulses/h1.5 µg/kg/h (infusion)↑ to 1.0 ± 0.2 pulses/h~1.4x
LH Secretory Mass 3.9 ± 0.4 IU/L1.5 µg/kg/h (infusion)↑ to 12.8 ± 2.6 IU/L~3.3x
Serum Testosterone 16.6 ± 2.4 nmol/L4.0 µg/kg/h (infusion)↑ to 24.0 ± 2.5 nmol/L~1.4x

Note: Data are presented as mean ± SEM. Increases were statistically significant (P < 0.05 to P < 0.001) in the cited studies.

Table 2: Comparative Potency of Kisspeptins and GnRH in Healthy Men (1.0 nmol/kg/h infusion)
HormoneMean AUC Serum LH (h·IU/L)Relative Potency vs. Kp-10Reference
Kisspeptin-10 10.81 ± 1.731.0x
Kisspeptin-54 14.43 ± 1.27~1.3x
GnRH 34.06 ± 5.18~3.2x

Note: AUC = Area Under the Curve. This demonstrates that while Kisspeptin-10 is a potent stimulator, direct administration of GnRH to the pituitary results in a significantly larger LH release.

Key Experimental Protocols

Elucidating the function of Kisspeptin-10 has relied on a combination of in vivo, ex vivo, and in vitro methodologies.

Ex Vivo Hypothalamic Explant Perifusion Assay

This technique allows for the direct measurement of GnRH secretion from hypothalamic tissue in a controlled environment, preserving the local neuronal architecture.

Methodology:

  • Tissue Dissection: The mediobasal hypothalamus (MBH), containing GnRH nerve terminals, is carefully dissected from a model organism (e.g., mouse, rat).

  • Organotypic Culture: The MBH explant is placed on a membrane in a specialized culture dish and maintained in culture medium for several days to stabilize.

  • Perifusion Chamber: The explant is transferred to a perifusion chamber, which allows for a constant flow of oxygenated artificial cerebrospinal fluid (aCSF) over the tissue.

  • Baseline Collection: Effluent from the chamber is collected in fractions at regular intervals (e.g., every 10 minutes) to establish a baseline of pulsatile GnRH secretion.

  • Stimulation: The perifusion medium is switched to one containing a known concentration of Kisspeptin-10.

  • Post-Stimulation Collection: Effluent continues to be collected to measure the GnRH response to the stimulus.

  • Quantification: The GnRH concentration in each collected fraction is quantified using a sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Analysis: The data are analyzed to determine changes in GnRH pulse amplitude, frequency, and total secretion compared to the baseline period.

Perifusion_Workflow Start Start: Euthanize Animal & Extract Brain Dissect 1. Dissect Mediobasal Hypothalamus (MBH) Start->Dissect Culture 2. Place MBH Explant in Organotypic Culture Dissect->Culture Perifuse 3. Transfer to Perifusion Chamber with aCSF Flow Culture->Perifuse Baseline 4. Collect Effluent Fractions (Establish Baseline GnRH) Perifuse->Baseline Stimulate 5. Switch to aCSF + Kisspeptin-10 Baseline->Stimulate Collect 6. Continue Collecting Effluent Fractions Stimulate->Collect Assay 7. Quantify GnRH in Fractions via RIA/ELISA Collect->Assay Analyze 8. Analyze Pulse Frequency, Amplitude & Total Secretion Assay->Analyze End End: Data Interpretation Analyze->End

Caption: Workflow for a hypothalamic explant perifusion experiment.
In Vivo Electrophysiology and Calcium Imaging

These techniques are used to measure the direct effect of Kisspeptin-10 on the electrical activity and intracellular calcium dynamics of individual GnRH neurons.

Methodology:

  • Model Preparation: Genetically modified mice expressing a fluorescent reporter (e.g., GFP) in GnRH neurons are often used to identify the cells.

  • Brain Slice Preparation: Acute brain slices containing the preoptic area or hypothalamus are prepared.

  • Cell Identification: GnRH neurons are identified under a microscope using fluorescence.

  • Electrophysiology: A microelectrode is used to form a patch-clamp seal with a GnRH neuron to record its electrical activity (action potentials, membrane potential).

  • Calcium Imaging: Alternatively, cells are loaded with a calcium-sensitive dye (e.g., Fura-2). Changes in fluorescence intensity upon stimulation reflect changes in intracellular calcium concentration.

  • Kisspeptin Application: Kisspeptin-10 is applied to the brain slice via bath application or local puffing.

  • Data Recording: The resulting change in firing rate, membrane depolarization, or intracellular calcium oscillations is recorded and analyzed. This method has shown that Kisspeptin-10 potently depolarizes GnRH neurons and increases their firing rate.

In Vivo Human Administration Studies

These clinical studies are crucial for understanding the physiological effects and therapeutic potential of Kisspeptin-10 in humans.

Methodology:

  • Participant Recruitment: Healthy volunteers or specific patient populations are recruited.

  • Catheterization: Intravenous (IV) catheters are placed for hormone administration and frequent blood sampling.

  • Baseline Sampling: Blood is drawn at regular intervals (e.g., every 10-15 minutes) for several hours to establish baseline hormone pulsatility (LH, FSH, testosterone).

  • Administration: Kisspeptin-10 is administered as either an IV bolus or a continuous infusion at a specific dose.

  • Post-Administration Sampling: Frequent blood sampling continues for the duration of the infusion and for several hours afterward.

  • Hormone Analysis: Serum concentrations of LH, FSH, and sex steroids are measured.

  • Deconvolution Analysis: A mathematical algorithm is used to analyze the hormone concentration profiles to determine pulse frequency and amplitude.

HPG_Axis_Control Hypothalamus Hypothalamus Kisspeptin Kisspeptin-10 (from KNDy Neurons) GnRH GnRH Neurons Kisspeptin->GnRH Pituitary Anterior Pituitary GnRH->Pituitary Pulsatile GnRH Secretion (+) Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH / FSH Secretion (+) SexSteroids Sex Steroids (Testosterone/Estradiol) Gonads->SexSteroids Production SexSteroids->Kisspeptin Negative Feedback (-) SexSteroids->GnRH Negative Feedback (-) SexSteroids->Pituitary Negative Feedback (-)

References

The Role of Kisspeptin-10 in Reproductive Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kisspeptin-10, a potent decapeptide product of the KiSS-1 gene, has emerged as a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis and a key player in reproductive physiology.[1][2][3][4][5] Acting via its cognate G-protein coupled receptor, GPR54 (also known as KISS1R), Kisspeptin-10 is a powerful secretagogue of Gonadotropin-Releasing Hormone (GnRH), thereby orchestrating the downstream release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This technical guide provides an in-depth overview of the biological functions of Kisspeptin-10, with a focus on its signaling pathways, quantitative effects on reproductive hormones, and detailed experimental methodologies for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for reproductive disorders.

Core Biological Functions and Signaling Pathway

Kisspeptin-10 is a fundamental component in the regulation of puberty, gonadotropin secretion, and sex steroid-mediated feedback on the reproductive axis. Its primary mode of action is the stimulation of GnRH neurons in the hypothalamus.

The binding of Kisspeptin-10 to GPR54 on GnRH neurons initiates a signaling cascade predominantly through the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a prolonged depolarization and intense firing of GnRH neurons. This increased electrical activity results in the pulsatile release of GnRH into the hypophyseal portal system, which then stimulates the anterior pituitary to release LH and FSH.

Kisspeptin_Signaling_Pathway cluster_0 GnRH Neuron cluster_1 Anterior Pituitary KP10 Kisspeptin-10 GPR54 GPR54 (KISS1R) KP10->GPR54 Binds to PLC Phospholipase C (PLC) GPR54->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Depolarization Neuronal Depolarization & Firing Ca_release->Depolarization Induces GnRH_release GnRH Release Depolarization->GnRH_release Triggers GnRH_receptor GnRH Receptor GnRH_release->GnRH_receptor Travels via portal system LH_FSH_release LH & FSH Release GnRH_receptor->LH_FSH_release Stimulates Gonadotroph Gonadotroph Cell

Caption: Kisspeptin-10 signaling pathway in GnRH neurons. (Within 100 characters)

Quantitative Effects of Kisspeptin-10 on Reproductive Hormones

Numerous studies have quantified the potent effects of Kisspeptin-10 on the secretion of LH, FSH, and testosterone. The following tables summarize key findings from studies in humans and animal models.

Table 1: Effects of Intravenous Bolus Kisspeptin-10 in Healthy Men
DosePeak LH Response (IU/L)Time to Peak LHPeak FSH Response (IU/L)Testosterone ResponseReference
1 µg/kg12.4 ± 1.7 (from 4.1 ± 0.4)30 min--
3 µg/kgReduced response vs. 1 µg/kg---
0.3 nmol/kgSignificant increase30-40 min-Significant increase
1.0 nmol/kgSignificant increase30-40 minSignificant increaseSignificant increase
10 nmol/kg6.1 ± 1.3 h·IU/liter (AUC)30-40 min--
Table 2: Effects of Continuous Intravenous Infusion of Kisspeptin-10 in Healthy Men
Infusion RateMean LH Increase (IU/L)DurationMean Testosterone Increase (nmol/L)Reference
4 µg/kg/h5.4 ± 0.7 to 20.8 ± 4.922.5 h16.6 ± 2.4 to 24.0 ± 2.5
1.5 µg/kg/h5.2 ± 0.8 to 14.1 ± 1.7--
Table 3: Effects of Kisspeptin-10 in Women
Menstrual Cycle PhaseDose (IV Bolus)LH ResponseFSH ResponseReference
FollicularUp to 10 nmol/kgNo significant alterationNo significant alteration
Preovulatory10 nmol/kgSignificant increase (30.3 ± 7.7 h·IU/liter AUC)Significant increase (6.9 ± 0.9 h·IU/liter AUC)
Table 4: Kisspeptin-10 Receptor Binding Affinity
SpeciesReceptorKi (nM)Reference
RatKISS1R1.59
HumanKISS1R2.33

Experimental Protocols

In Vivo Administration of Kisspeptin-10 in Humans

Objective: To assess the effects of Kisspeptin-10 on gonadotropin and sex steroid secretion.

Protocol:

  • Subject Recruitment: Healthy male or female volunteers are recruited. For female studies, the phase of the menstrual cycle is determined.

  • Catheterization: An intravenous cannula is inserted into a forearm vein for blood sampling and another in the contralateral arm for peptide administration.

  • Baseline Sampling: Blood samples are collected at regular intervals (e.g., every 10-15 minutes) for a baseline period (e.g., 60-120 minutes) to establish basal hormone levels.

  • Kisspeptin-10 Administration:

    • Bolus Injection: A single intravenous bolus of Kisspeptin-10 (doses ranging from 0.01 to 10 nmol/kg) or vehicle (saline) is administered.

    • Continuous Infusion: Kisspeptin-10 is infused intravenously at a constant rate (e.g., 1.0 to 4.0 µg/kg/h) for a specified duration (e.g., 3 to 22.5 hours).

  • Post-Administration Sampling: Blood sampling continues at regular intervals for several hours post-administration to monitor the hormonal response.

  • Hormone Analysis: Plasma or serum is separated and stored at -20°C or lower until analysis. Luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone are measured using validated immunoassays.

  • Data Analysis: The area under the curve (AUC) for hormone concentrations is calculated to quantify the integrated hormonal response. Statistical analysis is performed to compare responses to Kisspeptin-10 and vehicle.

Experimental_Workflow_In_Vivo cluster_setup Preparation cluster_execution Execution cluster_analysis Analysis Subject Subject Recruitment (Healthy Volunteers) Cannulation IV Cannulation (Bilateral) Subject->Cannulation Baseline Baseline Blood Sampling (e.g., -120 to 0 min) Cannulation->Baseline Administration Kisspeptin-10 or Vehicle Administration (IV Bolus/Infusion) at t=0 Baseline->Administration Post_Sampling Post-Administration Blood Sampling (e.g., 0 to 180 min) Administration->Post_Sampling Hormone_Assay Hormone Assays (LH, FSH, Testosterone) Post_Sampling->Hormone_Assay Data_Analysis Data Analysis (AUC, Statistical Tests) Hormone_Assay->Data_Analysis

Caption: Workflow for in vivo Kisspeptin-10 administration studies. (Within 100 characters)
In Vitro Kisspeptin-10 Bioactivity Assay

Objective: To determine the functional activity of Kisspeptin-10 and its analogs on its receptor, GPR54.

Protocol:

  • Cell Culture: A cell line stably transfected with the GPR54 receptor (e.g., CHO-K1 cells) is cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Calcium Imaging:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Baseline fluorescence is measured.

    • Increasing concentrations of Kisspeptin-10 (e.g., 10⁻¹¹ to 10⁻⁶ M) are added to the wells.

    • Changes in intracellular calcium concentration ([Ca²⁺]i) are measured using a fluorescence plate reader or microscope.

  • ERK1/2 Phosphorylation Assay:

    • Cells are serum-starved for several hours.

    • Cells are treated with various concentrations of Kisspeptin-10 for a short period (e.g., 5 minutes).

    • Cells are lysed, and protein concentration is determined.

    • Phosphorylated ERK1/2 and total ERK1/2 levels are quantified by Western blotting or ELISA.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) for calcium mobilization and ERK1/2 phosphorylation.

Role in the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Kisspeptin-10 is a master regulator of the HPG axis, integrating signals related to sex steroids and metabolic status to control reproduction. Kisspeptin neurons are located in key hypothalamic nuclei, including the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV). The ARC kisspeptin neurons are primarily involved in the pulsatile release of GnRH, which drives tonic gonadotropin secretion, while the AVPV neurons are crucial for the preovulatory GnRH/LH surge in females.

HPG_Axis_Control Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH, FSH Sex_Steroids Sex Steroids (Testosterone/Estrogen) Gonads->Sex_Steroids Produce KP_neurons Kisspeptin Neurons (ARC/AVPV) GnRH_neurons GnRH Neurons KP_neurons->GnRH_neurons + LH_FSH LH & FSH Sex_Steroids->Hypothalamus - Sex_Steroids->Pituitary - Sex_Steroids->KP_neurons Feedback (+/-)

Caption: Hierarchical control of the HPG axis by Kisspeptin-10. (Within 100 characters)

Conclusion and Future Directions

Kisspeptin-10 is undeniably a cornerstone of reproductive neuroendocrinology. Its potent ability to stimulate the HPG axis has positioned it and its analogs as promising therapeutic agents for a range of reproductive disorders, including hypogonadotropic hypogonadism and certain forms of infertility. The detailed understanding of its signaling pathways and quantitative effects, as outlined in this guide, is crucial for the rational design and development of novel drugs targeting the kisspeptin system. Future research will likely focus on developing long-acting Kisspeptin-10 analogs with improved pharmacokinetic profiles and further elucidating the nuanced roles of kisspeptin signaling in various physiological and pathological states.

References

An In-depth Technical Guide to Kisspeptin-10 Human TFA and its Interaction with the GPR54 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kisspeptin-10 human TFA, its cognate receptor GPR54 (KISS1R), and the molecular interactions that define their biological activity. The document details the critical signaling pathways, quantitative binding and functional data, and standard experimental protocols relevant to the study of this system.

Introduction to Kisspeptin-10 and the GPR54 Receptor

Kisspeptins are a family of peptides derived from the KISS1 gene, initially identified for its role in suppressing cancer metastasis.[1][2] These peptides are the endogenous ligands for the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin receptor (KISS1R).[2][3] The Kisspeptin/GPR54 system is now recognized as a master regulator of the reproductive axis, essential for initiating puberty and controlling gonadotropin secretion.[4]

Kisspeptin-10 (KP-10) is the shortest, fully active endogenous peptide, consisting of ten amino acids with a conserved C-terminal RF-amide motif. This decapeptide is considered the minimal sequence required for complete receptor stimulation. The "human TFA" designation indicates the peptide is of human sequence and is supplied as a trifluoroacetic acid (TFA) salt, a common and stable formulation resulting from solid-phase peptide synthesis and purification. Beyond reproduction, KP-10 is a potent vasoconstrictor and an inhibitor of angiogenesis.

The GPR54 Receptor is a quintessential G protein-coupled receptor (GPCR) with seven transmembrane domains. Upon activation by kisspeptin, it couples primarily to the Gαq/11 subfamily of G proteins, initiating a cascade of intracellular signaling events. The critical role of this receptor is highlighted by the fact that loss-of-function mutations in the GPR54 gene lead to hypogonadotropic hypogonadism and a failure to undergo puberty.

Quantitative Data: Receptor Binding and Functional Potency

The interaction between Kisspeptin-10 and GPR54 is characterized by high-affinity binding and potent functional activation. The following tables summarize key quantitative parameters from the literature.

Table 1: Receptor Binding Affinity of Kisspeptin-10

Receptor Species Preparation Assay Type Ligand Affinity (Ki) Reference
Human CHO-KISS1R Membranes Radioligand Binding Kisspeptin-10 2.33 nM

| Rat | CHO-KISS1R Membranes | Radioligand Binding | Kisspeptin-10 | 1.59 nM | |

Table 2: Functional Potency of Kisspeptin-10

Assay Type Cell Line / System Measured Effect Potency / Effective Concentration Reference
Luteinizing Hormone (LH) Secretion Human Males (in vivo) Dose-dependent increase in serum LH 1 µg/kg (bolus) for maximal stimulation
ERK1/2 Phosphorylation CHO-KISS1R Cells Dose-dependent increase in p-ERK1/2 100 nM - 1000 nM
β-Casein Synthesis Bovine Mammary Epithelial Cells Significant increase in CSN2 synthesis 100 nM

| GnRH Gene Expression | mHypoA-55 Hypothalamic Cells | Increased GnRH gene expression | Not specified | |

Intracellular Signaling Pathways

Activation of GPR54 by Kisspeptin-10 initiates a complex network of intracellular signals. While the Gαq/11 pathway is the canonical cascade, subsequent activation of the MAPK/ERK pathway and G protein-independent signaling via β-arrestin are also crucial for its pleiotropic effects.

The Canonical Gαq/11 Signaling Pathway

The primary mechanism of GPR54 signal transduction involves the activation of the Gαq/11 protein. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG and the elevated Ca2+ levels synergistically activate protein kinase C (PKC).

Gq11_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Kp10 Kisspeptin-10 GPR54 GPR54 (KISS1R) Kp10->GPR54 Binds G_protein Gαq/11 GPR54->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses PKC->Downstream Ca_release Ca²⁺ Release Ca_release->PKC Co-activates Ca_release->Downstream ER->Ca_release

Caption: The canonical Gαq/11 signaling pathway activated by Kisspeptin-10.
MAPK/ERK Pathway Activation

A major downstream consequence of GPR54 activation is the robust phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is a highly conserved signaling event and is often mediated by upstream activators like Protein Kinase C (PKC). The Kisspeptin-10 signal can also engage other kinase cascades, including the p38 MAPK and PI3K/Akt pathways, although the activation of these is often cell-type specific. The MAPK/ERK pathway is critical for mediating kisspeptin's effects on gene expression and cell proliferation.

ERK_Pathway cluster_upstream From Gαq/11 Pathway cluster_mapk MAPK Cascade cluster_nucleus Nucleus PKC PKC (Active) Raf Raf PKC->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Transcription Gene Transcription (e.g., c-Fos, GnRH) pERK->Transcription Translocates to Nucleus Cell_Response Cellular Responses (Proliferation, Differentiation) pERK->Cell_Response

Caption: Downstream activation of the MAPK/ERK signaling pathway.
G Protein-Independent β-Arrestin Signaling

Recent evidence has demonstrated that GPR54 can also signal independently of Gαq/11 through the recruitment of β-arrestins. Upon receptor activation, β-arrestins can be recruited to the receptor, where they act as scaffolds to initiate a second wave of signaling, including the activation of the ERK1/2 pathway. This parallel signaling mechanism adds complexity to GPR54 function and may explain how some Gαq/11-uncoupled receptor mutants can still elicit partial biological responses.

Experimental Protocols

The following section details standardized methodologies for investigating the Kisspeptin-10/GPR54 interaction.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Kisspeptin-10 for the GPR54 receptor.

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR54 (CHO-KISS1R) to confluence.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.

  • Binding Assay:

    • In a 96-well plate, add in order: assay buffer, a constant concentration of a radiolabeled competitor (e.g., 125I-Kisspeptin-54), and increasing concentrations of unlabeled Kisspeptin-10 (the compound to be tested).

    • To determine non-specific binding, add a high concentration of unlabeled Kisspeptin-54 to a set of control wells.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate for a defined period (e.g., 90 minutes) at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C), washing with ice-cold buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of Kisspeptin-10.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the affinity of the radioligand.

Protocol: ERK1/2 Phosphorylation Assay (Cell-Based ELISA)

This protocol measures the ability of Kisspeptin-10 to induce GPR54-mediated ERK1/2 activation.

ERK_Workflow cluster_workflow ERK1/2 Phosphorylation Assay Workflow A 1. Plate CHO-KISS1R cells in a 96-well plate B 2. Grow to confluence overnight A->B C 3. Serum-starve cells (e.g., 4-6 hours) B->C D 4. Treat cells with Kisspeptin-10 concentrations C->D E 5. Incubate for a short period (e.g., 5-10 minutes) D->E F 6. Fix cells and quench endogenous peroxidases E->F G 7. Block with blocking buffer F->G H 8. Incubate with primary antibody (anti-p-ERK1/2) G->H I 9. Wash and incubate with HRP-conjugated secondary antibody H->I J 10. Wash and add substrate (e.g., TMB) I->J K 11. Stop reaction and read absorbance at 450 nm J->K L 12. Normalize to total ERK1/2 or cell number K->L

Caption: Experimental workflow for a cell-based ELISA to detect ERK1/2 phosphorylation.
  • Cell Culture and Plating: Plate CHO-KISS1R cells into a 96-well tissue culture plate and grow overnight to reach confluence.

  • Serum Starvation: Wash the cells and replace the growth medium with serum-free medium for 4-6 hours to reduce basal kinase activity.

  • Compound Treatment: Add varying concentrations of Kisspeptin-10 to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate at 37°C for a short duration (typically 5-10 minutes) to capture the peak of ERK phosphorylation.

  • Fixation and Permeabilization: Aspirate the medium and immediately fix the cells with a solution like 4% formaldehyde. Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).

  • ELISA Protocol:

    • Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk in TBST).

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the plate, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After a final wash, add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log concentration of Kisspeptin-10 and fit to a sigmoidal dose-response curve to determine the EC50.

Protocol: Intracellular Calcium Mobilization Assay

This functional assay measures the Gαq/11-mediated release of intracellular calcium.

  • Cell Preparation: Plate GPR54-expressing cells (e.g., HEK293 or CHO cells) onto a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS) containing probenecid to prevent dye leakage. Incubate for 45-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and place the plate into a fluorescence-detecting microplate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for a short period (15-30 seconds).

  • Compound Addition: The instrument automatically injects a solution of Kisspeptin-10 at various concentrations into the wells.

  • Signal Detection: Immediately following injection, continuously measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this response against the log concentration of Kisspeptin-10 to generate a dose-response curve and calculate the EC50.

References

The Discovery and Foundational History of Human Kisspeptin-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a decapeptide with the amino acid sequence Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2, stands as a pivotal regulator of the reproductive axis in humans.[1][2] Its journey from an obscure metastasis suppressor to a key neuroendocrine gatekeeper of puberty and fertility is a testament to a series of seminal discoveries spanning the fields of oncology, molecular biology, and reproductive physiology. This technical guide provides a comprehensive overview of the discovery and history of human Kisspeptin-10, detailing the key experiments, presenting quantitative data, and illustrating the critical pathways and workflows that have defined our understanding of this essential signaling system.

The Genesis: Discovery of the KiSS-1 Gene

The story of Kisspeptin-10 begins not in the realm of reproductive biology, but in cancer research. In 1996, Lee and colleagues identified a novel gene, KiSS-1, that suppressed metastasis in human melanoma cells without affecting their tumorigenicity.[3][4] This discovery was the result of a meticulous experimental approach to identify genes differentially expressed between non-metastatic and metastatic melanoma cell lines.

Experimental Protocol: Subtractive Hybridization

The identification of the KiSS-1 gene was achieved through a modified subtractive hybridization technique.[3] This method was designed to isolate messenger RNA (mRNA) species present in non-metastatic melanoma cells (which had been rendered non-metastatic by the introduction of human chromosome 6) but absent in their metastatic counterparts.

Protocol for Subtractive Hybridization (as per Lee et al., 1996):

  • Cell Lines: The human melanoma cell line C8161 (metastatic) and a non-metastatic hybrid clone (neo6/C8161), created by microcell-mediated transfer of chromosome 6, were used.

  • mRNA Isolation: Total RNA was extracted from both cell lines, and poly(A)+ RNA (mRNA) was subsequently purified.

  • cDNA Synthesis: Double-stranded cDNA was synthesized from the mRNA of the non-metastatic hybrid clone (tester cDNA) and the metastatic C8161 cells (driver cDNA).

  • Subtractive Hybridization: The tester cDNA was hybridized with an excess of driver cDNA. Sequences common to both cell lines formed hybrids, leaving the unique cDNAs from the non-metastatic cells as single-stranded molecules.

  • Separation: The hybridized double-stranded cDNA was separated from the single-stranded, tester-specific cDNA.

  • PCR Amplification: The subtracted, single-stranded cDNA was amplified by the polymerase chain reaction (PCR).

  • Cloning and Screening: The amplified cDNA fragments were cloned into a vector to create a subtracted cDNA library. Clones from this library were then used as probes to screen for genes that were expressed in the non-metastatic cells but not in the metastatic cells.

Through this process, a novel cDNA, designated KiSS-1, was isolated and found to be expressed exclusively in non-metastatic melanoma cells.

From Gene to Peptide: The Isolation of Kisspeptins

For several years after its discovery, the protein product of the KiSS-1 gene and its physiological function remained unknown. The breakthrough came in 2001 when two independent research groups, led by Kotani and Ohtaki, isolated peptides derived from the KiSS-1 gene product from human placenta, a tissue known to have high levels of KiSS-1 mRNA.

Ohtaki and colleagues named the 54-amino acid peptide "metastin" due to its origin from a metastasis suppressor gene. Kotani's group identified the same 54-amino acid peptide, along with shorter 14- and 13-amino acid fragments, and collectively termed them "kisspeptins." These studies revealed that the 145-amino acid precursor protein encoded by the KiSS-1 gene is proteolytically processed to generate these smaller, biologically active peptides. The shortest of these, Kisspeptin-10, was found to retain full biological activity.

Experimental Protocol: Purification and Sequencing of Kisspeptins from Human Placenta

The isolation of kisspeptins from human placental extracts involved a multi-step biochemical purification process guided by a functional assay.

Protocol for Kisspeptin Purification (based on Kotani et al., 2001 and Ohtaki et al., 2001):

  • Tissue Extraction: Human placental tissue was homogenized in an acidic solution to extract peptides.

  • Initial Fractionation: The crude extract was subjected to initial purification steps, such as solid-phase extraction, to remove larger proteins and lipids.

  • Chromatography: The partially purified extract was then subjected to a series of high-performance liquid chromatography (HPLC) steps, including ion-exchange and reverse-phase HPLC, to separate the peptides based on their charge and hydrophobicity.

  • Functional Assay-Guided Purification: Fractions from each chromatography step were tested for their ability to activate the orphan G protein-coupled receptor GPR54 (see Section 3). The fractions that showed activity were further purified.

  • Amino Acid Sequencing: The purified active peptides were subjected to Edman degradation and mass spectrometry to determine their amino acid sequences.

This meticulous process led to the identification of the various kisspeptin isoforms, all sharing a common C-terminal RF-amide motif, which was found to be crucial for their biological activity.

The Missing Link: Identification of the Kisspeptin Receptor, GPR54

In 1999, a G protein-coupled receptor (GPCR) with sequence similarity to galanin receptors was cloned from rat brain and named GPR54. Its human ortholog was subsequently identified. For a couple of years, GPR54 remained an "orphan" receptor, meaning its endogenous ligand was unknown.

The pivotal connection was made in 2001 when the research groups that isolated kisspeptins demonstrated that these peptides were the natural ligands for GPR54. This was established through binding assays and functional assays using cells engineered to express the GPR54 receptor.

Experimental Protocol: Receptor Cloning and Functional Characterization

Cloning of GPR54:

The GPR54 gene was cloned using standard molecular biology techniques. A cDNA library from rat brain was screened with probes designed based on the sequence of known galanin receptors, taking advantage of the sequence homology. The full-length cDNA encoding the receptor was then isolated and sequenced.

Receptor Binding Assays:

To confirm that kisspeptins bind to GPR54, competitive binding assays were performed.

Protocol for GPR54 Binding Assay (based on Kotani et al., 2001):

  • Cell Line: A cell line, such as Chinese hamster ovary (CHO) cells, was stably transfected with a vector containing the human GPR54 cDNA, leading to the expression of the receptor on the cell surface.

  • Radioligand: A radiolabeled form of a kisspeptin peptide (e.g., 125I-labeled Kisspeptin-54) was used.

  • Competitive Binding: Membranes prepared from the GPR54-expressing cells were incubated with the radioligand in the presence of varying concentrations of unlabeled Kisspeptin-10.

  • Detection: The amount of radioligand bound to the membranes was measured. The ability of Kisspeptin-10 to displace the radioligand was used to determine its binding affinity (Ki).

Functional Assays (Calcium Mobilization):

GPR54 is a Gq/11-coupled receptor, and its activation leads to an increase in intracellular calcium levels. This cellular response was used as a functional readout to confirm that Kisspeptin-10 is an agonist for GPR54.

Protocol for Calcium Mobilization Assay (based on Ohtaki et al., 2001):

  • Cell Loading: GPR54-expressing cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: The cells were then stimulated with different concentrations of Kisspeptin-10.

  • Fluorescence Measurement: The change in intracellular calcium concentration was measured by detecting the change in fluorescence of the dye using a fluorometer.

  • Dose-Response Curve: A dose-response curve was generated to determine the potency (EC50) of Kisspeptin-10 in activating GPR54.

These experiments unequivocally established that Kisspeptin-10 is a potent, high-affinity ligand for the GPR54 receptor.

A Paradigm Shift: The Role of Kisspeptin-10 in Reproduction

The discovery of the Kisspeptin-GPR54 signaling system took a dramatic turn in 2003 with the publication of two landmark papers that linked this system to the control of human puberty. Studies of families with idiopathic hypogonadotropic hypogonadism (IHH), a condition characterized by failed puberty and infertility due to deficient gonadotropin-releasing hormone (GnRH) secretion, revealed that affected individuals had loss-of-function mutations in the GPR54 gene.

This finding was corroborated by the creation of Gpr54 knockout mice, which exhibited a similar phenotype of failed sexual maturation. These discoveries repositioned the Kisspeptin-GPR54 system from a niche area of cancer research to a central player in neuroendocrinology and reproductive medicine.

Subsequent studies demonstrated that Kisspeptin-10 potently stimulates the release of GnRH from hypothalamic neurons, which in turn triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

Experimental Protocol: In Vivo Studies of Kisspeptin-10 on Gonadotropin Secretion

To investigate the in vivo effects of Kisspeptin-10 on the reproductive axis, numerous studies have been conducted in both animal models and humans.

Protocol for Investigating the Effect of Kisspeptin-10 on LH Secretion in Humans (based on George et al., 2011):

  • Participants: Healthy male volunteers were recruited for the study.

  • Study Design: A dose-response study was conducted where participants received intravenous (IV) bolus injections of different doses of Kisspeptin-10 (e.g., 0.01 to 3.0 µg/kg) or a vehicle control.

  • Blood Sampling: Blood samples were collected at frequent intervals (e.g., every 10-15 minutes) before and after the administration of Kisspeptin-10.

  • Hormone Assays: Serum concentrations of LH and FSH were measured using sensitive immunoassays.

  • Data Analysis: The changes in hormone levels from baseline were calculated, and dose-response curves were generated to determine the potency and efficacy of Kisspeptin-10 in stimulating gonadotropin secretion.

These studies in humans confirmed the potent stimulatory effect of Kisspeptin-10 on LH secretion, establishing its role as a key upstream regulator of the reproductive cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data from the foundational studies on human Kisspeptin-10 and its receptor, GPR54.

Table 1: Binding Affinity of Kisspeptin Peptides to GPR54

PeptideReceptorCell LineAssay TypeKi (nM)Reference
Kisspeptin-10 (human)Human GPR54CHO-K1Competitive Binding2.33
Kisspeptin-10 (human)Rat GPR54CHO-K1Competitive Binding1.59
Kisspeptin-54 (human)Human GPR54CHO-K1Competitive Binding1.2

Table 2: Potency of Kisspeptin Peptides in GPR54 Functional Assays

PeptideReceptorCell LineAssay TypeEC50 (nM)Reference
Kisspeptin-10 (human)Human GPR54HEK-293Calcium Mobilization17.3
Kisspeptin-54 (human)Human GPR54CHO-K1Inositol Phosphate Accumulation0.8

Table 3: In Vivo Effects of Intravenous Kisspeptin-10 on LH Secretion in Healthy Men

Dose (µg/kg)Baseline LH (IU/L)Peak LH (IU/L)Time to Peak (min)Fold IncreaseP-valueReference
1.04.1 ± 0.412.4 ± 1.730~3.0< 0.001
3.04.1 ± 0.4~10.030~2.4< 0.05

(Data are presented as mean ± SEM)

Visualizing the Discovery and Signaling Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and signaling pathways in the discovery and function of Kisspeptin-10.

Discovery_Workflow cluster_oncology Oncology Research (1996) cluster_biochemistry Biochemistry & Molecular Biology (1999-2001) cluster_physiology Reproductive Physiology (2003-Present) Metastatic_Melanoma Metastatic Melanoma Cells Subtractive_Hybridization Subtractive Hybridization Metastatic_Melanoma->Subtractive_Hybridization Non_Metastatic_Melanoma Non-Metastatic Melanoma Cells Non_Metastatic_Melanoma->Subtractive_Hybridization KiSS1_Gene KiSS-1 Gene (Metastasis Suppressor) Subtractive_Hybridization->KiSS1_Gene Kisspeptins Kisspeptins Isolated (Kp-54, Kp-14, Kp-13, Kp-10) KiSS1_Gene->Kisspeptins encodes Orphan_Receptor Orphan GPCR (GPR54) Cloned Reproductive_Role Crucial Role in Reproduction Established Orphan_Receptor->Reproductive_Role receptor Placenta Human Placenta Purification Peptide Purification (HPLC) Placenta->Purification Purification->Kisspeptins Kisspeptins->Reproductive_Role ligand for IHH Idiopathic Hypogonadotropic Hypogonadism (IHH) Patients GPR54_Mutation GPR54 Gene Mutations Identified IHH->GPR54_Mutation GPR54_Mutation->Reproductive_Role GnRH_Secretion Stimulation of GnRH/LH Secretion Reproductive_Role->GnRH_Secretion Kisspeptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kisspeptin10 Kisspeptin-10 GPR54 GPR54 (KISS1R) Kisspeptin10->GPR54 binds to Gq11 Gαq/11 GPR54->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK Pathway (ERK1/2) Ca_Release->MAPK Cellular_Response Cellular Response (e.g., GnRH Secretion) Ca_Release->Cellular_Response PKC->MAPK PKC->Cellular_Response Gene_Expression Changes in Gene Expression MAPK->Gene_Expression regulates Gene_Expression->Cellular_Response HPG_Axis cluster_hypothalamus Hypothalamus Hypothalamus Kisspeptin_Neuron Kisspeptin Neuron GnRH_Neuron GnRH Neuron Kisspeptin_Neuron->GnRH_Neuron Kisspeptin-10 (+) Pituitary Anterior Pituitary GnRH_Neuron->Pituitary GnRH (+) Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH/FSH (+) Sex_Steroids Sex Steroids (Testosterone/Estradiol) Gonads->Sex_Steroids produce Gametes Gametogenesis Gonads->Gametes produce Sex_Steroids->Kisspeptin_Neuron Feedback (-/+) Sex_Steroids->GnRH_Neuron Feedback (-/+) Sex_Steroids->Pituitary Feedback (-/+)

References

An In-depth Technical Guide to Kisspeptin-10 Signaling in Hypothalamic Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by Kisspeptin-10 in hypothalamic neurons, with a focus on the molecular mechanisms, quantitative data, and key experimental protocols.

Core Signaling Pathway: Gαq/11-Mediated Activation

Kisspeptin-10, a decapeptide product of the Kiss1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its primary action is the potent stimulation of gonadotropin-releasing hormone (GnRH) neurons, which is essential for puberty and fertility. This action is mediated through its cognate G protein-coupled receptor, GPR54 (also known as KISS1R).

The canonical signaling pathway initiated by the binding of Kisspeptin-10 to GPR54 in hypothalamic neurons involves the activation of the Gαq/11 family of G proteins.[1] This activation triggers a cascade of intracellular events:

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLCβ).[2]

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3] This results in a rapid and transient increase in intracellular calcium concentration.[4]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

This primary signaling cascade leads to the depolarization of GnRH neurons and an increase in their firing rate, ultimately resulting in the secretion of GnRH.

Kisspeptin_Gq_Signaling kp10 Kisspeptin-10 gpr54 GPR54 (KISS1R) kp10->gpr54 Binds gaq11 Gαq/11 gpr54->gaq11 Activates plc PLCβ gaq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc PKC dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates neuronal_excitation Neuronal Excitation (Depolarization, ↑ Firing Rate) ca2_release->neuronal_excitation Contributes to pkc->neuronal_excitation Leads to

Figure 1: Core Gαq/11 signaling pathway of Kisspeptin-10 in hypothalamic neurons.

Secondary and Interacting Signaling Pathways

Beyond the primary Gαq/11 pathway, Kisspeptin-10 also engages other signaling cascades that contribute to its overall effect on hypothalamic neurons. These include the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

  • MAPK Pathway: The activation of PKC can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in the regulation of GnRH gene expression.

  • PI3K/Akt Pathway: Evidence suggests that Kisspeptin-10 can also activate the PI3K/Akt pathway, which is involved in neuronal survival and other cellular processes.

Furthermore, the signaling outcomes can be modulated by interactions with other neuronal signaling systems, such as those for neurokinin B and dynorphin, which are co-expressed in KNDy (Kisspeptin/Neurokinin B/Dynorphin) neurons.

Kisspeptin_Secondary_Signaling kp10_gpr54 Kisspeptin-10 / GPR54 gaq11 Gαq/11 kp10_gpr54->gaq11 pi3k_akt PI3K / Akt Pathway kp10_gpr54->pi3k_akt Activates plc_pkc PLC / PKC gaq11->plc_pkc mapk MAPK Pathway (ERK1/2) plc_pkc->mapk Activates gene_expression Regulation of Gene Expression mapk->gene_expression neuronal_survival Neuronal Survival & Other Functions pi3k_akt->neuronal_survival Patch_Clamp_Workflow start Start slice_prep Prepare Acute Hypothalamic Slices start->slice_prep identify_neuron Identify GnRH Neuron (e.g., using GFP) slice_prep->identify_neuron patch Achieve Whole-Cell Patch-Clamp Configuration identify_neuron->patch baseline Record Baseline Neuronal Activity patch->baseline apply_kp10 Bath-apply Kisspeptin-10 baseline->apply_kp10 record_response Record Changes in Membrane Potential & Firing Rate apply_kp10->record_response analyze Data Analysis record_response->analyze end End analyze->end

References

The Role of Kisspeptin-10 in the Onset of Puberty: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The onset of puberty is a complex biological process orchestrated by the reactivation of the hypothalamic-pituitary-gonadal (HPG) axis. For decades, the precise trigger for this reawakening remained elusive. The discovery of kisspeptin, a neuropeptide encoded by the KISS1 gene, and its receptor, KISS1R (also known as GPR54), has revolutionized our understanding of puberty's initiation and regulation.[1][2] Inactivating mutations in the KISS1R gene are associated with a failure to undergo puberty, highlighting the system's critical role.[3][4] Kisspeptin-10, the shortest biologically active isoform of the peptide, has been identified as a potent stimulator of gonadotropin-releasing hormone (GnRH) neurons, the master regulators of the reproductive cascade.[3] This technical guide provides an in-depth examination of the role of kisspeptin-10 in pubertal onset, detailing its signaling pathways, summarizing key quantitative experimental data, and outlining core methodological protocols for its study.

The Kisspeptin-10 Signaling Pathway: The Engine of Pubertal Activation

Kisspeptin-10 exerts its profound effects on the reproductive axis primarily by acting directly on GnRH neurons located in the hypothalamus. The majority of these GnRH neurons express the kisspeptin receptor, KISS1R. The binding of kisspeptin-10 to KISS1R initiates a cascade of intracellular events that depolarize the GnRH neuron, leading to the synthesis and pulsatile secretion of GnRH.

The Canonical Gαq/11-PLC Signaling Cascade

KISS1R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. Upon activation by kisspeptin-10, the following signaling pathway is initiated:

  • G Protein Activation: The activated KISS1R catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, causing its dissociation from the βγ subunits.

  • Phospholipase C (PLC) Activation: The Gαq/11-GTP complex activates Phospholipase Cβ (PLCβ).

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC) isoforms.

  • Ion Channel Modulation & Neuronal Firing: This cascade culminates in the depolarization of the GnRH neuron through the opening of non-selective cation channels, such as Transient Receptor Potential Canonical (TRPC) channels, and the closure of potassium channels, leading to GnRH release.

Kisspeptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KP10 Kisspeptin-10 KISS1R KISS1R (GPR54) KP10->KISS1R Binds Gq11 Gαq/11 KISS1R->Gq11 Activates PLC PLCβ Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Activates TRPC TRPC Channels Ca->TRPC Modulates PKC->TRPC Modulates Depolarization Neuron Depolarization TRPC->Depolarization Leads to GnRH_Vesicle GnRH Vesicle Depolarization->GnRH_Vesicle Triggers GnRH_Release GnRH Release GnRH_Vesicle->GnRH_Release Fusion &

Caption: Kisspeptin-10 to GnRH Release Signaling Cascade.
Modulation by KNDy Neurons

In the arcuate nucleus (ARC) of the hypothalamus, a critical population of neurons co-expresses kisspeptin, neurokinin B (NKB), and dynorphin A (Dyn), and are thus termed KNDy neurons. These neurons are thought to form an interconnected network that acts as the GnRH pulse generator.

  • Neurokinin B (NKB): Acts as a stimulatory signal, promoting the synchronized firing of KNDy neurons and subsequent kisspeptin release.

  • Dynorphin A (Dyn): Serves as an inhibitory signal, acting as a brake on the system to terminate the pulse.

The interplay between these neuropeptides fine-tunes the pulsatile release of kisspeptin, which is essential for the patterned GnRH secretion that drives puberty and maintains reproductive function.

KNDy_Neuron_Regulation cluster_kndy KNDy Neuron Network (ARC) KNDy_Neuron KNDy Neuron NKB Neurokinin B (Stimulatory) KNDy_Neuron->NKB Releases Dynorphin Dynorphin A (Inhibitory) KNDy_Neuron->Dynorphin Releases Kisspeptin Kisspeptin-10 (Output) KNDy_Neuron->Kisspeptin Releases NKB->KNDy_Neuron Activates Dynorphin->KNDy_Neuron Inhibits GnRH_Neuron GnRH Neuron Kisspeptin->GnRH_Neuron Stimulates GnRH_Release Pulsatile GnRH Release GnRH_Neuron->GnRH_Release

Caption: Autoregulation within KNDy neurons driving pulsatile output.

Quantitative Data on Kisspeptin-10 Induced Gonadotropin Release

The administration of exogenous kisspeptin-10 has been shown to potently stimulate the HPG axis. The following tables summarize quantitative data from key studies in both human and non-human primate models.

Table 1: Effects of Intravenous (IV) Bolus Kisspeptin-10 in Healthy Human Males
DoseBaseline LH (IU/L)Peak LH (IU/L)Time to Peak (min)Baseline FSH (IU/L)Peak FSH (IU/L)Reference
0.3 nmol/kg-----
1.0 µg/kg (~0.8 nmol/kg)4.1 ± 0.412.4 ± 1.7304.6 ± 1.05.3 ± 1.0
3.0 µg/kg (~2.3 nmol/kg)4.1 ± 0.4Reduced response vs 1 µg/kg---
10 nmol/kg-6.1 ± 1.3 (AUC increase)---

Data presented as mean ± SEM where available. Note: Different studies use different units (nmol/kg vs µg/kg).

Table 2: Effects of Intravenous (IV) Infusion of Kisspeptin-10 in Healthy Human Males
Infusion RateDuration (h)Baseline LH (IU/L)Mean LH during Infusion (IU/L)Baseline Testosterone (nmol/L)Testosterone during Infusion (nmol/L)Reference
1.5 µg/kg/h95.2 ± 0.814.1 ± 1.7--
4.0 µg/kg/h22.55.4 ± 0.720.8 ± 4.916.6 ± 2.424.0 ± 2.5
1.0 nmol/kg/h3-10.81 ± 1.73 (AUC)--

Data presented as mean ± SEM or AUC (Area Under the Curve) where available.

Table 3: Effects of Kisspeptin-10 in Women and Non-Human Primates
Species/ConditionDose/RouteKey FindingReference
Human Female (Preovulatory)10 nmol/kg IV BolusSignificant increase in serum LH and FSH.
Human Female (Follicular)Up to 10 nmol/kg IV BolusNo significant alteration in gonadotropins observed.
Juvenile Male Monkey2 µg Intermittent IV Infusion (1/h)Sustained adult-like pattern of pulsatile LH secretion.
Prepubertal Female Monkey10-100 nM direct hypothalamic infusionDose-responsive stimulation of GnRH release.

These studies highlight a marked sexual dimorphism and cycle-dependency in the response to kisspeptin-10 in humans.

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in neuropeptide research. Below are detailed methodologies for cornerstone experiments in the study of kisspeptin-10.

Protocol: In Vivo Administration of Kisspeptin-10 in Humans

Objective: To determine the dose-response effect of intravenously administered kisspeptin-10 on gonadotropin secretion in healthy human subjects.

Methodology:

  • Subject Recruitment: Recruit healthy adult male volunteers after obtaining informed consent and approval from a local research ethics committee. Exclude subjects with any condition or on medication known to affect the HPG axis.

  • Study Design: Employ a single-blinded, placebo-controlled, crossover design. Each subject attends multiple study visits, receiving either vehicle (e.g., 0.9% saline) or a specific dose of kisspeptin-10 on each occasion, with a washout period of at least one week between visits.

  • Peptide Preparation: Kisspeptin-10 is dissolved in sterile 0.9% saline. For infusions, a stabilizing agent like Gelofusine (5% vol/vol) may be used.

  • Administration:

    • Bolus Injection: Subjects are admitted to a clinical investigation unit and an intravenous cannula is inserted into a forearm vein. At time 0, a bolus injection of saline or kisspeptin-10 (e.g., doses ranging from 0.01 to 3.0 µg/kg) is administered.

    • Continuous Infusion: An infusion pump is used to deliver kisspeptin-10 at a constant rate (e.g., 1.5 or 4.0 µg/kg/h) for a predetermined duration (e.g., 3 to 22.5 hours).

  • Blood Sampling: A second cannula is placed in the contralateral arm for blood sampling. Blood samples are collected at regular intervals (e.g., every 15-30 minutes) starting before administration (baseline) and continuing for several hours post-administration.

  • Hormone Analysis: Serum is separated and stored at -20°C or lower until analysis. Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) levels are quantified using validated immunoassays (e.g., chemiluminescent microparticle immunoassay).

  • Data Analysis: The primary outcomes are the change from baseline in serum LH and FSH concentrations, the peak hormone concentration, and the area under the curve (AUC). Statistical analysis is performed using appropriate tests (e.g., ANOVA with post-hoc testing) to compare responses across different doses and against placebo.

Protocol: Electrophysiological Recording of GnRH Neurons

Objective: To measure the direct effect of kisspeptin-10 on the firing activity of GnRH neurons.

Methodology:

  • Animal Model: Utilize a transgenic mouse model where GnRH neurons express a fluorescent reporter (e.g., GnRH-GFP) to allow for targeted recordings.

  • Brain Slice Preparation: Prepare acute coronal brain slices (e.g., 300 µm thick) containing the preoptic area from adult mice. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

  • Recording:

    • Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with aCSF.

    • Identify GnRH-GFP neurons using fluorescence microscopy.

    • Use targeted extracellular (loose-patch) or whole-cell patch-clamp techniques to record action potentials (firing rate) from individual GnRH neurons.

  • Pharmacology:

    • Establish a stable baseline firing rate for 5-10 minutes.

    • Apply kisspeptin-10 (e.g., 1-100 nM) to the perfusion bath for a short duration (e.g., 2-5 minutes).

    • Perform a washout with standard aCSF.

    • To test for antagonism, pre-incubate the slice with a KISS1R antagonist (e.g., peptide 234) before co-applying it with kisspeptin-10.

  • Data Analysis: Analyze the firing frequency (in Hz) before, during, and after peptide application. Calculate the percentage change in firing rate to quantify the excitatory or inhibitory effect of the applied compounds.

Protocol: Double-Label Immunofluorescence for Kisspeptin and GnRH

Objective: To visualize the anatomical relationship and potential sites of interaction between kisspeptin-releasing axons and GnRH neurons.

Methodology:

  • Tissue Preparation: Perfuse an animal (e.g., rhesus monkey) with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight, then transfer to a cryoprotectant solution (e.g., 30% sucrose).

  • Sectioning: Cut coronal sections (e.g., 40 µm thick) through the hypothalamus using a cryostat or vibratome.

  • Immunostaining:

    • Incubate sections in a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

    • Incubate sections simultaneously with a cocktail of two primary antibodies raised in different species: one against kisspeptin (e.g., rabbit anti-kisspeptin) and one against GnRH (e.g., mouse anti-GnRH) for 48 hours at 4°C.

    • Wash sections thoroughly in buffer.

    • Incubate with a cocktail of species-specific secondary antibodies conjugated to different fluorophores (e.g., goat anti-rabbit Alexa Fluor 488 for kisspeptin - green; goat anti-mouse Alexa Fluor 594 for GnRH - red).

  • Imaging: Mount sections on slides and coverslip with an anti-fade mounting medium. Visualize the sections using a confocal microscope.

  • Analysis: Acquire z-stack images through regions of interest (e.g., preoptic area, arcuate nucleus). Analyze the images to identify and quantify close appositions between kisspeptin-immunoreactive fibers and GnRH-immunoreactive cell bodies and dendrites, which suggest synaptic or paracrine interactions.

Mandatory Visualizations: Workflows and Logic

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the in vivo effects of a neuropeptide like kisspeptin-10 on the HPG axis.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Analysis & Interpretation P1 Hypothesis Formulation (e.g., Kp-10 stimulates LH) P2 Experimental Design (e.g., Crossover, Dose-Response) P1->P2 P3 Ethical Approval & Subject Recruitment P2->P3 P4 Peptide Synthesis & QC Kisspeptin-10 Preparation P3->P4 E1 Subject Admission & Cannulation P4->E1 E2 Baseline Blood Sampling (-60 to 0 min) E1->E2 E3 Peptide/Vehicle Administration (Time 0) E2->E3 E4 Post-Administration Blood Sampling (e.g., every 15 min for 4h) E3->E4 A1 Sample Processing (Centrifugation, Aliquoting, Storage) E4->A1 A2 Hormone Quantification (Immunoassay for LH, FSH) A1->A2 A3 Data Collation & Statistical Analysis (AUC, Peak Response, etc.) A2->A3 A4 Interpretation & Conclusion A3->A4 HPG_Axis_Logic Hypothalamus Hypothalamus (KNDy & GnRH Neurons) GnRH GnRH (Pulsatile Release) Hypothalamus->GnRH Releases Pituitary Anterior Pituitary (Gonadotrophs) LH_FSH LH & FSH (Gonadotropins) Pituitary->LH_FSH Releases Gonads Gonads (Testes / Ovaries) Sex_Steroids Sex Steroids (Testosterone / Estradiol) Gonads->Sex_Steroids Produces Gametes Gametogenesis Gonads->Gametes Initiates Tissues Peripheral Tissues Sec_Chars Secondary Sexual Characteristics Tissues->Sec_Chars Kp Kisspeptin-10 (Pubertal Trigger) Kp->Hypothalamus Stimulates GnRH Neurons GnRH->Pituitary Stimulates LH_FSH->Gonads Stimulates Sex_Steroids->Hypothalamus Negative Feedback Sex_Steroids->Tissues Acts on

References

The Unseen Influence: A Technical Guide to Trifluoroacetic Acid (TFA) Salts in Synthetic Peptides like Kisspeptin-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the role and impact of trifluoroacetic acid (TFA) as a counterion in synthetic peptides, with a specific focus on the neuropeptide Kisspeptin-10. This document will delve into the origins of TFA in peptide synthesis, its potential for biological interference, and rigorous methodologies for its removal and quantification.

The Dual Role of TFA in Peptide Synthesis

Trifluoroacetic acid (TFA) is an integral reagent in solid-phase peptide synthesis (SPPS), primarily utilized for two critical steps:

  • Cleavage: TFA is a key component of the cleavage cocktail used to release the synthesized peptide from the solid support resin.[1][2]

  • Purification: It serves as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC), enhancing peak resolution and yielding highly pure peptide preparations.[2][3]

Due to its prevalence in these procedures, synthetic peptides are typically isolated as TFA salts, where the negatively charged trifluoroacetate anion associates with positively charged residues on the peptide.[3]

The Biological Impact of Residual TFA

While essential for synthesis, residual TFA can significantly influence the biological and physicochemical properties of peptides, leading to potential misinterpretation of experimental results.

2.1. Cellular and In Vivo Effects:

Residual TFA has been shown to exert a range of biological effects, often in a dose-dependent manner. These can include:

  • Cytotoxicity: TFA can be toxic to cells, with some studies reporting inhibition of cell proliferation at concentrations as low as 10 nM. Conversely, other reports suggest that TFA can, in some contexts, promote cell growth.

  • Alteration of Biological Activity: The presence of TFA as a counterion can alter the pharmacological profile of a peptide. This can manifest as changes in potency (IC50/EC50 values) and efficacy compared to the same peptide with a different salt form, such as hydrochloride (HCl) or acetate.

  • Immunogenicity: Trifluoroacetylated proteins have been shown to elicit antibody responses, a critical consideration for in vivo studies and therapeutic development.

2.2. Physicochemical Interference:

Beyond direct biological effects, TFA can also interfere with the physical characterization of peptides:

  • Structural Analysis: The strong infrared absorbance of TFA can overlap with the amide I band of peptides, complicating the determination of secondary structure by techniques like FTIR and circular dichroism (CD).

  • Solubility and Aggregation: The TFA counterion can influence the solubility and aggregation propensity of peptides.

Quantitative Impact of TFA on Peptide Bioactivity

The choice of counterion can have a significant impact on the measured biological activity of a peptide. The following table summarizes a comparative study on the cytotoxicity of various antimicrobial peptides in different salt forms.

PeptideSalt FormIC50 (µg/mL)
CAMEL TFA3.32
Acetate2.72
Hydrochloride2.49
Citropin 1.1 TFA3.02
Acetate2.99
Hydrochloride2.78
LL-37 TFA>500
Acetate>500
Hydrochloride>500
Pexiganan TFA4.95
Acetate4.68
Hydrochloride4.98
Temporin A TFA3.51
Acetate3.22
Hydrochloride3.01

Data adapted from Sikora et al., 2018.

This data illustrates that for several peptides, the TFA salt form exhibits a higher IC50 value (lower potency) compared to the acetate or hydrochloride salts, highlighting the importance of considering the counterion in biological assays.

Methodologies for TFA Removal and Quantification

Given the potential for interference, the removal and quantification of residual TFA are crucial steps for researchers aiming for accurate and reproducible results.

4.1. Experimental Protocol for TFA Removal via HCl Salt Exchange:

The most common method for removing TFA is to exchange it for a more biologically benign counterion like chloride through a series of lyophilization cycles with hydrochloric acid.

Materials:

  • Peptide-TFA salt

  • 100 mM Hydrochloric Acid (HCl) in water

  • Distilled water

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. It is crucial to note that HCl concentrations below 2 mM or above 10 mM may lead to incomplete exchange or peptide modification.

  • Incubation: Allow the solution to stand at room temperature for at least one minute.

  • Freezing: Rapidly freeze the solution using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times, re-dissolving the lyophilized powder in the HCl solution for each cycle.

  • Final Reconstitution: After the final lyophilization, the resulting peptide-HCl salt can be reconstituted in the desired buffer for experimental use.

4.2. Experimental Protocol for Quantification of Residual TFA:

Accurate quantification of residual TFA is essential to validate the removal process. Ion chromatography is a sensitive and widely used method for this purpose.

Instrumentation and Reagents:

  • Ion chromatograph with a conductivity detector

  • Anion-exchange column

  • TFA standard solutions

  • Eluent (e.g., sodium carbonate/sodium bicarbonate buffer)

  • Deionized water

Procedure:

  • Standard Curve Preparation: Prepare a series of TFA standard solutions of known concentrations in the eluent.

  • Sample Preparation: Accurately weigh the peptide sample and dissolve it in the eluent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Analysis: Inject the standards and the peptide sample into the ion chromatograph.

  • Quantification: Integrate the peak corresponding to TFA in the chromatograms of the standards and the sample. Construct a standard curve by plotting peak area against TFA concentration. Use the standard curve to determine the concentration of TFA in the peptide sample.

Kisspeptin-10 Signaling Pathway

Kisspeptin-10 exerts its biological effects by binding to its cognate G-protein coupled receptor, GPR54 (also known as KISS1R). This interaction initiates a cascade of intracellular signaling events that are crucial for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and reproductive function.

Kisspeptin_Signaling Kisspeptin Kisspeptin-10 GPR54 GPR54 Kisspeptin->GPR54 Binds Gq11 Gq/11 GPR54->Gq11 Activates PI3K_Akt_pathway PI3K/Akt Pathway GPR54->PI3K_Akt_pathway Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., GnRH release) Ca2->Cellular_Response MAPK_pathway MAPK Pathway (ERK1/2, p38) PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response PI3K_Akt_pathway->Cellular_Response

Kisspeptin-10/GPR54 Signaling Cascade

Experimental Workflow for Assessing TFA Impact

To systematically evaluate the influence of TFA on a synthetic peptide's biological activity, a rigorous experimental workflow should be followed.

TFA_Impact_Workflow Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC with TFA) Synthesis->Purification Peptide_TFA Peptide-TFA Salt Purification->Peptide_TFA Salt_Exchange TFA/HCl Salt Exchange Peptide_TFA->Salt_Exchange Bioassay_TFA Biological Assay (e.g., Cell Viability, Receptor Binding) Peptide_TFA->Bioassay_TFA Peptide_HCl Peptide-HCl Salt Salt_Exchange->Peptide_HCl Quantification Quantify Residual TFA (e.g., Ion Chromatography) Peptide_HCl->Quantification Bioassay_HCl Biological Assay (e.g., Cell Viability, Receptor Binding) Peptide_HCl->Bioassay_HCl Comparison Compare Bioactivity (IC50, EC50, etc.) Bioassay_TFA->Comparison Bioassay_HCl->Comparison

Workflow for Evaluating Counterion Effects

Conclusion

The presence of TFA as a counterion in synthetic peptides is an often-overlooked variable that can have profound effects on experimental outcomes. For researchers working with synthetic peptides like Kisspeptin-10, a thorough understanding of the potential for TFA interference is paramount. By implementing rigorous protocols for TFA removal and quantification, and by carefully considering the choice of peptide salt form, scientists can ensure the accuracy, reproducibility, and validity of their research findings, ultimately accelerating the pace of drug discovery and development.

References

A Technical Guide to the Primary Amino acid Sequence and Function of Human Kisspeptin-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary amino acid sequence, biological function, and signaling pathways of human Kisspeptin-10 (KP-10). It includes detailed experimental protocols and quantitative data to support research and development in endocrinology, reproductive biology, and oncology.

Introduction to Kisspeptin-10

Kisspeptins are a family of peptides encoded by the KISS1 gene in humans.[1] They are critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis and play a pivotal role in the onset of puberty and the regulation of reproduction.[2][3] The KISS1 gene product is a 145-amino acid preproprotein that undergoes proteolytic cleavage to generate several biologically active peptides, including Kisspeptin-54 (KP-54), Kisspeptin-14 (KP-14), Kisspeptin-13 (KP-13), and Kisspeptin-10 (KP-10).[2][4] All these isoforms share a common C-terminal decapeptide sequence, which is the minimal sequence required for full biological activity. This core decapeptide is known as Kisspeptin-10.

Primary Amino Acid Sequence of Human Kisspeptin Isoforms

The various Kisspeptin isoforms are derived from the C-terminal end of the 145-amino acid prepro-kisspeptin. Their primary sequences are detailed below.

Kisspeptin Isoform Amino Acid Sequence (N-terminus to C-terminus) Number of Amino Acids
Kisspeptin-10 (KP-10) Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH₂ 10
Kisspeptin-13 (KP-13)Gly-Thr-Ser-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH₂13
Kisspeptin-14 (KP-14)Ser-Leu-Ser-Pro-Pro-Pro-Glu-Ser-Ser-Gly-Ser-Arg-Gln-Ala-Pro-Pro-Gln-Ala-Met-Ser-Ala-Pro-Ser-Leu-Gly-Ser-Met-Gly-Ser-Leu-Gly-Gln-Arg-Gln-Gln-Gly-Leu-Ser-Ala-Pro-His-Ser-Arg-Gln-Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH₂14
Kisspeptin-54 (KP-54)Gly-Thr-Ser-Leu-Ser-Pro-Pro-Pro-Glu-Ser-Ser-Gly-Ser-Arg-Gln-Ala-Pro-Pro-Gln-Ala-Met-Ser-Ala-Pro-Ser-Leu-Gly-Ser-Met-Gly-Ser-Leu-Gly-Gln-Arg-Gln-Gln-Gly-Leu-Ser-Ala-Pro-His-Ser-Arg-Gln-Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH₂54

Mechanism of Action and Signaling Pathway

Kisspeptin-10 exerts its biological effects by binding to and activating the G protein-coupled receptor 54 (GPR54), also known as the Kisspeptin-1 receptor (KISS1R). This receptor is primarily coupled to the Gαq/11 signaling cascade.

Upon binding of KP-10 to KISS1R, the following intracellular events are triggered:

  • Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.

  • Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid release of intracellular calcium ([Ca²⁺]i).

  • Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular calcium, activates PKC.

  • MAPK Pathway Activation: The signaling cascade also leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).

This signaling cascade in hypothalamic neurons that express KISS1R ultimately stimulates the synthesis and secretion of Gonadotropin-Releasing Hormone (GnRH). GnRH then acts on the pituitary gland to regulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function.

Kisspeptin_Signaling_Pathway KISS1R KISS1R (GPR54) Gq11 Gαq/11 KISS1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG KP10 Kisspeptin-10 KP10->KISS1R Binding ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ (intracellular) ER->Ca2 Release Ca2->PKC Activation GnRH GnRH Release Ca2->GnRH MAPK ERK1/2 Activation PKC->MAPK Phosphorylation MAPK->GnRH

Caption: Kisspeptin-10 signaling pathway.

Quantitative Data

Receptor Binding Affinity

Kisspeptin-10 binds with high affinity to both human and rat KISS1R. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key measures of this binding affinity.

Receptor Ligand Assay Type Ki (nM) IC50 (nM)
Human KISS1RKisspeptin-10Radioligand Binding2.33~1-5
Rat KISS1RKisspeptin-10Radioligand Binding1.59~1-5
In Vivo Bioactivity in Humans

Administration of Kisspeptin-10 to healthy men has been shown to potently stimulate LH secretion in a dose-dependent manner.

Dose of Kisspeptin-10 (iv bolus) Mean Peak LH Concentration (IU/liter) Time to Peak LH (minutes)
Vehicle~4.0-
1 µg/kg12.4 ± 1.730
3 µg/kgReduced response compared to 1 µg/kg30

Continuous infusion of Kisspeptin-10 has also been demonstrated to increase LH pulse frequency and overall testosterone levels.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity of Kisspeptin-10 to the KISS1R.

Materials:

  • Membranes from cells expressing KISS1R (e.g., CHO-KISS1R)

  • Radiolabeled ligand (e.g., [¹²⁵I]Kisspeptin-54)

  • Unlabeled Kisspeptin-10

  • Binding buffer (e.g., 20 mM HEPES, 6.5 mM CaCl₂, 2 mM MgCl₂, 1% BSA, pH 7.4)

  • Siliconized microcentrifuge tubes

  • Gamma counter

Procedure:

  • Prepare serial dilutions of unlabeled Kisspeptin-10 in binding buffer.

  • In siliconized tubes, add 100 µg of KISS1R-expressing cell membranes.

  • Add the desired concentration of unlabeled Kisspeptin-10.

  • Add a constant amount of radiolabeled ligand (e.g., [¹²⁵I]Kisspeptin-54).

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are analyzed using non-linear regression to determine IC50 and Ki values.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following KISS1R activation by Kisspeptin-10.

Materials:

  • Cells expressing KISS1R (e.g., GT1-7 hypothalamic neurons)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Kisspeptin-10

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Culture KISS1R-expressing cells on glass coverslips or in a microplate.

  • Load the cells with a calcium-sensitive dye (e.g., 1 µM Fura-2 AM) for 60 minutes at 37°C.

  • Wash the cells with imaging buffer to remove excess dye.

  • Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the microplate in a reader.

  • Measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) for a few minutes.

  • Add Kisspeptin-10 at the desired concentration to the cells.

  • Record the change in fluorescence ratio over time, which corresponds to the change in intracellular calcium concentration.

  • Analyze the data to determine the peak calcium response and the dose-response relationship.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells expressing KISS1R

  • Kisspeptin-10

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture KISS1R-expressing cells and serum-starve them for 20 hours.

  • Stimulate the cells with Kisspeptin-10 (e.g., 100 nM) for a short period (e.g., 10 minutes).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection cluster_normalization Normalization Culture Culture KISS1R-expressing cells Starve Serum-starve cells (20h) Culture->Starve Stimulate Stimulate with Kisspeptin-10 (10 min) Starve->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Block Block membrane (5% BSA) Transfer->Block pERK_Ab Incubate with anti-pERK Ab Block->pERK_Ab Secondary_Ab1 Incubate with secondary Ab pERK_Ab->Secondary_Ab1 Detect1 Detect pERK signal Secondary_Ab1->Detect1 Strip Strip membrane Detect1->Strip TotalERK_Ab Incubate with anti-total ERK Ab Strip->TotalERK_Ab Secondary_Ab2 Incubate with secondary Ab TotalERK_Ab->Secondary_Ab2 Detect2 Detect total ERK signal Secondary_Ab2->Detect2 Analyze Quantify and Analyze Data Detect2->Analyze

Caption: Workflow for ERK1/2 Phosphorylation Western Blot.

Conclusion

Kisspeptin-10 is a decapeptide that represents the core functional unit of the Kisspeptin peptide family. Its high-affinity binding to KISS1R and subsequent activation of the Gαq/11-PLC signaling pathway make it a potent stimulator of GnRH secretion. The detailed understanding of its sequence, function, and the methodologies to study its effects are crucial for the development of novel therapeutics for reproductive disorders and cancer.

References

Kisspeptin-10: A Core Regulator in Appetite Control and Energy Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Kisspeptin, a product of the Kiss1 gene, and its receptor, KISS1R (formerly GPR54), are critically acclaimed for their gatekeeper role in the neuroendocrine regulation of reproduction.[1] Emerging evidence, however, has broadened the physiological repertoire of this system, implicating it as a crucial nexus between energy balance and reproductive function.[1][2] This technical guide provides a comprehensive overview of the involvement of Kisspeptin-10, the most potent C-terminal fragment of kisspeptin, in the intricate processes of appetite control and energy homeostasis. We will delve into the quantitative effects of Kisspeptin-10 on metabolic parameters, detail the experimental methodologies used to elucidate these functions, and visualize the underlying signaling pathways and experimental workflows.

Quantitative Effects of Kisspeptin-10 on Metabolism

The administration of Kisspeptin-10 has been shown to exert significant, though sometimes conflicting, effects on food intake, energy expenditure, and various metabolic hormones. These effects are often dependent on the route of administration (central vs. peripheral), the dosage, and the metabolic state of the subject.

Effects on Food Intake

Central administration of Kisspeptin-10 has been demonstrated to reduce food intake in rodents.[3][4] Intracerebroventricular (ICV) injection of Kisspeptin-10 in overnight-fasted mice dose-dependently inhibited the feeding response, with a 1 µg dose reducing 4-hour cumulative food intake by 28%. This effect was primarily due to a reduction in meal frequency, suggesting that central Kisspeptin-10 enhances satiety. In contrast, intraperitoneal (IP) administration of Kisspeptin-10 has yielded mixed results, with some studies showing a decrease in food intake in mice, while others report no significant effect. Interestingly, in humans, peripheral administration of kisspeptin did not significantly alter appetite or food intake in healthy men or in women with overweight or obesity.

Study Parameter Animal Model Administration Route & Dose Key Findings Citation
Food Intake Male Mice (C57BL/6)ICV: 0.3, 1, 3 µ g/mouse Dose-dependent decrease in food intake in fasted mice. 1µg reduced 4h intake by 28%.
IP: 10 µ g/mouse No significant effect on food intake in fasted mice.
Male and Female Mice (C57BL/6)IP: 2 nmol in 200 µl salineSignificant reduction in food intake.
Meal Microstructure Male Mice (C57BL/6)ICV: 1 µ g/mouse Reduced meal frequency (-45%/4h), increased inter-meal intervals. No change in meal size.
Male and Female Mice (C57BL/6)IP: 2 nmol in 200 µl salineSignificant reduction in meal frequency and meal size.
Human Studies Healthy Women (Overweight/Obese)IV infusionNo significant effect on food intake (6.8 ± 0.9 kcal/kg vs. 6.2 ± 0.6 kcal/kg for vehicle).
Effects on Energy Expenditure and Body Weight

The influence of Kisspeptin-10 on energy expenditure is complex and appears to be sexually dimorphic. Central administration in male mice has been shown to decrease total and nocturnal energy expenditure. In contrast, female mice showed an increase in locomotor activity with no change in overall energy expenditure. Peripheral administration of a pharmacological dose of Kisspeptin-10 in mice led to a significant decrease in total energy expenditure (TEE) and an increase in the respiratory quotient (RQ), suggesting a shift towards carbohydrate utilization. Chronic central administration of kisspeptin in young female rats resulted in decreased body weight.

Study Parameter Animal Model Administration Route & Dose Key Findings Citation
Energy Expenditure Male Mice (Gonadectomized, Testosterone-supplemented)CentralReduction in total and nocturnal energy expenditure (~16%).
Female Mice (Gonadectomized, Estradiol-supplemented)CentralNo change in energy expenditure.
Male and Female Mice (C57BL/6)IP: 2 nmol in 200 µl salineSignificant decrease in Total Energy Expenditure (TEE).
Respiratory Quotient (RQ) Male and Female Mice (C57BL/6)IP: 2 nmol in 200 µl salineIncreased RQ during the dark phase.
Body Weight Young Female RatsChronic ICV: 50 pmol dailyDecreased body weight at postnatal day 60.
Effects on Metabolic Hormones and Glucose Homeostasis

Peripheral administration of Kisspeptin-10 has been shown to significantly alter plasma levels of key metabolic hormones. In mice, a single intraperitoneal injection of Kisspeptin-10 resulted in markedly elevated levels of insulin, leptin, and resistin. The effect of kisspeptin on glucose homeostasis is still under investigation, with some studies suggesting a role in modulating insulin secretion. However, in a study with healthy women with overweight or obesity, intravenous kisspeptin infusion did not affect glucose or insulin levels.

Study Parameter Animal Model/Subject Administration Route & Dose Key Findings Citation
Plasma Insulin Male and Female Mice (C57BL/6)IP: 2 nmol in 200 µl salineSignificantly higher insulin levels (343.8 pg/ml vs. 106.4 pg/ml for vehicle).
Plasma Leptin Male and Female Mice (C57BL/6)IP: 2 nmol in 200 µl salineSignificantly higher leptin levels (855.5 pg/ml vs. 173.1 pg/ml for vehicle).
Plasma Resistin Male and Female Mice (C57BL/6)IP: 2 nmol in 200 µl salineSignificantly higher resistin levels (9411.1 pg/ml vs. 4116.5 pg/ml for vehicle).
Glucose & Insulin (Human) Healthy Women (Overweight/Obese)IV infusionNo significant effect on plasma glucose or serum insulin levels.

Experimental Protocols

Intracerebroventricular (ICV) Injection of Kisspeptin-10 in Mice

This protocol describes the central administration of Kisspeptin-10 to assess its effects on food intake and other metabolic parameters.

1. Animals and Housing:

  • Adult male C57BL/6 mice are individually housed in a temperature-controlled environment with a 12:12-h light-dark cycle.

  • Mice are provided with ad libitum access to standard chow and water, unless otherwise specified (e.g., overnight fasting).

2. Stereotaxic Surgery for Cannula Implantation:

  • Mice are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • The head is secured in a stereotaxic frame.

  • A guide cannula is implanted into the lateral cerebral ventricle using predetermined stereotaxic coordinates.

  • The cannula is secured to the skull with dental cement and screws.

  • A dummy cannula is inserted into the guide cannula to maintain patency.

  • Mice are allowed a recovery period of at least one week post-surgery.

3. Kisspeptin-10 Administration:

  • Kisspeptin-10 is dissolved in a sterile vehicle (e.g., saline).

  • On the day of the experiment, the dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted into the guide cannula.

  • A specific volume of the Kisspeptin-10 solution (e.g., 1 µl) containing the desired dose (e.g., 0.3, 1, or 3 µg) is infused over a set period (e.g., 1 minute).

  • Control animals receive an equivalent volume of the vehicle.

4. Measurement of Food Intake:

  • Following the ICV injection, food intake is monitored. For detailed analysis of meal microstructure, automated feeding monitoring systems can be used.

  • Cumulative food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) post-injection.

Intraperitoneal (IP) Injection and Metabolic Monitoring in Mice

This protocol outlines the peripheral administration of Kisspeptin-10 and the subsequent assessment of energy expenditure and other metabolic parameters using metabolic cages.

1. Animals and Housing:

  • Age- and sex-matched C57BL/6 wild-type adult mice are used.

  • Mice are individually housed in metabolic cages for acclimatization before the experiment.

2. Kisspeptin-10 Administration:

  • Kisspeptin-10 is dissolved in sterile saline.

  • Mice receive an intraperitoneal injection of either Kisspeptin-10 (e.g., 2 nmol in 200 µl of saline) or vehicle (saline).

  • Injections are typically administered at a specific time, for example, before the onset of the dark phase.

3. Metabolic Monitoring:

  • Immediately after injection, mice are placed in metabolic cages equipped for indirect calorimetry.

  • Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured to calculate the respiratory quotient (RQ = VCO2/VO2) and total energy expenditure (TEE).

  • Food and water intake, as well as locomotor activity, are continuously monitored.

4. Blood and Tissue Collection:

  • At the end of the monitoring period, blood samples are collected for the analysis of metabolic hormones (e.g., insulin, leptin, resistin) using ELISA or other immunoassays.

  • Tissues such as the hypothalamus can be collected for gene expression analysis of neuropeptides like NPY and POMC.

In Vitro Electrophysiology on Arcuate Nucleus Neurons

This protocol is used to investigate the direct effects of Kisspeptin-10 on the electrical activity of hypothalamic neurons involved in appetite regulation.

1. Brain Slice Preparation:

  • Mice are anesthetized and decapitated.

  • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Coronal slices containing the arcuate nucleus of the hypothalamus are prepared using a vibratome.

  • Slices are allowed to recover in oxygenated aCSF at room temperature before recording.

2. Electrophysiological Recording:

  • Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

  • Whole-cell patch-clamp recordings are performed on identified neurons (e.g., POMC or NPY neurons, which can be identified using fluorescent reporters in transgenic mouse lines).

  • The effects of Kisspeptin-10 on neuronal firing rate and membrane potential are recorded by bath-applying Kisspeptin-10 at various concentrations.

Signaling Pathways and Experimental Workflows

Kisspeptin-10 Signaling in the Arcuate Nucleus

Kisspeptin-10 exerts its effects on appetite and energy homeostasis primarily through its interaction with neurons in the arcuate nucleus (ARC) of the hypothalamus. The ARC contains two key populations of neurons with opposing roles in energy balance: the orexigenic Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons, which stimulate appetite, and the anorexigenic Pro-opiomelanocortin (POMC)/Cocaine- and amphetamine-regulated transcript (CART) neurons, which suppress appetite.

Kisspeptin directly excites anorexigenic POMC neurons. In contrast, Kisspeptin-10 inhibits orexigenic NPY/AgRP neurons, although this effect is thought to be indirect. This dual action of Kisspeptin-10 on the two major neuronal populations in the ARC provides a powerful mechanism for regulating food intake and energy expenditure.

Kisspeptin_Signaling_Pathway cluster_arcuate Arcuate Nucleus Kisspeptin Kisspeptin-10 KISS1R_POMC KISS1R Kisspeptin->KISS1R_POMC Indirect_Inhibition Indirect Inhibition Kisspeptin->Indirect_Inhibition POMC_Neuron POMC Neuron (Anorexigenic) KISS1R_POMC->POMC_Neuron Excitation Food_Intake Decreased Food Intake POMC_Neuron->Food_Intake Energy_Expenditure Increased Energy Expenditure POMC_Neuron->Energy_Expenditure NPY_Neuron NPY/AgRP Neuron (Orexigenic) NPY_Neuron->Food_Intake Inhibition of Decrease NPY_Neuron->Energy_Expenditure Inhibition of Increase Indirect_Inhibition->NPY_Neuron

Caption: Kisspeptin-10 signaling in the hypothalamic arcuate nucleus.

Experimental Workflow for Investigating Kisspeptin-10's Effect on Food Intake

The following diagram illustrates a typical experimental workflow to assess the impact of centrally administered Kisspeptin-10 on feeding behavior in a rodent model.

Experimental_Workflow_Food_Intake Start Start Animal_Prep Animal Preparation (Cannula Implantation, Recovery) Start->Animal_Prep Fasting Overnight Fasting (Optional) Animal_Prep->Fasting Grouping Random Assignment to Groups (Kisspeptin-10 vs. Vehicle) Fasting->Grouping ICV_KP10 ICV Injection: Kisspeptin-10 Grouping->ICV_KP10 Treatment ICV_Vehicle ICV Injection: Vehicle Grouping->ICV_Vehicle Control Monitoring Automated Food Intake Monitoring (e.g., 24 hours) ICV_KP10->Monitoring ICV_Vehicle->Monitoring Data_Analysis Data Analysis (Cumulative Intake, Meal Patterns) Monitoring->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for ICV Kisspeptin-10 administration and food intake analysis.

Experimental Workflow for Metabolic Phenotyping

This diagram outlines the process for evaluating the effects of peripherally administered Kisspeptin-10 on energy homeostasis.

Experimental_Workflow_Metabolism Start Start Acclimatization Acclimatization to Metabolic Cages Start->Acclimatization Grouping Random Assignment to Groups (Kisspeptin-10 vs. Vehicle) Acclimatization->Grouping IP_KP10 IP Injection: Kisspeptin-10 Grouping->IP_KP10 Treatment IP_Vehicle IP Injection: Vehicle Grouping->IP_Vehicle Control Metabolic_Monitoring Indirect Calorimetry (VO2, VCO2, RER, TEE) + Locomotor Activity IP_KP10->Metabolic_Monitoring IP_Vehicle->Metabolic_Monitoring Blood_Sampling Blood Collection (Terminal) Metabolic_Monitoring->Blood_Sampling Data_Integration Data Integration and Analysis Metabolic_Monitoring->Data_Integration Hormone_Analysis Hormone Assays (Insulin, Leptin, etc.) Blood_Sampling->Hormone_Analysis Hormone_Analysis->Data_Integration Conclusion Conclusion Data_Integration->Conclusion

Caption: Workflow for metabolic phenotyping after peripheral Kisspeptin-10.

Conclusion and Future Directions

The collective evidence strongly supports a role for Kisspeptin-10 in the central regulation of appetite and energy homeostasis. Its ability to modulate the activity of key hypothalamic neuronal populations positions it as a significant player in integrating metabolic cues with reproductive function. However, the discrepancies between central and peripheral administration effects, as well as the divergent findings in rodents and humans, highlight the complexity of the kisspeptin system and the need for further investigation.

For drug development professionals, the anorexigenic potential of centrally acting Kisspeptin-10 analogs presents an intriguing therapeutic avenue for metabolic disorders. Future research should focus on elucidating the precise downstream signaling pathways activated by Kisspeptin-10 in different neuronal populations and peripheral tissues. Furthermore, developing Kisspeptin-10 analogs with improved pharmacokinetic profiles and blood-brain barrier permeability will be crucial for translating the promising preclinical findings into effective therapeutic strategies for managing obesity and related metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for Dissolving Kisspeptin-10 Human TFA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper dissolution and handling of Kisspeptin-10 human TFA (Trifluoroacetate) for use in a variety of in vitro assays. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.

Kisspeptin-10 is a decapeptide and a member of the kisspeptin family, which are endogenous ligands for the G protein-coupled receptor GPR54 (also known as KISS1R).[1][2] The Kisspeptin/GPR54 signaling system is a key regulator of the reproductive axis, particularly in stimulating the release of Gonadotropin-Releasing Hormone (GnRH).[2][3] It is also involved in other physiological processes such as angiogenesis and tumor metastasis.[1] The TFA salt form of the peptide is a common result of the purification process and generally enhances its solubility in aqueous solutions. While the TFA counter-ion is not expected to interfere with most standard in vitro assays, its presence should be noted for highly sensitive cellular studies.

Data Presentation: Properties and Solubility

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

ParameterValueSource(s)
Molecular Weight ~1302.4 g/mol (free base)
Molecular Formula C₆₃H₈₃N₁₇O₁₄ (free base)
Appearance Lyophilized white powder
Solubility in Water 4 mg/mL (~2.82 mM)
Solubility in DMSO 100 mg/mL (~76.77 mM)
Storage (Lyophilized) -20°C for up to 3 years
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the steps to prepare a stock solution from the lyophilized peptide. The choice of solvent will depend on the experimental requirements and the desired stock concentration. For most cell-based assays, preparing an initial stock in sterile water or DMSO is recommended, followed by dilution in the appropriate cell culture medium.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or high-purity DMSO

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-equilibration: Before opening, allow the vial of lyophilized Kisspeptin-10 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the desired volume of the appropriate solvent (e.g., sterile water or DMSO) to the vial to achieve the target stock concentration. For example, to prepare a 1 mM stock solution in water, add 768 µL of water to 1 mg of peptide (assuming MW of 1302.4 g/mol ).

  • Dissolution: Gently vortex or pipette the solution up and down to dissolve the peptide completely. To aid solubility, especially in aqueous solutions, you can sonicate the vial in an ultrasonic bath for a short period or warm the tube to 37°C.

  • Aliquoting and Storage: Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Example In Vitro Assay - ERK1/2 Phosphorylation Assay

Kisspeptin-10 binding to GPR54 is known to activate the MAPK/ERK signaling pathway. This protocol provides a general workflow for a cell-based ELISA to measure the phosphorylation of ERK1/2 in response to Kisspeptin-10 treatment.

Materials:

  • Cells expressing GPR54 (e.g., CHO-KISS1R cells)

  • 96-well cell culture plates

  • Complete cell culture medium and serum-free medium

  • Kisspeptin-10 stock solution

  • Phosphate-Buffered Saline (PBS)

  • Cell-based ERK1/2 Phosphorylation ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed GPR54-expressing cells into a 96-well plate at a suitable density and allow them to grow to confluency overnight.

  • Serum Starvation: The day of the experiment, wash the cells with serum-free medium to reduce basal signaling pathway activation.

  • Peptide Treatment: Prepare serial dilutions of the Kisspeptin-10 stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Add the diluted peptide solutions to the appropriate wells. Include a vehicle-only control.

  • Incubation: Incubate the cells with Kisspeptin-10 for a short period (e.g., 5-15 minutes) at 37°C.

  • Detection: Following incubation, immediately proceed with the cell lysis and detection steps as per the manufacturer's protocol for the ERK1/2 Phosphorylation ELISA kit.

  • Data Analysis: Measure the signal (e.g., absorbance or fluorescence) using a plate reader. The relative levels of phosphorylated ERK1/2 are determined and can be used to generate a dose-response curve.

Mandatory Visualizations

Experimental Workflow Diagram

G Workflow for Preparing Kisspeptin-10 for In Vitro Assays cluster_prep Stock Solution Preparation cluster_assay Assay Preparation start Start: Lyophilized Kisspeptin-10 Vial equilibrate Equilibrate Vial to Room Temp start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Solvent (Water or DMSO) centrifuge->add_solvent dissolve Dissolve Peptide (Vortex/Sonicate) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Aliquot store->thaw Use in Experiment dilute Prepare Working Dilutions in Assay Medium thaw->dilute treat Treat Cells in In Vitro Assay dilute->treat analyze Incubate & Analyze treat->analyze

Caption: Workflow for Kisspeptin-10 dissolution and use.

Signaling Pathway Diagram

G Simplified Kisspeptin-10 Signaling Pathway KP10 Kisspeptin-10 GPR54 GPR54 (KISS1R) KP10->GPR54 Binds Gq11 Gαq/11 GPR54->Gq11 Activates PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC DAG->PKC GnRH GnRH Release Ca->GnRH MAPK MAPK/ERK Pathway PKC->MAPK ERK_phos ERK1/2 Phosphorylation MAPK->ERK_phos

Caption: Kisspeptin-10 binding to GPR54 activates downstream signaling.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and use of lyophilized Kisspeptin-10 human TFA. The included protocols offer step-by-step instructions for key in vitro and in vivo experiments to facilitate research and development involving this potent neuropeptide.

Product Information and Storage

Product: this compound

Description: Kisspeptin-10 is a decapeptide and a member of the kisspeptin family of peptides, which are endogenous ligands for the G protein-coupled receptor, GPR54 (also known as Kiss1R). It is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis and plays a critical role in puberty and reproduction.[1] Trifluoroacetic acid (TFA) is a common counterion used in the purification of synthetic peptides.

Storage and Stability: Proper storage is crucial to maintain the integrity and bioactivity of Kisspeptin-10.

Form Storage Temperature Duration Notes
Lyophilized Powder -20°C to -80°CUp to 3 yearsStore in a desiccator, protected from light.[2][3] Stable at room temperature for short periods (up to 3 weeks), but long-term storage at low temperatures is recommended.[4]
Reconstituted Solution 2°C to 8°CUp to 4-6 weeksStore protected from light.[2] Avoid repeated freeze-thaw cycles. For longer-term storage of the reconstituted peptide, it is recommended to aliquot and store at -20°C to -80°C. The addition of a carrier protein (e.g., 0.1% BSA or HSA) can improve stability for long-term storage in solution.

Reconstitution Protocol

This protocol provides a general guideline for the reconstitution of lyophilized Kisspeptin-10. It is recommended to consult the manufacturer's specific instructions for the product.

Materials:

  • Lyophilized this compound vial

  • Sterile, high-purity water (e.g., Bacteriostatic Water for Injection or sterile water, 18 MΩ-cm)

  • Sterile syringe and needles

Procedure:

  • Allow the vial of lyophilized Kisspeptin-10 to equilibrate to room temperature before opening to prevent condensation.

  • Using a sterile syringe, slowly inject the desired volume of sterile water down the side of the vial. Avoid forceful injection to minimize foaming. A common reconstitution concentration is 1 mg/mL, but this may be adjusted based on experimental needs.

  • Gently swirl or roll the vial to dissolve the peptide completely. Do not shake vigorously.

  • Once dissolved, the solution is ready for use or for further dilution in an appropriate buffer for your specific application.

  • Label the vial with the date of reconstitution and the final concentration.

Kisspeptin-10 Signaling Pathway

Kisspeptin-10 exerts its biological effects by binding to its receptor, GPR54. This interaction primarily activates the Gq/11 signaling cascade, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade in hypothalamic GnRH neurons is the primary mechanism by which kisspeptin stimulates the secretion of gonadotropin-releasing hormone (GnRH).

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Kisspeptin Kisspeptin-10 GPR54 GPR54 (Kiss1R) Kisspeptin->GPR54 Binds to Gq11 Gq/11 GPR54->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates GnRH_release GnRH Release Ca_release->GnRH_release ERK ERK Phosphorylation PKC->ERK ERK->GnRH_release

Kisspeptin-10 Signaling Pathway

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the Kisspeptin receptor (GPR54) using membranes from cells overexpressing the receptor.

Materials:

  • CHO-K1 cells stably transfected with GPR54 (CHO-KISS1R)

  • Radiolabeled Kisspeptin (e.g., [125I]Kisspeptin-54)

  • Unlabeled Kisspeptin-10 (for standard curve)

  • Test compounds

  • Assay Buffer: 20 mM HEPES, 2 mM MgCl2, 6.5 mM CaCl2, 1% BSA, pH 7.4

  • Membrane Preparation Buffer: 50 mM HEPES, pH 7.4

  • Motorized homogenizer

  • Ultracentrifuge

  • Gamma counter

  • Siliconized microcentrifuge tubes

Procedure:

  • Membrane Preparation: a. Harvest CHO-KISS1R cells and resuspend in ice-cold Membrane Preparation Buffer. b. Homogenize the cell suspension using a motorized homogenizer. c. Centrifuge the homogenate at 1,450 x g for 15 minutes at 4°C. d. Collect the supernatant and ultracentrifuge at 105,000 x g for 1 hour at 4°C. e. Resuspend the resulting membrane pellet in Assay Buffer and determine the protein concentration.

  • Binding Assay: a. In siliconized microcentrifuge tubes, add in the following order:

    • Assay Buffer
    • Unlabeled Kisspeptin-10 (for standard curve) or test compound at various concentrations.
    • Radiolabeled Kisspeptin (final concentration determined by saturation binding experiments, typically in the low nM range).
    • 100 µg of CHO-KISS1R membrane protein. b. The final assay volume should be 500 µL. c. Incubate at 30°C for 30 minutes. d. Terminate the incubation by centrifuging the tubes at 16,000 x g for 3 minutes. e. Aspirate the supernatant and wash the pellet with 500 µL of ice-cold Assay Buffer. f. Centrifuge again at 16,000 x g for 3 minutes and discard the supernatant. g. Measure the radioactivity in the pellets using a gamma counter.

  • Data Analysis: a. Generate a standard curve by plotting the percentage of specific binding against the concentration of unlabeled Kisspeptin-10. b. Determine the IC50 values for the test compounds from their respective competition curves.

Receptor_Binding_Workflow start Start prep_membranes Prepare CHO-KISS1R Membranes start->prep_membranes setup_assay Set up Assay: - Buffer - Unlabeled Ligand - Radiolabeled Ligand - Membranes prep_membranes->setup_assay incubate Incubate at 30°C for 30 min setup_assay->incubate centrifuge1 Centrifuge and Aspirate Supernatant incubate->centrifuge1 wash Wash Pellet with Assay Buffer centrifuge1->wash centrifuge2 Centrifuge and Aspirate Supernatant wash->centrifuge2 count Measure Radioactivity in Pellet centrifuge2->count analyze Analyze Data (IC50 determination) count->analyze end End analyze->end

Receptor Binding Assay Workflow
In Vitro ERK1/2 Phosphorylation Assay

This protocol describes a cell-based ELISA to measure the phosphorylation of ERK1/2 in response to Kisspeptin-10 stimulation in CHO-KISS1R cells.

Materials:

  • CHO-KISS1R cells

  • 96-well cell culture plates

  • Serum-free cell culture medium (e.g., Ham's F12 with penicillin/streptomycin)

  • Kisspeptin-10

  • Cell-based ERK1/2 phosphorylation ELISA kit (e.g., CASE kit)

  • Plate reader

Procedure:

  • Cell Culture and Plating: a. Culture CHO-KISS1R cells in appropriate growth medium. b. Seed the cells into a 96-well plate and grow to confluency overnight.

  • Cell Treatment: a. Wash the cells with 100 µL of serum-free medium. b. Treat the cells with various concentrations of Kisspeptin-10 (e.g., 0.1 nM to 10,000 nM) in a final volume of 100 µL for 5 minutes at 37°C. Include a vehicle control.

  • ERK1/2 Phosphorylation Measurement: a. Following treatment, immediately fix the cells and proceed with the cell-based ELISA according to the manufacturer's instructions. This typically involves permeabilization, blocking, incubation with primary antibodies against phosphorylated ERK1/2 and total ERK1/2, followed by incubation with a secondary antibody conjugated to a detectable enzyme.

  • Data Analysis: a. Measure the absorbance or fluorescence on a plate reader. b. Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal for each well. c. Plot the normalized signal against the concentration of Kisspeptin-10 to generate a dose-response curve and determine the EC50.

In Vivo Administration in Rodents

This protocol provides a general guideline for the administration of Kisspeptin-10 to rodents to study its effects on the HPG axis.

Materials:

  • Reconstituted Kisspeptin-10 solution

  • Sterile saline (0.9% NaCl)

  • Syringes and needles appropriate for the route of administration

  • Rodents (e.g., mice or rats)

Procedure:

  • Dose Preparation: a. Dilute the reconstituted Kisspeptin-10 stock solution in sterile saline to the desired final concentration for injection. Doses can range from 0.3 to 30 nmol/kg for intravenous (IV) administration in rats. For intraperitoneal (IP) injection in mice, a dose of 0.5 nmol has been shown to be effective.

  • Administration: a. Administer the prepared Kisspeptin-10 solution to the animals via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous). The injection volume should be appropriate for the size of the animal.

  • Sample Collection and Analysis: a. Collect blood samples at various time points post-injection to measure hormone levels (e.g., LH, FSH, testosterone). b. Analyze the plasma or serum samples using appropriate methods such as ELISA or RIA.

Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a laboratory setting. Always follow appropriate safety guidelines and institutional regulations when handling chemicals and working with animals. The specific details of the protocols may need to be optimized for your particular experimental conditions.

References

Protocol for in vivo administration of Kisspeptin-10 in mice.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Kisspeptin-10, a potent endogenous neuropeptide, is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis and has emerged as a critical player in reproductive function and pubertal onset.[1][2] Its primary mechanism of action involves binding to the G protein-coupled receptor, KISS1R (also known as GPR54), predominantly expressed on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[1][3] This interaction stimulates the synthesis and pulsatile release of GnRH, which in turn governs the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[2] Consequently, LH and FSH act on the gonads to stimulate sex steroid production, such as testosterone, and gametogenesis.

The administration of exogenous Kisspeptin-10 in murine models is a fundamental experimental approach to investigate its physiological roles and therapeutic potential in various contexts, including reproductive disorders, cancer biology, and metabolic diseases. This document provides a detailed protocol for the in vivo administration of Kisspeptin-10 in mice, summarizing key quantitative data and outlining experimental methodologies based on established research.

Quantitative Data Summary

The following table summarizes various dosages and administration routes of Kisspeptin-10 in mice and their observed effects on reproductive hormones.

Mouse StrainAdministration RouteDosageTime Point for MeasurementPrimary OutcomeReference
C57Bl/6 (male)Intraperitoneal (IP)0.5 nmol20 min post-injectionIncreased plasma LH and testosterone.
C57Bl/6 (male)Intraperitoneal (IP)1, 10, or 30 nmol20 min post-injectionSignificant increase in plasma testosterone; 10 and 30 nmol also increased plasma LH.
ICR (female, estrus)Intraperitoneal (IP)Not specifiedNot applicableInduced pseudopregnancy with high success rates for embryo transfer.
Female HFD miceIntraperitoneal (IP)25 nmol/kg bw (twice daily)21 daysDecreased body weight and blood glucose; significant changes in plasma FSH, LH, and progesterone.
Diestrous miceIntraperitoneal (IP)1 nmol30 min post-injectionRobust increase in plasma LH.
Adult male miceIntracerebroventricular (ICV)0.3, 1, and 3 µ g/mouse 2-3 hours post-injectionDose-dependent inhibition of food intake.
Adult female miceSubcutaneous (SC)Not specifiedNot specifiedStimulation of LH release.
Female rats (pubertal)Intracerebral infusion7.5 nmol/day7 daysElevated LH and FSH levels.

Experimental Protocols

Materials
  • Kisspeptin-10 peptide (lyophilized)

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Bacteriostatic water (for reconstitution)

  • Insulin syringes (e.g., U-100) or appropriate syringes for the chosen administration route

  • Animal handling and restraint equipment

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge for plasma separation

  • Hormone assay kits (e.g., RIA or ELISA for LH, FSH, testosterone)

  • Experimental animals (e.g., C57Bl/6 mice)

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_sampling Data Collection cluster_analysis Analysis Reconstitution Reconstitute Kisspeptin-10 Dose_Calculation Calculate Dosage Reconstitution->Dose_Calculation Animal_Acclimation Animal Acclimation Injection Administer Kisspeptin-10 (e.g., IP) Animal_Acclimation->Injection Dose_Calculation->Injection Blood_Collection Blood Sample Collection Injection->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Hormone_Assay Hormone Measurement (e.g., LH, FSH) Plasma_Separation->Hormone_Assay Data_Analysis Statistical Analysis Hormone_Assay->Data_Analysis

Experimental workflow for Kisspeptin-10 administration in mice.

Step-by-Step Methodology
  • Reconstitution of Kisspeptin-10:

    • Reconstitute the lyophilized Kisspeptin-10 peptide using sterile bacteriostatic water to a desired stock concentration (e.g., 1 mg/mL).

    • Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.

    • Store the reconstituted peptide solution at 2-8°C for short-term use or aliquot and store at -20°C for long-term storage to prevent repeated freeze-thaw cycles.

  • Animal Handling and Acclimation:

    • House the mice under controlled environmental conditions (e.g., 12:12 hour light-dark cycle, constant temperature and humidity) with ad libitum access to food and water.

    • Allow the animals to acclimate to the housing conditions for at least one week before the experiment to minimize stress-induced physiological changes.

  • Dosage Preparation and Administration:

    • On the day of the experiment, dilute the Kisspeptin-10 stock solution with sterile saline or PBS to the final desired concentration for injection. The vehicle (saline or PBS) should be used as a control.

    • Calculate the injection volume based on the animal's body weight and the target dose.

    • Intraperitoneal (IP) Injection: This is a common and relatively simple route of administration. Restrain the mouse appropriately and inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • Other Routes: For intravenous (IV), subcutaneous (SC), or intracerebroventricular (ICV) injections, specialized techniques and, in the case of ICV, surgical procedures are required. Refer to specific literature for detailed protocols for these routes.

  • Blood Sample Collection:

    • Collect blood samples at predetermined time points following Kisspeptin-10 administration. Based on the literature, peak LH responses are often observed within 20-30 minutes post-injection.

    • Common methods for blood collection in mice include tail vein sampling, submandibular vein puncture, or terminal cardiac puncture under anesthesia.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) to prevent clotting.

  • Plasma Separation and Hormone Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Measure the concentrations of LH, FSH, testosterone, or other hormones of interest using commercially available and validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis:

    • Analyze the hormone concentration data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the effects of Kisspeptin-10 treatment with the control group.

Signaling Pathway of Kisspeptin-10

Kisspeptin-10 exerts its effects by binding to its cognate receptor, KISS1R (GPR54), a Gq/11-coupled receptor. This binding initiates a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to the depolarization of GnRH neurons and the release of GnRH. Additionally, Kisspeptin-10 can also activate the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2.

G Kisspeptin Kisspeptin-10 KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Binds to Gq11 Gαq/11 KISS1R->Gq11 Activates MAPK MAPK Pathway (ERK1/2) KISS1R->MAPK Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates GnRH_release GnRH Release Ca2_release->GnRH_release PKC->GnRH_release MAPK->GnRH_release

Kisspeptin-10 signaling pathway in GnRH neurons.

References

Application Notes and Protocols for Kisspeptin-10 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Kisspeptin-10 in cell culture experiments. This document outlines the mechanism of action, recommended dosage ranges for various cell lines, and detailed protocols for common experimental assays.

Kisspeptin-10, a decapeptide encoded by the KISS1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1] It exerts its effects by binding to its cognate G protein-coupled receptor, GPR54 (also known as KISS1R).[2] This interaction primarily activates the Gq/11 signaling cascade, leading to the stimulation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels.[3] This signaling cascade plays a pivotal role in modulating cellular functions such as hormone secretion, proliferation, and migration.

Data Presentation: Kisspeptin-10 Dosage in Cell Culture

The optimal concentration of Kisspeptin-10 is highly dependent on the cell type and the specific biological question being investigated. The following tables summarize effective concentrations from various published studies.

Table 1: Effective Concentrations of Kisspeptin-10 in Different Cell Lines

Cell LineCell TypeConcentration RangeObserved EffectReference
Bovine Mammary Epithelial Cells (BMECs)Epithelial100 nMIncreased milk synthesis[4]
Human Umbilical Vein Endothelial Cells (HUVECs)Endothelial10 nM - 500 nMDose-dependent effects on migration and proliferation[5]
HTR8SVneoHuman Trophoblast100 nMInhibition of cell migration
R366.4Rhesus Monkey Embryonic Stem Cells0.1 nM - 100 nMAnti-proliferative effect, induction of differentiation
Human Endometrial Cancer CellsCancer100 nMInhibition of cell migration and invasion
Breast Cancer CellsCancer10⁻⁹ M - 10⁻¹¹ MInhibition of bone-directed migration
Bovine Placental Cotyledon CellsEpithelial0.01 µM - 10 µMModulation of cell proliferation
Mesenchymal Stem Cells (MSCs)Stem Cell100 nM - 500 nMDose-dependent effects on cell migration

Table 2: EC50 Values of Kisspeptin-10 in In Vitro Assays

AssayCell LineEC50 ValueReference
Ca2+ Flux AssayHEK293-KISS1R16.71 µM (for a related compound, musk ambrette)
Gnrh1 Expression StimulationMurine Hypothalamic Cells21.94 µM (for a related compound, musk ambrette)

Experimental Protocols

Reconstitution and Storage of Kisspeptin-10

Proper handling and storage of Kisspeptin-10 are crucial for maintaining its biological activity.

Materials:

  • Lyophilized Kisspeptin-10 peptide

  • Sterile, nuclease-free water, or a buffer such as PBS. For longer-term storage of the reconstituted peptide, the use of bacteriostatic water is recommended.

  • Sterile, low-protein binding microcentrifuge tubes

Protocol:

  • Before opening, bring the vial of lyophilized Kisspeptin-10 to room temperature.

  • Refer to the manufacturer's datasheet for the amount of peptide in the vial.

  • To create a stock solution (e.g., 1 mM), add the appropriate volume of sterile solvent. For example, for 1 mg of Kisspeptin-10 (MW: ~1302 g/mol ), add 768 µL of solvent to make a 1 mM stock solution.

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Lyophilized peptide: Store at -20°C or -80°C for long-term stability.

    • Reconstituted stock solution: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term use (a few days), the solution can be stored at 4°C.

Cell Proliferation/Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of Kisspeptin-10 on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Kisspeptin-10 stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, or 0.04 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of Kisspeptin-10 (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol outlines a method to assess the effect of Kisspeptin-10 on cell migration.

Materials:

  • Cells of interest that form a confluent monolayer

  • Complete cell culture medium

  • Kisspeptin-10 stock solution

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a specialized scratch assay tool

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the cell monolayer.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh serum-free or low-serum medium containing different concentrations of Kisspeptin-10. Include a vehicle control.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C.

  • Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure to determine the rate of cell migration.

Western Blotting for Signaling Pathway Analysis

This protocol details the steps to analyze the activation of key signaling proteins downstream of GPR54 activation by Kisspeptin-10.

Materials:

  • Cells of interest

  • Kisspeptin-10 stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and grow them to the desired confluency.

  • Serum-starve the cells for a few hours to reduce basal signaling.

  • Treat the cells with the desired concentration of Kisspeptin-10 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Kisspeptin10 Kisspeptin-10 GPR54 GPR54 (KISS1R) Kisspeptin10->GPR54 Binds Gq11 Gαq/11 GPR54->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Proliferation, Migration, Hormone Secretion) Ca2->CellularResponse ERK12 ERK1/2 PKC->ERK12 Activates p38 p38 MAPK PKC->p38 Activates GSK3b GSK3β ERK12->GSK3b Inhibits FAK FAK ERK12->FAK Activates GSK3b->CellularResponse FAK->CellularResponse

Caption: Kisspeptin-10 signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Reconstitution Reconstitute Kisspeptin-10 Treatment Treat Cells with Kisspeptin-10 Reconstitution->Treatment CellSeeding Seed Cells in Culture Plates CellSeeding->Treatment ProliferationAssay Proliferation Assay (MTT) Treatment->ProliferationAssay MigrationAssay Migration Assay (Wound Healing) Treatment->MigrationAssay SignalingAssay Signaling Analysis (Western Blot) Treatment->SignalingAssay DataAnalysis Analyze and Interpret Results ProliferationAssay->DataAnalysis MigrationAssay->DataAnalysis SignalingAssay->DataAnalysis

Caption: General experimental workflow.

References

Kisspeptin-10 Human TFA: Applications and Protocols in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Kisspeptin-10 (KP-10), a decapeptide derived from the KISS1 gene, has emerged as a significant molecule in cancer research, primarily recognized for its role as a metastasis suppressor.[1][2][3][4][5] Initially identified for its role in puberty and reproduction, extensive research has unveiled its potent anti-cancer properties, making it a promising target for therapeutic development. Kisspeptin-10 exerts its biological effects by binding to its cognate G-protein coupled receptor, GPR54 (also known as KiSS-1R).

The primary applications of Kisspeptin-10 in cancer research revolve around its ability to inhibit two critical processes in cancer progression: metastasis and angiogenesis.

Anti-Metastatic Effects:

Kisspeptin-10 has been shown to suppress the migration and invasion of various cancer cells, including melanoma, breast, prostate, gastric, and endometrial cancer. The anti-metastatic action of KP-10 is mediated through several mechanisms:

  • Inhibition of Cell Motility: Kisspeptin-10 can inhibit the chemotactic responses of cancer cells, effectively reducing their ability to move towards chemoattractants.

  • Regulation of Epithelial-Mesenchymal Transition (EMT): Studies have shown that KP-10 can regulate EMT, a process crucial for cancer cell invasion and metastasis.

  • Interaction with CXCR4 Signaling: Kisspeptin-10 has been found to negatively regulate the signaling of the chemokine receptor CXCR4, which is known to play a key role in directing the organ-specific metastasis of tumor cells. KP-10 can block the chemotaxis of CXCR4-expressing tumor cells in response to its ligand, SDF-1/CXCL12.

  • Modulation of Matrix Metalloproteinases (MMPs): The Kisspeptin/GPR54 system has been linked to the inhibition of MMP-9 activity, which is essential for the degradation of the extracellular matrix, a critical step in cancer cell invasion.

Anti-Angiogenic Effects:

Angiogenesis, the formation of new blood vessels, is vital for tumor growth and survival. Kisspeptin-10 has demonstrated potent anti-angiogenic properties. It inhibits key processes in angiogenesis, including:

  • Endothelial Cell Migration and Tube Formation: KP-10 significantly inhibits the migration, invasion, and formation of tube-like structures by human umbilical vein endothelial cells (HUVECs).

  • Suppression of VEGF Expression: A key mechanism of its anti-angiogenic effect is the suppression of Vascular Endothelial Growth Factor (VEGF) expression. KP-10 achieves this by inhibiting the binding of the transcription factor Sp1 to the VEGF promoter.

  • Inhibition of FAK/Rho GTPase Activation: Kisspeptin-10 can also block the activation of the c-Src/FAK and Rac/Cdc42 signaling pathways in endothelial cells, further contributing to the inhibition of angiogenesis.

Other Anti-Cancer Mechanisms:

  • Inhibition of the Warburg Effect: In breast cancer cells, Kisspeptin-10 has been shown to inhibit the Warburg effect (aerobic glycolysis) and induce mitochondrial injury, potentially through the activation of the Smad signaling pathway.

  • Induction of Apoptosis: Some studies suggest that KP-10 can induce apoptosis in cancer cells.

  • Pleiotropic Effects in Triple-Negative Breast Cancer: In triple-negative breast cancer cells, exogenous KP-10 treatment has been shown to reduce cell viability and migration, induce a positive feedback loop by upregulating KISS1 mRNA, and promote apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Kisspeptin-10 in various cancer research studies.

Table 1: In Vitro Efficacy of Kisspeptin-10 on Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationEffectReference
MDA-MB-231Triple-Negative Breast CancerCell ViabilityIC₁₀: 12.13 nM, IC₅₀: 110.21 nMReduced cell viability
MDA-MB-468Triple-Negative Breast CancerCell ViabilityIC₁₀: 9.31 nM, IC₅₀: 88.35 nMReduced cell viability
MDA-MB-231Triple-Negative Breast CancerWound Healing AssayK10 (IC₁₀), K50 (IC₅₀)Significant inhibition of cell migration
MDA-MB-468Triple-Negative Breast CancerWound Healing AssayK10 (IC₁₀), K50 (IC₅₀)Significant inhibition of cell migration
HUVECEndothelial CellsMigration Assay100 nMIncreased migration
HUVECEndothelial CellsMigration Assay500 nMDecreased migration
HUVECEndothelial CellsProliferation Assay10-100 nMIncreased proliferation
HUVECEndothelial CellsProliferation Assay500 nMDecreased proliferation
GPR54-positive breast cancer cellsBreast CancerInvasion Assay10⁻⁹ M to 10⁻¹¹ MSignificant reduction in invasion
Endometrial cancer cell lines (RL95-2, HEC-1-A, etc.)Endometrial CancerMigration & Invasion Assay100 nMSignificant inhibition of cell migration and invasion
HTR8SVneoTrophoblast Cell LineMigration Assay100 nMMaximal inhibition of cell migration
HeLaCervical CancerCytotoxicity Assay-Most responsive cell line to KP-10
PC-3Prostate CancerCell Proliferation Assay100 µMLittle effect on proliferation

Table 2: In Vivo Efficacy of Kisspeptin-10 in Xenograft Models

Cancer Cell LineAnimal ModelTreatment ProtocolOutcomeReference
PC-3SCID mice45-day treatmentSignificant inhibition of tumor growth and angiogenesis
MDA-MB-231Nude mice-Suppressed tumor growth and improved survival rate
LoVoNude mice-Inhibited tumor growth through an EIF2AK2-dependent mechanism

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Kisspeptin-10 on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Kisspeptin-10 human TFA

  • 96-well plates

  • MTT solution (0.5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO)

  • Microplate reader

Protocol:

  • Seed 15,000 cells per well in a 96-well plate with complete medium and incubate for 24 hours at 37°C.

  • After 24 hours, replace the medium with serum-free medium and incubate for a period of serum starvation.

  • Treat the cells with various concentrations of Kisspeptin-10 (e.g., 10, 100, 250, 500 nM) for 48 hours. Include untreated cells as a control.

  • After the treatment period, add 100 µL of MTT solution to each well and incubate for 3 hours at 37°C.

  • Remove the MTT solution and add 100 µL of MTT solvent to each well.

  • Incubate for 15 minutes with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vitro Wound Healing Assay

Objective: To assess the effect of Kisspeptin-10 on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 24-well plates

  • Sterile 20-200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed 3 x 10⁵ cells per well in a 24-well plate and grow to confluence.

  • Create a "wound" in the cell monolayer by gently scratching with a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentrations of Kisspeptin-10. Include an untreated control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12 and 24 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

In Vitro Endothelial Tube Formation Assay

Objective: To evaluate the effect of Kisspeptin-10 on the tube-forming ability of endothelial cells, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound

  • Matrigel

  • 96-well plates

  • Microscope with a camera

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.

  • Seed HUVECs onto the Matrigel-coated wells.

  • Treat the cells with different concentrations of Kisspeptin-10.

  • Incubate for a period sufficient for tube formation (typically 6-24 hours).

  • Observe and photograph the formation of capillary-like structures (tubes) using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and number of branching points.

  • Express the results as a percentage of the control group.

In Vivo Xenograft Tumor Growth Assay

Objective: To determine the in vivo anti-tumor efficacy of Kisspeptin-10.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MDA-MB-231)

  • Immunocompromised mice (e.g., SCID or nude mice)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Calipers

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁷ cells in 200 µL PBS) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size.

  • Randomly divide the mice into treatment and control groups.

  • Administer Kisspeptin-10 (e.g., via intraperitoneal injection) to the treatment group according to a predetermined schedule and dosage. Administer vehicle (e.g., PBS) to the control group.

  • Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length × width²) × 0.52.

  • Monitor the body weight and overall health of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31).

Signaling Pathways and Visualizations

Kisspeptin-10 mediates its anti-cancer effects through a complex network of signaling pathways. The primary pathway involves the activation of its receptor, GPR54, which is coupled to Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

Kisspeptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Extracellular Extracellular Intracellular Intracellular KP10 Kisspeptin-10 GPR54 GPR54 (KiSS-1R) KP10->GPR54 Binds to Gaq11 Gαq/11 GPR54->Gaq11 Activates FAK FAK/Rho GTPase GPR54->FAK Inhibits VEGF VEGF Expression GPR54->VEGF Inhibits CXCR4 CXCR4 Signaling GPR54->CXCR4 Inhibits Smad Smad Pathway GPR54->Smad Activates PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Metastasis Metastasis Inhibition Ca2->Metastasis Contributes to PKC->Metastasis Contributes to Angiogenesis Angiogenesis Inhibition FAK->Angiogenesis VEGF->Angiogenesis CXCR4->Metastasis Smad->Metastasis Inhibits Warburg Effect Experimental_Workflow cluster_assays In Vitro Assays Start Start: Select Cancer Cell Line Culture Cell Culture and Expansion Start->Culture Viability Cell Viability Assay (e.g., MTT) Culture->Viability Treat with KP-10 Migration Migration Assay (e.g., Transwell) Culture->Migration Treat with KP-10 Invasion Invasion Assay (e.g., Matrigel Transwell) Culture->Invasion Treat with KP-10 Wound Wound Healing Assay Culture->Wound Treat with KP-10 Analysis Data Analysis and Interpretation Viability->Analysis Migration->Analysis Invasion->Analysis Wound->Analysis Conclusion Conclusion on Anti-Metastatic Potential Analysis->Conclusion

References

Application Notes and Protocols for Studying Gonadotropin Pulsatility with Kisspeptin-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Kisspeptin-10, a potent secretagogue of gonadotropin-releasing hormone (GnRH), for the investigation of gonadotropin pulsatility. The following protocols and data are intended to facilitate the design and execution of experiments aimed at understanding the neuroendocrine control of reproduction and developing novel therapeutic strategies for reproductive disorders.

Kisspeptin-10, the minimal bioactive sequence of the kisspeptin peptide family, acts directly on GnRH neurons to stimulate the release of GnRH, which in turn governs the pulsatile secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2][3] This makes Kisspeptin-10 an invaluable tool for probing the function of the hypothalamic-pituitary-gonadal (HPG) axis.

I. Quantitative Data Summary

The following tables summarize the quantitative effects of Kisspeptin-10 administration on LH pulsatility and secretion from key studies.

Table 1: Effects of Intravenous Bolus Injection of Kisspeptin-10 on Serum LH in Healthy Men

Dose of Kisspeptin-10 (µg/kg)Baseline Mean LH (IU/L)Peak Mean LH (IU/L) at 30 minFold Increase
Vehicle4.1 ± 0.4--
1.04.1 ± 0.412.4 ± 1.7~3.0
3.0-Reduced response vs. 1 µg/kg-

Data extracted from George et al., 2011.[4][5]

Table 2: Effects of Continuous Intravenous Infusion of Kisspeptin-10 on LH Pulsatility and Testosterone in Healthy Men

Infusion ParameterBaselineDuring Kisspeptin-10 Infusion
Low Dose Infusion (1.5 µg/kg/h for 9h)
Mean LH (IU/L)5.2 ± 0.814.1 ± 1.7
LH Pulse Frequency (pulses/h)0.7 ± 0.11.0 ± 0.2
LH Secretory Burst Mass (IU/L)3.9 ± 0.412.8 ± 2.6
High Dose Infusion (4 µg/kg/h for 22.5h)
Mean LH (IU/L)5.4 ± 0.720.8 ± 4.9
Serum Testosterone (nmol/L)16.6 ± 2.424.0 ± 2.5

Data extracted from George et al., 2011.

II. Experimental Protocols

The following are detailed protocols for common experimental paradigms using Kisspeptin-10 to study gonadotropin pulsatility.

Protocol 1: Dose-Response Study of Intravenous Bolus Kisspeptin-10 Administration in Humans

Objective: To determine the dose-dependent effect of a single intravenous bolus of Kisspeptin-10 on gonadotropin secretion.

Materials:

  • Kisspeptin-10 (GMP-grade)

  • Sterile 0.9% saline (vehicle)

  • Indwelling intravenous cannulae

  • Blood collection tubes (e.g., serum-separating tubes)

  • Centrifuge

  • Assay kits for LH and FSH

Procedure:

  • Subject Preparation: Recruit healthy volunteers who have undergone a full medical screening. Subjects should be in a fasting state and studies should commence at a consistent time (e.g., 08:00-09:00 h) to minimize diurnal variations.

  • Cannulation: Insert an indwelling intravenous cannula into a forearm vein for blood sampling and another in the contralateral arm for peptide administration.

  • Baseline Blood Sampling: Collect blood samples at -60, -45, -30, -20, -10, and 0 minutes prior to Kisspeptin-10 or vehicle administration to establish a stable baseline.

  • Kisspeptin-10 Administration: Administer a single intravenous bolus of Kisspeptin-10 at the desired doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, and 3.0 µg/kg) or vehicle over a short period (e.g., 30 seconds).

  • Post-Administration Blood Sampling: Collect blood samples at 10, 20, 30, 45, 60, 75, and 90 minutes after administration.

  • Sample Processing: Allow blood to clot, then centrifuge to separate serum. Store serum at -80°C until hormone analysis.

  • Hormone Analysis: Measure serum LH and FSH concentrations using a validated immunoassay.

  • Data Analysis: Calculate the mean baseline hormone concentrations and the peak response for each dose. Plot dose-response curves to determine the maximally effective dose.

Protocol 2: Continuous Infusion of Kisspeptin-10 to Assess LH Pulsatility in Humans

Objective: To investigate the effect of continuous Kisspeptin-10 exposure on the frequency and amplitude of LH pulses.

Materials:

  • Kisspeptin-10 (GMP-grade)

  • Sterile 0.9% saline

  • Infusion pump

  • Indwelling intravenous cannulae

  • Blood collection tubes

  • Centrifuge

  • Assay kits for LH

Procedure:

  • Subject Preparation: As described in Protocol 1.

  • Baseline Pulsatility Assessment: On a separate day prior to the infusion study, perform frequent blood sampling (e.g., every 10 minutes) for a prolonged period (e.g., 9 hours) to determine baseline LH pulsatility.

  • Infusion Study Setup: On the study day, insert intravenous cannulae as in Protocol 1.

  • Baseline Sampling: Collect baseline blood samples for at least one hour before starting the infusion.

  • Kisspeptin-10 Infusion: Administer a continuous intravenous infusion of Kisspeptin-10 at a low dose (e.g., 1.5 µg/kg/h) for a desired duration (e.g., 9 hours).

  • Frequent Blood Sampling: Continue to collect blood samples every 10 minutes throughout the infusion period.

  • Sample Processing and Hormone Analysis: As described in Protocol 1.

  • Pulse Analysis: Utilize a validated pulse analysis algorithm (e.g., deconvolution analysis) to determine LH pulse frequency, amplitude, and secretory burst mass from the hormone concentration time series. Compare these parameters between the baseline and infusion periods.

III. Visualizations

Signaling Pathway of Kisspeptin-10 in GnRH Neurons

Kisspeptin_Signaling cluster_cell GnRH Neuron Kisspeptin10 Kisspeptin-10 KISS1R KISS1R (GPR54) Kisspeptin10->KISS1R Binds to Gq11 Gq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Depolarization Neuronal Depolarization Ca_release->Depolarization PKC->Depolarization GnRH_release GnRH Release Depolarization->GnRH_release

Caption: Kisspeptin-10 signaling cascade in a GnRH neuron.

Experimental Workflow for Studying Kisspeptin-10 Effects on Gonadotropin Pulsatility

Experimental_Workflow Subject_Recruitment Subject Recruitment & Screening Baseline_Study Baseline Pulsatility Study (Frequent Blood Sampling) Subject_Recruitment->Baseline_Study Intervention_Study Intervention Study (Kisspeptin-10 Administration) Subject_Recruitment->Intervention_Study Blood_Sampling Frequent Blood Sampling Baseline_Study->Blood_Sampling Bolus Bolus Injection Intervention_Study->Bolus Infusion Continuous Infusion Intervention_Study->Infusion Bolus->Blood_Sampling Infusion->Blood_Sampling Hormone_Assay Hormone Assay (LH, FSH) Blood_Sampling->Hormone_Assay Data_Analysis Data & Pulse Analysis Hormone_Assay->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for Kisspeptin-10 studies.

References

Application Notes: Preparation of Kisspeptin-10 Human TFA Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a decapeptide encoded by the KISS1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and plays a pivotal role in reproductive function and the onset of puberty.[1][2] It acts as an endogenous ligand for the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin receptor.[3][4] The trifluoroacetate (TFA) salt form of synthetic Kisspeptin-10 is commonly used in research due to its enhanced stability and solubility.[5] Proper preparation of stock solutions from the lyophilized powder is a critical first step for obtaining reliable and reproducible results in both in vitro and in vivo experiments. These application notes provide a detailed protocol for the reconstitution, storage, and handling of Kisspeptin-10 human TFA.

Product Information and Properties

Accurate calculations for stock solutions begin with the correct chemical properties. The TFA counterion contributes to the total mass of the lyophilized product.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C63H83N17O14.C2HF3O2
Molecular Weight 1416.46 g/mol
Purity (by RP-HPLC) >97.0%
Appearance White lyophilized powder

Table 2: Solubility of this compound

SolventConcentrationReference
Sterile Water 4 mg/mL (2.82 mM)
DMSO 100 mg/mL (approx. 70.6 mM)
Normal Saline (0.9%) Used for dilution in human studies

Experimental Protocols

Materials and Equipment
  • This compound, lyophilized powder

  • Sterile, nuclease-free water (e.g., 18 MΩ-cm H₂O), fresh DMSO, or sterile 0.9% saline

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Reconstitution of Lyophilized Peptide

This protocol details the steps to prepare a 1 mM stock solution in sterile water. Calculations should be adjusted based on the desired final concentration and solvent.

  • Pre-Reconstitution Handling : Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.

  • Solvent Selection : Choose an appropriate solvent based on experimental requirements. For most cell-based assays, sterile water or a buffer is preferred. DMSO is suitable for achieving higher concentrations but may be cytotoxic to certain cell lines.

  • Calculating Solvent Volume : Use the molecular weight (1416.46 g/mol ) to calculate the volume of solvent needed.

    • Formula : Volume (L) = [Mass of Peptide (g) / Molecular Weight ( g/mol )] / Desired Concentration (mol/L)

    • Example for 1 mg of peptide to make a 1 mM stock :

      • Volume (L) = [0.001 g / 1416.46 g/mol ] / 0.001 mol/L

      • Volume (L) = 0.000706 L = 706 µL

  • Reconstitution Procedure :

    • Aseptically add the calculated volume of the chosen solvent to the vial.

    • Direct the solvent down the side of the vial to gently wet the powder without causing foaming.

    • Close the vial and gently swirl or roll it until the powder is completely dissolved. Do not shake or vortex vigorously , as this can cause the peptide to aggregate or degrade.

  • Enhancing Solubility (if needed) : If the peptide does not dissolve readily, the solution can be gently warmed to 37°C or briefly sonicated in an ultrasonic bath to aid dissolution.

  • Aliquot and Store : To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use, low-protein-binding tubes.

Table 3: Example Reconstitution Volumes for a 1 mg Vial of Kisspeptin-10 TFA (MW = 1416.46)

Desired Stock ConcentrationVolume of Solvent to Add
10 mM70.6 µL
5 mM141.2 µL
1 mM706 µL
0.5 mM (500 µM)1.412 mL
Storage and Stability Guidelines

Proper storage is essential to maintain the biological activity of the peptide.

Table 4: Recommended Storage Conditions

FormTemperatureDurationNotesReference
Lyophilized Powder -20°C or -80°CUp to 3 yearsStore desiccated and protected from light.
Stock Solution in Solvent -80°CUp to 6 monthsRecommended for long-term storage.
Stock Solution in Solvent -20°CUp to 1 monthSuitable for short-term storage.
Working Dilutions (Aqueous) 4°C2-7 daysFor immediate use. Avoid prolonged storage.

Note : For long-term storage of reconstituted peptide, the addition of a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can help prevent peptide loss due to adsorption to vial surfaces.

Visualized Workflows and Pathways

Kisspeptin-10 Signaling Pathway

Kisspeptin-10 initiates its biological effects by binding to the GPR54 receptor, which primarily couples to the Gq/11 G-protein. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC). This cascade is fundamental to its role in stimulating Gonadotropin-Releasing Hormone (GnRH) neuronal activity.

Kisspeptin_Signaling KP10 Kisspeptin-10 GPR54 GPR54 Receptor KP10->GPR54 Binds Gq11 Gαq/11 GPR54->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., GnRH release) Ca->Downstream PKC->Downstream

Caption: Kisspeptin-10 signaling via the GPR54 receptor.

Experimental Workflow: From Stock to Assay

The following diagram illustrates a typical experimental workflow, from the initial preparation of a Kisspeptin-10 stock solution to its use in a cell-based functional assay.

Experimental_Workflow start Start: Lyophilized Kisspeptin-10 TFA reconstitute 1. Reconstitute Peptide (e.g., in sterile water) to create Primary Stock start->reconstitute store 2. Aliquot & Store Primary Stock at -80°C reconstitute->store thaw 3. Thaw a Single Aliquot for Experiment store->thaw For each experiment dilute 4. Prepare Working Dilutions in appropriate assay buffer thaw->dilute assay 5. Perform Experiment (e.g., add to cell culture) dilute->assay analyze 6. Incubate & Analyze (e.g., Calcium imaging, ELISA) assay->analyze end End: Data Acquisition analyze->end

Caption: General workflow for Kisspeptin-10 stock preparation and use.

References

Kisspeptin-10: A Powerful Tool for Interrogating the Hypothalamic-Pituitary-Gonadal Axis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Kisspeptin-10, a potent endogenous neuropeptide, has emerged as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis, playing a pivotal role in the onset of puberty and the control of reproduction.[1][2][3][4] As the most active fragment of the full-length kisspeptin peptide, Kisspeptin-10 binds to and activates the G protein-coupled receptor 54 (GPR54), also known as KISS1R.[1] This interaction primarily occurs on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus, stimulating the release of GnRH. Subsequently, GnRH acts on the anterior pituitary gland to trigger the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function. These application notes provide a comprehensive overview of Kisspeptin-10's utility in HPG axis research, complete with detailed experimental protocols and quantitative data summaries.

Mechanism of Action and Signaling Pathway

Kisspeptin-10 exerts its effects by binding to the KISS1R on GnRH neurons. This binding activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to the depolarization of GnRH neurons and the pulsatile release of GnRH into the hypophyseal portal system.

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin_10 Kisspeptin-10 KISS1R KISS1R (GPR54) Kisspeptin_10->KISS1R Gq11 Gq/11 KISS1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC GnRH_release GnRH Release Ca_release->GnRH_release PKC->GnRH_release

Kisspeptin-10 signaling pathway in GnRH neurons.

Data Presentation: In Vivo Effects of Kisspeptin-10 on HPG Axis Hormones

The following tables summarize the quantitative effects of Kisspeptin-10 administration on key HPG axis hormones from various studies.

Table 1: Effects of Intravenous (IV) Bolus Administration of Kisspeptin-10 in Healthy Men

DosePeak LH Increase (IU/L)Time to Peak LHPeak FSH Increase (IU/L)Time to Peak FSHTestosterone ChangeReference
0.3 nmol/kgSignificant elevation30-40 min--No consistent stimulation
1.0 nmol/kgSignificant elevation30-40 minSignificant elevation45-150 minNo consistent stimulation
3.0 nmol/kgSignificant elevation30-40 minSignificant elevation45-150 minNo consistent stimulation
10 nmol/kgMaximal stimulation (6.1 ± 1.3 h·IU/liter AUC increase)30-40 min--No consistent stimulation
1 µg/kg (~0.8 nmol/kg)4.1 ± 0.4 to 12.4 ± 1.730 min---
3 µg/kg (~2.4 nmol/kg)Reduced response vs. 1 µg/kg----

Table 2: Effects of Continuous Intravenous (IV) Infusion of Kisspeptin-10 in Healthy Men

Infusion RateDurationMean LH Increase (IU/L)Mean Testosterone Increase (nmol/L)LH Pulse Frequency Increase (pulses/h)Reference
1.5 µg/kg/h9 h5.2 ± 0.8 to 14.1 ± 1.7-0.7 ± 0.1 to 1.0 ± 0.2
4 µg/kg/h22.5 h5.4 ± 0.7 to 20.8 ± 4.916.6 ± 2.4 to 24.0 ± 2.5Pulses obscured
1 nmol/kg/h75 minSignificant increaseNo significant effect-

Table 3: Effects of Intravenous (IV) Administration of Kisspeptin-10 in Rodents (Male Rats)

Administration RouteDosePeak LH IncreaseTime to Peak LHPeak FSH IncreaseTestosterone IncreaseReference
Intracerebroventricular (i.c.v.)3 nmolSignificant increase10, 20, 60 minSignificant increase at 60 minSignificant increase at 20, 60 min
Intravenous (IV)0.3 nmol/kgRobust burst---
Intravenous (IV)3.0 nmol/kgMaximal response---
Intravenous (IV)30 nmol/kgMaximal response---

Experimental Protocols

Detailed methodologies for key experiments utilizing Kisspeptin-10 are provided below.

Protocol 1: In Vivo Administration of Kisspeptin-10 and Hormone Analysis in Rodents

This protocol describes the procedure for administering Kisspeptin-10 to rodents and subsequently measuring circulating hormone levels.

InVivo_Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Male Rats) Cannula_Implantation Intracardiac/Jugular Vein Cannula Implantation Animal_Acclimatization->Cannula_Implantation Baseline_Sampling Baseline Blood Sampling (e.g., every 15 min for 30-60 min) Cannula_Implantation->Baseline_Sampling KP10_Prep Kisspeptin-10 Preparation (Dissolve in saline) KP10_Admin Kisspeptin-10 Administration (IV or ICV bolus/infusion) KP10_Prep->KP10_Admin Baseline_Sampling->KP10_Admin Post_Admin_Sampling Post-Administration Blood Sampling (e.g., every 10-15 min for 2-4 h) KP10_Admin->Post_Admin_Sampling Plasma_Separation Plasma Separation (Centrifugation) Post_Admin_Sampling->Plasma_Separation Hormone_Assay Hormone Measurement (RIA or ELISA for LH, FSH, Testosterone) Plasma_Separation->Hormone_Assay Data_Analysis Data Analysis (e.g., ANOVA, time-course plots) Hormone_Assay->Data_Analysis

Workflow for in vivo Kisspeptin-10 studies.

Materials:

  • Kisspeptin-10 (lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Adult male rats (e.g., Sprague-Dawley or Wistar)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for cannulation

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • Hormone assay kits (e.g., RIA or ELISA for LH, FSH, testosterone)

Procedure:

  • Animal Preparation: Acclimatize adult male rats to the housing conditions for at least one week. For intravenous administration, implant a cannula into the jugular or carotid artery for blood sampling and another in the contralateral jugular vein for infusions, under appropriate anesthesia. Allow animals to recover for at least 24-48 hours.

  • Kisspeptin-10 Preparation: Dissolve lyophilized Kisspeptin-10 in sterile saline to the desired concentration (e.g., for doses ranging from 0.3 to 30 nmol/kg body weight).

  • Experimental Procedure:

    • Connect the conscious, freely moving rat to the sampling and infusion lines.

    • Collect baseline blood samples at regular intervals (e.g., every 15 minutes for 30-60 minutes) to establish basal hormone levels.

    • Administer a bolus injection or start a continuous infusion of Kisspeptin-10 or vehicle (saline).

    • Continue to collect blood samples at specified time points post-administration (e.g., 10, 20, 30, 45, 60, 90, 120 minutes) to monitor the hormonal response.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -20°C or -80°C until analysis.

    • Measure plasma concentrations of LH, FSH, and testosterone using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Analyze hormone concentration data over time. Statistical analysis, such as ANOVA followed by post-hoc tests, can be used to compare the effects of different doses of Kisspeptin-10 with the vehicle control.

Protocol 2: In Vitro GnRH Release Assay from Hypothalamic Explants

This protocol outlines a method to assess the direct effect of Kisspeptin-10 on GnRH release from hypothalamic tissue.

Materials:

  • Adult male rats

  • Dissection tools

  • Artificial cerebrospinal fluid (aCSF), gassed with 95% O2 / 5% CO2

  • Kisspeptin-10

  • Perifusion system (optional) or static incubation setup

  • GnRH RIA or ELISA kit

Procedure:

  • Tissue Preparation:

    • Euthanize an adult male rat and rapidly dissect the brain.

    • Isolate the hypothalamus and prepare explants of the median eminence or the entire medial basal hypothalamus.

  • Incubation/Perifusion:

    • Place the hypothalamic explants in a perifusion chamber or in individual wells of a culture plate with gassed aCSF.

    • Allow the tissue to stabilize for a period (e.g., 60-90 minutes), collecting the medium to establish a baseline GnRH release rate.

  • Kisspeptin-10 Stimulation:

    • Expose the explants to aCSF containing various concentrations of Kisspeptin-10 (e.g., 100-1000 nM) or vehicle for a defined period (e.g., 30 minutes).

    • Collect the medium during and after the stimulation period.

  • Sample Analysis:

    • Measure the concentration of GnRH in the collected medium fractions using a specific RIA or ELISA kit.

  • Data Analysis: Compare the amount of GnRH released during the Kisspeptin-10 stimulation period to the baseline release.

Protocol 3: KISS1R Receptor Binding Assay

This protocol is used to determine the binding affinity of Kisspeptin-10 or its analogs to the KISS1R.

Materials:

  • Cell line stably expressing KISS1R (e.g., CHO-K1 cells)

  • Cell membrane preparation from the KISS1R-expressing cells

  • Radiolabeled kisspeptin (e.g., [125I]Kisspeptin-54)

  • Unlabeled Kisspeptin-10 (for competition)

  • Binding buffer

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Membrane Preparation: Harvest cells expressing KISS1R and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction:

    • In assay tubes, incubate a fixed amount of cell membrane protein (e.g., 100 µg) with a constant concentration of radiolabeled kisspeptin.

    • Add increasing concentrations of unlabeled Kisspeptin-10 to compete for binding.

    • Incubate at 30°C for 30 minutes.

  • Separation of Bound and Free Ligand:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled Kisspeptin-10. Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

Protocol 4: Electrophysiological Recording of Kisspeptin Neurons

This protocol describes the whole-cell patch-clamp technique to record the electrical activity of kisspeptin neurons in brain slices.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Animal_Model Transgenic Mouse Model (e.g., Kiss1-GFP) Brain_Slicing Brain Slice Preparation (Hypothalamic slices containing ARC/AVPV) Animal_Model->Brain_Slicing Neuron_ID Identify Kisspeptin Neurons (Fluorescence microscopy) Brain_Slicing->Neuron_ID Patch_Clamp Whole-Cell Patch-Clamp Recording (Measure firing rate, membrane potential, etc.) Neuron_ID->Patch_Clamp Drug_Application Apply Kisspeptin-10/Antagonists (Bath application) Patch_Clamp->Drug_Application During recording Data_Acquisition Data Acquisition & Analysis Software (e.g., pCLAMP, Clampfit) Patch_Clamp->Data_Acquisition Drug_Application->Data_Acquisition Analyze_Properties Analyze Electrophysiological Properties (Action potential frequency, synaptic currents) Data_Acquisition->Analyze_Properties

Workflow for electrophysiological studies of kisspeptin neurons.

Materials:

  • Transgenic mice expressing a fluorescent reporter in kisspeptin neurons (e.g., Kiss1-GFP mice)

  • Vibrating microtome

  • Recording chamber

  • Microscope with fluorescence and DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for the patch pipette

  • Kisspeptin-10 and other pharmacological agents

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate a transgenic mouse.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal hypothalamic slices (e.g., 250-300 µm thick) using a vibrating microtome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Identify kisspeptin neurons using fluorescence microscopy.

    • Establish a whole-cell patch-clamp recording from a target neuron.

  • Data Acquisition:

    • Record spontaneous firing activity, resting membrane potential, and responses to current injections.

    • Bath-apply Kisspeptin-10 or other compounds to investigate their effects on the electrical properties of the neuron.

  • Data Analysis:

    • Analyze the recorded data to determine changes in action potential frequency, membrane potential, and synaptic activity.

Conclusion

Kisspeptin-10 is an indispensable tool for researchers studying the neuroendocrine control of reproduction. Its potent and specific action on the HPG axis allows for detailed investigation of GnRH pulse generation, gonadal steroid feedback mechanisms, and the pathophysiology of reproductive disorders. The protocols and data presented here provide a solid foundation for the effective application of Kisspeptin-10 in both basic and translational research.

References

Application of Kisspeptin-10 in Oocyte Maturation for In Vitro Fertilization (IVF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptins, a family of neuropeptides, have emerged as critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2] Encoded by the KISS1 gene, these peptides, including the decapeptide Kisspeptin-10, act via the G protein-coupled receptor, KISS1R (also known as GPR54).[1][3] Their potent ability to stimulate gonadotropin-releasing hormone (GnRH) secretion makes them a novel therapeutic target for infertility treatment and a potential alternative to conventional methods for triggering final oocyte maturation in IVF.[4]

Kisspeptin's role in reproduction is dual. Centrally, it stimulates GnRH neurons in the hypothalamus, leading to a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which is essential for oocyte maturation and ovulation. Peripherally, kisspeptin and its receptor are expressed in the ovary, suggesting a direct role in follicular development and oocyte maturation in an autocrine or paracrine manner. This localized action may involve the modulation of intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, to improve oocyte quality.

The use of kisspeptin as an ovulation trigger in IVF offers a more physiological approach compared to human chorionic gonadotropin (hCG), potentially reducing the risk of ovarian hyperstimulation syndrome (OHSS), a serious iatrogenic complication of controlled ovarian stimulation. While much of the clinical research has focused on the longer-acting analogue, Kisspeptin-54, understanding the application and protocols for Kisspeptin-10 is crucial for developing optimized and safer IVF strategies.

Signaling Pathways

The signaling cascade initiated by Kisspeptin-10 in the context of oocyte maturation involves both central and peripheral mechanisms.

Central Signaling Pathway for Oocyte Maturation

Kisspeptin_10 Kisspeptin-10 (exogenous administration) Hypothalamus Hypothalamus (GnRH Neurons) Kisspeptin_10->Hypothalamus Stimulates Pituitary Anterior Pituitary (Gonadotrophs) Hypothalamus->Pituitary Secretes GnRH Ovary Ovary Pituitary->Ovary Releases LH & FSH Oocyte_Maturation Oocyte Maturation Ovary->Oocyte_Maturation Induces

Caption: Central mechanism of Kisspeptin-10 induced oocyte maturation.

Peripheral (Intraovarian) Signaling Pathway

GCs Granulosa Cells Kisspeptin Kisspeptin GCs->Kisspeptin Secretes KISS1R KISS1R Kisspeptin->KISS1R Binds to Oocyte Oocyte Oocyte->KISS1R PLC PLC Oocyte->PLC IP3_DAG IP3 & DAG Oocyte->IP3_DAG Ca2 Ca2+ release Oocyte->Ca2 MAPK MAPK Pathway (ERK1/2) Oocyte->MAPK KISS1R->PLC Activates PLC->IP3_DAG IP3_DAG->Ca2 IP3_DAG->MAPK Maturation Oocyte Maturation Ca2->Maturation MAPK->Maturation

Caption: Direct intraovarian action of Kisspeptin on the oocyte.

Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from studies investigating the effects of kisspeptin on oocyte maturation and reproductive hormone release.

Table 1: In Vitro Maturation (IVM) Studies with Kisspeptin-10 in Animal Models
SpeciesKisspeptin-10 ConcentrationMaturation Medium SupplementsKey FindingsReference
Sheep10 µg/mlFSH, LH, E2, FBSSignificantly increased maturation rates compared to control.
Buffalo10 µg/mlTCM 199 with various hormone combinationsImproved cumulus cell expansion and polar body extrusion.
Bovine10 nM (approx. 13 µg/ml)TCM-199Improved maturation rate.
PorcineNot specifiedNot specifiedDid not induce polar body extrusion when used alone.
Table 2: Clinical Studies on Gonadotropin Response to Kisspeptin-10 in Humans
PopulationKisspeptin-10 Dose & AdministrationMenstrual Cycle PhaseLH ResponseFSH ResponseReference
Healthy Men0.3 nmol/kg (IV bolus)N/AElevatedElevated (at 1.0 nmol/kg)
Healthy WomenUp to 32 nmol/kg (SC bolus)FollicularNo significant alterationNo significant alteration
Healthy Women10 nmol/kg (IV bolus)PreovulatoryElevatedElevated
Table 3: Clinical IVF Trials using Kisspeptin-54 as an Oocyte Maturation Trigger
Study PopulationKisspeptin-54 DoseOocyte Maturation Rate (MII Oocytes)Live Birth RateKey OutcomeReference
53 infertile women1.6 - 12.8 nmol/kg (single SC bolus)At least one mature oocyte in 51/53 women12 healthy babies bornProof-of-concept for kisspeptin as a trigger.
60 women at high risk of OHSS3.2, 6.4, 9.6, 12.8 nmol/kg (single SC bolus)Dose-dependent increase in mature oocyte yield45% per transferAvoided moderate or severe OHSS.
62 women at high risk of OHSS9.6 nmol/kg (single vs. double dose 10h apart)Higher oocyte yield with double doseImproved implantation rates with double doseTwo doses induce a more physiological LH surge.

Experimental Protocols

Protocol 1: In Vitro Maturation (IVM) of Oocytes with Kisspeptin-10

This protocol is a generalized methodology based on findings from ovine and bovine IVM studies.

Objective: To assess the effect of Kisspeptin-10 on the in vitro maturation of cumulus-oocyte complexes (COCs).

Materials:

  • Kisspeptin-10 (lyophilized powder)

  • TCM-199 maturation medium

  • Fetal Bovine Serum (FBS)

  • Hormone supplements: Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), Estradiol (E2)

  • Penicillin-Streptomycin solution

  • COCs collected from ovarian follicles

  • Incubator (38.5°C, 5% CO2 in humidified air)

Procedure:

  • Preparation of Maturation Medium:

    • Prepare the base maturation medium (TCM-199) supplemented with antibiotics (e.g., 100 IU/mL penicillin, 100 µg/mL streptomycin).

    • Create different treatment groups by supplementing the base medium with hormones (e.g., FSH, LH, E2) and FBS.

    • Reconstitute lyophilized Kisspeptin-10 in sterile water or PBS to create a stock solution.

    • Add Kisspeptin-10 from the stock solution to the treatment media to achieve the desired final concentration (e.g., 10 µg/ml). A control group without Kisspeptin-10 should be included.

  • Oocyte Culture:

    • Wash the collected COCs in a handling medium.

    • Randomly allocate COCs to the different treatment and control groups.

    • Culture the COCs in droplets of the prepared maturation media under mineral oil in a petri dish.

    • Incubate at 38.5°C in a humidified atmosphere of 5% CO2 for 22-24 hours.

  • Assessment of Maturation:

    • After the incubation period, assess the COCs for cumulus cell expansion under a stereomicroscope.

    • Denude the oocytes from the cumulus cells by gentle pipetting.

    • Mount the denuded oocytes on a glass slide and examine under a high-power microscope for the extrusion of the first polar body, which indicates nuclear maturation to the metaphase II (MII) stage.

Protocol 2: Kisspeptin-54 Triggering of Final Oocyte Maturation in a GnRH Antagonist IVF Cycle

This protocol is based on clinical trials conducted in women undergoing IVF treatment.

Objective: To induce final oocyte maturation using Kisspeptin-54 in women at risk of OHSS undergoing a GnRH antagonist IVF cycle.

Patient Population: Infertile women undergoing controlled ovarian stimulation who are at high risk for OHSS.

Procedure:

  • Controlled Ovarian Stimulation:

    • Initiate ovarian stimulation with recombinant FSH (rFSH) on day 2 or 3 of the menstrual cycle.

    • Commence a GnRH antagonist (e.g., Cetrotide 0.25mg) daily from day 5 of rFSH injections to prevent a premature LH surge.

    • Monitor follicular development via transvaginal ultrasound and serum hormone levels.

  • Kisspeptin Trigger:

    • When at least three ovarian follicles reach a diameter of ≥18mm, administer a subcutaneous bolus injection of Kisspeptin-54.

    • The dose is typically weight-adjusted (e.g., 9.6 nmol/kg).

    • For a prolonged LH surge, a second dose of Kisspeptin-54 may be administered 10 hours after the first injection.

  • Oocyte Retrieval and Fertilization:

    • Schedule transvaginal ultrasound-guided oocyte retrieval 36 hours after the initial Kisspeptin-54 injection.

    • Perform Intracytoplasmic Sperm Injection (ICSI) to fertilize the retrieved MII oocytes.

  • Luteal Phase Support and Embryo Transfer:

    • Provide appropriate luteal phase support.

    • Grade embryos and perform embryo transfer on day 3 or 5 post-fertilization.

Experimental Workflow

Start Start IVF Cycle Stimulation Controlled Ovarian Stimulation (FSH + GnRH Antagonist) Start->Stimulation Monitoring Follicular Monitoring (Ultrasound & Hormones) Stimulation->Monitoring Trigger Kisspeptin Trigger (≥3 follicles ≥18mm) Monitoring->Trigger Retrieval Oocyte Retrieval (36h post-trigger) Trigger->Retrieval Fertilization ICSI Retrieval->Fertilization Culture Embryo Culture Fertilization->Culture Transfer Embryo Transfer Culture->Transfer End Pregnancy Test Transfer->End

Caption: Workflow for IVF using Kisspeptin as an oocyte maturation trigger.

Conclusion

Kisspeptin-10 and its analogues represent a promising advancement in assisted reproductive technologies. Their ability to induce oocyte maturation through a more physiological mechanism offers a potentially safer alternative to traditional triggers, particularly for patients at high risk of OHSS. While clinical application in IVF has predominantly utilized the longer-acting Kisspeptin-54, preclinical studies with Kisspeptin-10 have demonstrated its efficacy in promoting oocyte maturation in vitro. Further research is warranted to establish optimal dosing and protocols for Kisspeptin-10 in clinical IVF settings to fully harness its therapeutic potential.

References

Application Notes and Protocols: Intravenous vs. Subcutaneous Administration of Kisspeptin-10

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kisspeptin-10, a decapeptide product of the KISS1 gene, is a critical neuroendocrine regulator of the Hypothalamic-Pituitary-Gonadal (HPG) axis.[1] It functions as the primary upstream stimulator of Gonadotropin-Releasing Hormone (GnRH) neurons, thereby playing an essential role in puberty onset and the regulation of reproductive function.[2][3] Kisspeptin-10 exerts its effects by binding to its cognate G-protein coupled receptor, KISS1R (also known as GPR54).[3] This interaction primarily activates the Gq/11 signaling pathway, leading to the pulsatile release of GnRH, which in turn stimulates the pituitary gland to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3]

The route of administration—intravenous (IV) or subcutaneous (SC)—significantly impacts the pharmacokinetic and pharmacodynamic profile of Kisspeptin-10. Understanding these differences is crucial for designing experiments and developing potential therapeutic applications for reproductive disorders. These notes provide a detailed comparison of IV and SC administration routes, summarizing key quantitative data and providing standardized experimental protocols.

Kisspeptin-10 Signaling Pathway

Kisspeptin-10 binding to the KISS1R on GnRH neurons initiates a signaling cascade that results in gonadotropin release. This pathway is the foundational mechanism of action regardless of the administration route.

Kisspeptin_Signaling Kisspeptin-10 Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KISS1R KISS1R (GPR54) Gq11 Gαq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release GnRH_Vesicle GnRH Vesicle Exocytosis Ca->GnRH_Vesicle Triggers GnRH_Release GnRH Release (Hypothalamus) GnRH_Vesicle->GnRH_Release KP10 Kisspeptin-10 KP10->KISS1R Binds Pituitary Anterior Pituitary GnRH_Release->Pituitary Stimulates LH_FSH LH & FSH Release Pituitary->LH_FSH

Caption: Kisspeptin-10 binds to KISS1R, activating the Gq/11-PLC pathway to release GnRH.

Data Summary: Intravenous vs. Subcutaneous Administration

The following tables summarize quantitative data from studies administering Kisspeptin-10 to human subjects. A significant finding is the sexual dimorphism in response, particularly in women, where efficacy is dependent on the menstrual cycle phase.

Table 1: Effects of Intravenous (IV) Bolus Administration of Kisspeptin-10 in Healthy Men

Dose (nmol/kg)Peak LH Response (vs. Saline)Peak FSH Response (vs. Saline)Peak Testosterone Response (vs. Saline)Time to Peak LHCitation(s)
0.3Significant IncreaseNot SignificantSignificant Increase~30 min
1.0Significant IncreaseSignificant IncreaseSignificant Increase~30 min
3.0Significant IncreaseSignificant IncreaseNot Significant~30 min
10Maximal StimulationNot SignificantNot Significant~30 min

Table 2: Effects of Kisspeptin-10 Administration in Healthy Women (Follicular Phase)

Administration RouteMax Dose TestedOutcome on Serum LH/FSHCitation(s)
Intravenous (IV) Bolus10 nmol/kgNo significant alteration
Subcutaneous (SC) Bolus32 nmol/kgNo significant alteration
Intravenous (IV) Infusion720 pmol/kg/minNo significant alteration

Note: In contrast, women in the preovulatory phase show significant LH and FSH elevation after an IV bolus of 10 nmol/kg Kisspeptin-10.Furthermore, the longer isoform, Kisspeptin-54, effectively stimulates gonadotropin release in women during the follicular phase via both IV and SC routes.

Table 3: Pharmacokinetic & Pharmacodynamic Comparison

ParameterIntravenous (IV) AdministrationSubcutaneous (SC) AdministrationCitation(s)
Onset of Action RapidSlower
Peak Effect Sharp and rapid peak (e.g., LH at ~30 min)Delayed and potentially blunted peak
Duration of Action Short, due to a very short half-life (~4 minutes for Kisspeptin-10)Likely results in a longer period of elevated circulating levels than IV bolus
Efficacy (Kisspeptin-10) Potent stimulator in men and preovulatory womenInconsistent; failed to stimulate gonadotropins in follicular-phase women
Bioavailability 100%Lower and more variable than IVGeneral pharmacology principle

Experimental Protocols

The following are generalized protocols derived from published human studies. Researchers must adapt these protocols based on specific experimental goals, institutional guidelines, and ethical approvals.

Protocol 1: Reconstitution of Lyophilized Kisspeptin-10

This protocol is a prerequisite for both IV and SC administration.

  • Materials:

    • Lyophilized Kisspeptin-10 vial (e.g., 3 mg or 10 mg)

    • Sterile bacteriostatic water or sterile water for injection

    • Sterile syringe (e.g., 3 mL or 5 mL)

    • Alcohol swabs

  • Procedure:

    • Calculate the required volume of solvent to achieve the desired final concentration (e.g., adding 3.0 mL of bacteriostatic water to a 10 mg vial yields ~3.33 mg/mL).

    • Wipe the rubber stoppers of both the Kisspeptin-10 vial and the solvent vial with an alcohol swab.

    • Draw the calculated volume of solvent into the sterile syringe.

    • Slowly inject the solvent into the Kisspeptin-10 vial, angling the needle so the liquid runs down the side of the vial to prevent foaming.

    • Gently swirl or roll the vial until the lyophilized powder is completely dissolved. Do not shake vigorously.

    • The reconstituted solution should be clear. Store refrigerated at 2–8 °C and protect from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Intravenous (IV) Bolus Administration

This method is used to assess the acute, dose-dependent response to Kisspeptin-10.

  • Subject Preparation:

    • Subjects should be rested and in a supine position.

    • An intravenous cannula should be inserted into a forearm vein for blood sampling and another in the contralateral arm for peptide administration.

  • Procedure:

    • Prepare the required dose of Kisspeptin-10 (e.g., 0.3, 1.0, 3.0, or 10 nmol/kg) in a suitable carrier like 0.9% saline.

    • Collect baseline blood samples at set intervals (e.g., -30 min and 0 min) before administration.

    • At time 0, administer the Kisspeptin-10 solution as an IV bolus injection.

    • Collect blood samples at frequent, timed intervals post-injection (e.g., 10, 20, 30, 45, 60, 75, 90, 120, 150, 180 min).

    • Process blood samples appropriately (e.g., centrifuge to separate serum/plasma) and store at -20°C or lower for subsequent hormone analysis (LH, FSH, testosterone, etc.).

Protocol 3: Subcutaneous (SC) Bolus Administration

This protocol is often used for regimens requiring less frequent dosing or for home administration.

  • Subject Preparation:

    • Identify an appropriate injection site (e.g., abdomen, thigh). Rotate injection sites for repeated dosing.

    • Clean the injection site with an alcohol swab.

  • Procedure:

    • Using an insulin syringe, draw up the precise volume of reconstituted Kisspeptin-10. Doses can range from 100-200 mcg for general research applications to higher doses (e.g., 2, 4, 8, 16, or 32 nmol/kg) for dose-response studies.

    • Pinch a fold of skin at the injection site.

    • Insert the needle at a 45- or 90-degree angle and inject the solution.

    • Collect baseline and post-injection blood samples at timed intervals (e.g., -30, 0, 15, 30, 45, 60, 90, 120, 180, 240 min) to characterize the hormone response profile.

    • Process and store blood samples as described in the IV protocol.

Visualized Experimental Workflow

The following diagram illustrates a comparative workflow for a clinical study investigating the effects of IV versus SC Kisspeptin-10 administration.

Experimental_Workflow Comparative Workflow: IV vs. SC Kisspeptin-10 Administration cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Sampling cluster_iv Intravenous Arm cluster_sc Subcutaneous Arm cluster_analysis Phase 3: Analysis Recruit Subject Recruitment & Consent Screen Screening & Baseline Characterization Recruit->Screen Prep Peptide Reconstitution Screen->Prep IV_Cannula IV Cannulation (Bilateral) Prep->IV_Cannula SC_Cannula IV Cannulation (For Sampling) Prep->SC_Cannula IV_Baseline Baseline Blood Sampling (t=-30, t=0) IV_Cannula->IV_Baseline IV_Admin IV Bolus Injection (t=0) IV_Baseline->IV_Admin IV_Sample Post-Injection Sampling (Frequent Intervals) IV_Admin->IV_Sample Processing Sample Processing (Centrifugation, Storage) IV_Sample->Processing SC_Baseline Baseline Blood Sampling (t=-30, t=0) SC_Cannula->SC_Baseline SC_Admin SC Bolus Injection (t=0) SC_Baseline->SC_Admin SC_Sample Post-Injection Sampling (Frequent Intervals) SC_Admin->SC_Sample SC_Sample->Processing Assay Hormone Assays (LH, FSH, Steroids) Processing->Assay Data Data Analysis (AUC, Peak Response) Assay->Data Report Report Data->Report Final Report & Comparison

Caption: Workflow comparing IV and SC Kisspeptin-10 studies from preparation to analysis.

References

Application Notes and Protocols for Kisspeptin-10 in Neuroendocrine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Kisspeptin-10, a potent endogenous ligand for the Kisspeptin receptor (KISS1R, also known as GPR54), in neuroendocrine research models. Kisspeptin-10 is a decapeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and has emerged as a key molecule of interest in reproductive biology, oncology, and metabolism research.[1][2]

Introduction

Kisspeptin-10 is the C-terminal fragment of the full-length peptide, Kisspeptin-54, and retains full biological activity.[3] It is a powerful tool for investigating the mechanisms of gonadotropin-releasing hormone (GnRH) neuron activation and the broader neuroendocrine control of reproduction.[3] This document provides detailed protocols for in vitro and in vivo studies, quantitative data on its biological activity, and visualizations of its signaling pathway and experimental workflows.

Product Information

  • Peptide Name: Kisspeptin-10 (Human)

  • Sequence: Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH₂[3]

  • Molecular Formula: C₆₃H₈₃N₁₇O₁₄

  • Molecular Weight: 1302.45 Da

  • Appearance: Lyophilized (freeze-dried) white powder

  • Purity: ≥95%

  • Solubility: Soluble in sterile water (e.g., bacteriostatic water or sterile water for injection) to 1 mg/ml.

  • Storage: Store lyophilized peptide at -20°C for long-term stability. Reconstituted solutions should be stored at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for longer-term storage to minimize freeze-thaw cycles.

Data Presentation

Receptor Binding Affinity

Kisspeptin-10 binds with high affinity to the KISS1 receptor. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor.

ReceptorSpeciesKi (nM)
KISS1RRat1.59
KISS1RHuman2.33
In Vivo Dose-Response: Gonadotropin and Testosterone Secretion in Humans

Intravenous (IV) bolus administration of Kisspeptin-10 in healthy men elicits a rapid and dose-dependent increase in Luteinizing Hormone (LH) and a subsequent rise in testosterone.

IV Bolus Dose (µg/kg)Peak LH Response (IU/L)Time to Peak LHTestosterone Response
0.01Dose-dependent increase30 minNot specified at this dose
0.03Dose-dependent increase30 minNot specified at this dose
0.1Dose-dependent increase30 minNot specified at this dose
0.3Dose-dependent increase30 minSignificant increase
1.04.1 ± 0.4 to 12.4 ± 1.730 minSignificant increase
3.0Reduced response compared to 1 µg/kg30 minNot specified

Data adapted from George et al., 2011.

In Vivo Continuous Infusion: Gonadotropin and Testosterone Secretion in Humans

Continuous IV infusion of Kisspeptin-10 leads to sustained elevation of LH and testosterone levels.

IV Infusion Rate (µg/kg·h)Duration (h)Mean LH Increase (IU/L)Mean Testosterone Increase (nmol/L)LH Pulse Frequency Increase
1.5up to 22.55.2 ± 0.8 to 14.1 ± 1.7Not specified0.7 ± 0.1 to 1.0 ± 0.2 pulses/h
4.022.55.4 ± 0.7 to 20.8 ± 4.916.6 ± 2.4 to 24.0 ± 2.5Obscured by high secretion rate

Data adapted from George et al., 2011.

In Vivo Dose-Response: LH Secretion in Male Rats

Intravenous (IV) administration of Kisspeptin-10 in conscious male rats induces robust LH secretion.

IV Dose (nmol/kg)LH Response
0.3Robust LH burst
3.0Maximal LH response
30Maximal LH response

Data adapted from Navarro et al., 2005.

Signaling Pathway

Kisspeptin-10 binding to its G protein-coupled receptor, KISS1R, on GnRH neurons initiates a signaling cascade that leads to GnRH release. This pathway is crucial for the regulation of the reproductive axis.

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Kisspeptin10 Kisspeptin-10 KISS1R KISS1R (GPR54) Kisspeptin10->KISS1R Binds Gq11 Gαq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Neuron_depolarization Neuron Depolarization Ca2->Neuron_depolarization Leads to PKC->Neuron_depolarization Contributes to GnRH_release GnRH Release Neuron_depolarization->GnRH_release

Kisspeptin-10 signaling cascade in GnRH neurons.

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging in GnRH Neurons

This protocol describes how to measure changes in intracellular calcium ([Ca²⁺]i) in GnRH neurons in response to Kisspeptin-10 stimulation.

Materials:

  • Kisspeptin-10

  • GnRH neuron cell line (e.g., GT1-7) or primary GnRH neurons

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Calcium Green-1 AM)

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Imaging buffer (e.g., artificial cerebrospinal fluid - ACSF)

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Culture: Culture GnRH neurons on glass coverslips suitable for imaging.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in imaging buffer containing a small percentage of Pluronic F-127 and DMSO to aid in dye solubilization and cell loading.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with fresh imaging buffer to remove excess dye.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Acquire a baseline fluorescence signal for a few minutes before adding Kisspeptin-10.

    • Prepare a stock solution of Kisspeptin-10 in the imaging buffer.

    • Add Kisspeptin-10 to the imaging chamber at the desired final concentration (e.g., 10-100 nM).

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to the baseline.

    • Analyze parameters such as the peak amplitude, duration, and frequency of calcium transients.

Calcium_Imaging_Workflow start Start culture Culture GnRH neurons on coverslips start->culture load_dye Load cells with calcium-sensitive dye culture->load_dye wash Wash to remove excess dye load_dye->wash baseline Acquire baseline fluorescence wash->baseline add_kp10 Add Kisspeptin-10 baseline->add_kp10 record Record fluorescence changes over time add_kp10->record analyze Analyze calcium transient data record->analyze end_node End analyze->end_node

Workflow for in vitro calcium imaging.
Protocol 2: In Vivo Administration and Hormone Measurement in Rodents

This protocol outlines the procedure for administering Kisspeptin-10 to rodents and subsequently measuring changes in plasma LH and testosterone levels.

Materials:

  • Kisspeptin-10

  • Sterile saline

  • Experimental animals (e.g., male rats or mice)

  • Intravenous (IV) or intraperitoneal (IP) injection supplies

  • Blood collection supplies (e.g., catheters, tubes with anticoagulant)

  • Centrifuge

  • Hormone assay kits (e.g., ELISA or RIA for LH and testosterone)

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least one week.

    • For IV administration, animals may be cannulated (e.g., jugular vein) a few days prior to the experiment to allow for recovery and stress-free blood sampling.

  • Kisspeptin-10 Preparation:

    • Reconstitute lyophilized Kisspeptin-10 in sterile saline to the desired stock concentration.

    • Prepare dilutions for the required doses (e.g., 0.3-30 nmol/kg for rats).

  • Administration and Blood Sampling:

    • Collect a baseline blood sample (t=0) before Kisspeptin-10 administration.

    • Administer Kisspeptin-10 via the chosen route (IV or IP).

    • Collect blood samples at specified time points post-injection (e.g., 15, 30, 60, 90, 120 minutes).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma at -20°C or -80°C until hormone analysis.

  • Hormone Analysis:

    • Measure LH and testosterone concentrations in the plasma samples using appropriate assay kits according to the manufacturer's instructions.

  • Data Analysis:

    • Plot hormone concentrations over time.

    • Calculate parameters such as peak hormone concentration, time to peak, and area under the curve (AUC).

In_Vivo_Hormone_Measurement_Workflow start Start acclimatize Acclimatize animals start->acclimatize prepare_kp10 Prepare Kisspeptin-10 solutions acclimatize->prepare_kp10 baseline_sample Collect baseline blood sample prepare_kp10->baseline_sample administer_kp10 Administer Kisspeptin-10 (IV or IP) baseline_sample->administer_kp10 timed_samples Collect blood samples at timed intervals administer_kp10->timed_samples prepare_plasma Prepare plasma by centrifugation timed_samples->prepare_plasma hormone_assay Measure LH and Testosterone (ELISA/RIA) prepare_plasma->hormone_assay analyze_data Analyze hormone concentration data hormone_assay->analyze_data end_node End analyze_data->end_node

Workflow for in vivo hormone measurement.
Protocol 3: Electrophysiological Recording of GnRH Neurons

This protocol provides a general outline for performing patch-clamp recordings on GnRH neurons to study the effects of Kisspeptin-10 on their electrical activity.

Materials:

  • Kisspeptin-10

  • Brain slice preparation equipment (vibratome)

  • Artificial cerebrospinal fluid (ACSF)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Glass micropipettes for patch electrodes

  • Internal solution for patch pipettes

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.

    • Prepare coronal brain slices (e.g., 250-300 µm thick) containing the preoptic area where GnRH neurons are located, using a vibratome.

    • Allow slices to recover in oxygenated ACSF at room temperature for at least one hour.

  • Electrophysiological Recording:

    • Transfer a brain slice to the recording chamber on the microscope stage, continuously perfused with oxygenated ACSF.

    • Identify GnRH neurons, often facilitated by using transgenic animals expressing a fluorescent reporter (e.g., GFP) under the GnRH promoter.

    • Obtain a whole-cell patch-clamp recording from a GnRH neuron.

    • Record baseline electrical activity (membrane potential, firing rate) in current-clamp mode.

  • Kisspeptin-10 Application:

    • Bath-apply Kisspeptin-10 (e.g., 10-100 nM) to the slice.

    • Record the changes in membrane potential and action potential firing frequency. Kisspeptin-10 typically causes a robust and sustained depolarization of GnRH neurons.

  • Data Analysis:

    • Analyze the recording to quantify the change in resting membrane potential, the increase in firing rate, and the duration of the response.

Electrophysiology_Workflow start Start prepare_slices Prepare acute brain slices start->prepare_slices recover_slices Allow slices to recover in ACSF prepare_slices->recover_slices patch_neuron Obtain whole-cell patch-clamp recording of a GnRH neuron recover_slices->patch_neuron record_baseline Record baseline electrical activity patch_neuron->record_baseline apply_kp10 Bath-apply Kisspeptin-10 record_baseline->apply_kp10 record_response Record changes in membrane potential and firing rate apply_kp10->record_response analyze Analyze electrophysiological data record_response->analyze end_node End analyze->end_node

Workflow for electrophysiological recording.

Troubleshooting

  • Peptide Solubility: If the peptide does not dissolve readily, gentle vortexing or sonication may be required. Ensure the recommended minimum reconstitution volume is used.

  • Inconsistent In Vivo Results: Ensure accurate dosing and consistent administration technique. Animal stress can also affect hormone levels, so handle animals gently and allow for adequate acclimatization.

  • No Response in In Vitro Assays: Verify the viability and health of the cells. Confirm the bioactivity of the Kisspeptin-10 lot. Ensure proper dye loading and imaging conditions for calcium assays.

  • Difficulty in Obtaining Electrophysiological Recordings: Healthy brain slices are critical. Ensure proper slicing and recovery procedures. Identifying GnRH neurons can be challenging without a fluorescent marker.

Conclusion

Kisspeptin-10 is an indispensable tool for neuroendocrine research, particularly for elucidating the mechanisms of reproductive control. The protocols and data provided in these application notes offer a foundation for designing and executing robust experiments to investigate the multifaceted roles of the kisspeptin system. Careful attention to experimental detail and data analysis will yield valuable insights into the complex interplay of neuropeptides in physiological and pathological states.

References

Troubleshooting & Optimization

Technical Support Center: Kisspeptin-10 Human TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Kisspeptin-10 human TFA. The information is designed to address common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary solvent for reconstituting this compound?

A1: The most commonly recommended solvent is sterile, high-purity water (e.g., sterile 18MΩ-cm H₂O).[1] Many protocols also utilize bacteriostatic water for reconstitution, especially for storage.[2]

Q2: My Kisspeptin-10 is not dissolving completely in water. What steps can I take?

A2: If you encounter solubility issues in water, consider the following troubleshooting steps:

  • Ensure Proper Technique: Make sure the lyophilized peptide has warmed to room temperature before opening the vial to prevent moisture condensation.[3] Add the solvent slowly down the side of the vial and swirl gently; do not shake vigorously.[2]

  • Gentle Warming: To improve solubility, you can gently warm the solution to 37°C.[4]

  • Sonication: Brief sonication can also help break up aggregates and aid dissolution. It is recommended to use short bursts (e.g., 3 bursts of 10 seconds) and to chill the tube on ice between sonications.

  • Check Concentration: You may be attempting to create a solution that is too concentrated. Refer to the solubility data to ensure you are within the recommended range.

Q3: How does the trifluoroacetate (TFA) salt affect the peptide's solubility and usage?

A3: Kisspeptin-10 is often supplied as a TFA salt, which is a byproduct of the HPLC purification process. The TFA salt generally enhances the solubility of the peptide in aqueous solutions. For most standard in vitro assays, the residual TFA levels do not interfere with the results. However, for highly sensitive cellular studies, its presence should be noted. The TFA also contributes to the total mass of the product, so the actual peptide content is typically greater than 80% of the total weight.

Q4: Are there alternative solvents I can use if aqueous solutions are not suitable for my experiment?

A4: Yes, for specific applications or if higher concentrations are needed, organic solvents can be used. However, their compatibility with your experimental system is critical. For a similar Kisspeptin-10 peptide (zebrafish version), solubility has been reported in DMF (10 mg/ml) and DMSO (20 mg/ml). For highly hydrophobic peptides, dissolving first in a minimal amount of an organic solvent like DMSO and then slowly diluting with your aqueous buffer is a common strategy.

Q5: What is the best way to store this compound?

A5: Proper storage is crucial for maintaining peptide integrity.

  • Lyophilized (Powder): Store the lyophilized peptide desiccated at -20°C or below. It can be stable for several years under these conditions.

  • Reconstituted (Solution): Once dissolved, it is recommended to store the solution at 4°C for short-term use (2-7 days). For long-term storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions stored at -20°C should be used within a month, while those at -80°C can be stable for up to six months.

Troubleshooting and Experimental Protocols

Solubility Data Summary

The solubility of Kisspeptin-10 can vary based on the specific product and purity. The following table summarizes publicly available data.

SolventReported SolubilitySource
WaterSoluble to 1 mg/ml
Water4 mg/ml (2.82 mM)
Sterile 18MΩ-cm H₂ORecommended for reconstitution at ≥100 µg/ml
DMF10 mg/ml (for zebrafish Kisspeptin-10)
DMSO20 mg/ml (for zebrafish Kisspeptin-10)
Experimental Protocol: Reconstitution of Lyophilized Kisspeptin-10

This protocol outlines the standard procedure for dissolving lyophilized this compound for experimental use.

  • Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to sit at room temperature for 15-20 minutes. This prevents water condensation on the cold powder, which can affect stability.

  • Calculate Solvent Volume: Determine the required volume of solvent to achieve your desired stock concentration. Always double-check calculations involving mass, volume, and molecular weight.

  • Add Solvent: Using a sterile syringe, slowly inject the calculated volume of cold, sterile water (or other appropriate solvent) down the side of the vial. Avoid injecting directly into the peptide powder to minimize foaming.

  • Dissolve Peptide: Gently swirl or roll the vial until the powder is completely dissolved. Do not shake or vortex, as this can cause the peptide to aggregate or degrade.

  • Visual Inspection: A properly solubilized peptide solution should be clear and free of any visible particulates.

  • Aliquot and Store: For long-term storage, it is best practice to aliquot the stock solution into smaller, single-use volumes. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Workflow for Solubility Issues

If you encounter problems dissolving your Kisspeptin-10 peptide, follow this logical workflow to identify and solve the issue.

G cluster_0 start Start: Lyophilized Kisspeptin-10 Fails to Dissolve check_solvent Is the solvent sterile, high-purity water? start->check_solvent check_conc Is the target concentration ≤ 1 mg/mL in water? try_assist Try gentle assistance methods: 1. Brief Sonication 2. Gentle Warming (37°C) check_conc->try_assist Yes high_conc Concentration may be too high. Dilute or use alternative solvent. check_conc->high_conc No check_solvent->check_conc Yes wrong_solvent Use recommended solvent: Sterile, high-purity water. check_solvent->wrong_solvent No dissolved1 Problem Solved: Peptide Dissolved try_assist->dissolved1 Success alt_solvent Consider alternative solvent (e.g., DMSO, DMF) if compatible with assay. try_assist->alt_solvent Failure reassess Re-evaluate Protocol: - Check peptide certificate of analysis - Contact supplier reassess->start high_conc->start wrong_solvent->start alt_solvent->dissolved1 Option chosen & successful alt_solvent->reassess Not an option

Caption: A step-by-step workflow for troubleshooting Kisspeptin-10 solubility.

Kisspeptin-10 Signaling Pathway

Kisspeptin-10 is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its primary role is to stimulate the release of Gonadotropin-Releasing Hormone (GnRH). The peptide binds to its receptor, KISS1R (also known as GPR54), a G-protein coupled receptor located on GnRH neurons. This binding activates a Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC), an increase in intracellular calcium (Ca²⁺), and ultimately, the depolarization of the GnRH neuron and secretion of GnRH.

G cluster_0 Cell Membrane cluster_1 Intracellular Space KISS1R KISS1R / GPR54 (Receptor) Gq11 Gq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Ca ↑ Intracellular Ca²⁺ PLC->Ca Stimulates GnRH_release GnRH Release Ca->GnRH_release Triggers KP10 Kisspeptin-10 KP10->KISS1R Binds

Caption: The Kisspeptin-10 signaling cascade leading to GnRH release.

References

How to prevent degradation of Kisspeptin-10 in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Kisspeptin-10 to ensure experimental success and prevent degradation of the peptide in solution.

Frequently Asked Questions (FAQs)

Q1: What is Kisspeptin-10?

A1: Kisspeptin-10 is a decapeptide, a shorter, biologically active fragment of the full-length Kisspeptin-54 peptide.[1] It is a potent endogenous ligand for the G protein-coupled receptor 54 (GPR54), also known as the KISS1 receptor.[2] Kisspeptin-10 plays a crucial role in the neuroendocrine control of the reproductive axis by stimulating the release of gonadotropin-releasing hormone (GnRH).[3]

Q2: What is the primary cause of Kisspeptin-10 degradation in solution?

A2: Kisspeptin-10 is highly susceptible to enzymatic degradation, particularly in biological fluids like plasma. This rapid breakdown is a major factor contributing to its short in vivo half-life. The principal decomposition product identified is the N-terminal tyrosine-deleted form of the peptide.

Q3: How should I reconstitute lyophilized Kisspeptin-10?

A3: It is recommended to reconstitute lyophilized Kisspeptin-10 in sterile, high-purity water (e.g., 18MΩ-cm H₂O) or a sterile, neutral pH buffer. For cellular experiments, using the appropriate sterile cell culture medium or a balanced salt solution is advisable. Gently swirl or roll the vial to dissolve the powder; do not shake vigorously to avoid foaming and potential aggregation.

Q4: What are the recommended storage conditions for Kisspeptin-10?

A4: Proper storage is critical to maintaining the stability and activity of Kisspeptin-10.[4]

  • Lyophilized Powder: Store in a freezer at -20°C for long-term stability.[4] It should be kept away from light and moisture.

  • Reconstituted Solution: Store at 2-8°C (refrigerator) for short-term use. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C. For extended long-term storage of the solution, the addition of a carrier protein (e.g., 0.1% Human Serum Albumin or Bovine Serum Albumin) is recommended.

Q5: What is the half-life of Kisspeptin-10 in solution?

A5: Kisspeptin-10 has a very short half-life in biological fluids. In rat plasma, the decomposition half-life is temperature-dependent:

TemperatureDecomposition Half-Life
4°C6.8 minutes
25°C2.9 minutes
37°C1.7 minutes

This rapid degradation underscores the importance of proper sample handling and the use of stabilizing agents during experiments.

Troubleshooting Guides

Problem 1: Inconsistent or no biological effect observed in my in vitro/in vivo experiment.

  • Possible Cause: Degradation of Kisspeptin-10 in the experimental solution.

  • Troubleshooting Steps:

    • Verify Storage and Handling: Ensure that the lyophilized peptide and reconstituted solutions have been stored at the correct temperatures and protected from light. Confirm that freeze-thaw cycles have been minimized.

    • Prepare Fresh Solutions: Always prepare fresh working solutions of Kisspeptin-10 immediately before each experiment. Avoid using solutions that have been stored for extended periods at room temperature.

    • Optimize Buffer/Medium: For in vitro assays, consider the composition of your cell culture medium. Serum-containing media will contain proteases that can rapidly degrade the peptide. If possible, conduct short-term stimulation experiments in serum-free media. If serum is required, minimize the incubation time.

    • Use Protease Inhibitors: For experiments involving biological fluids or cell lysates, the addition of a broad-spectrum protease inhibitor cocktail is highly recommended to prevent enzymatic degradation.

    • Consider Peptide Analogs: For in vivo studies requiring longer-term effects, consider using a more stable analog of Kisspeptin-10, as the native peptide has a very short half-life.

Problem 2: Difficulty solubilizing the lyophilized Kisspeptin-10.

  • Possible Cause: Improper reconstitution technique or solvent.

  • Troubleshooting Steps:

    • Choice of Solvent: Kisspeptin-10 is generally soluble in water. Ensure you are using a high-purity, sterile solvent.

    • Gentle Agitation: Avoid vigorous shaking. Gently roll or swirl the vial to allow the peptide to dissolve completely. Sonication is generally not recommended as it can lead to aggregation.

    • Check for TFA Salts: Peptides purified by HPLC are often supplied as trifluoroacetate (TFA) salts, which can affect solubility. TFA salts generally enhance solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Kisspeptin-10
  • Allow the vial of lyophilized Kisspeptin-10 to equilibrate to room temperature before opening to prevent condensation.

  • Determine the required volume of solvent to achieve the desired stock concentration. A typical stock concentration is 1 mg/mL.

  • Using a sterile syringe, add the calculated volume of sterile water or buffer to the vial.

  • Gently swirl the vial until the peptide is completely dissolved. Do not shake.

  • If not for immediate use, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes for single-use and store at -20°C or -80°C.

Protocol 2: In Vitro Cell Stimulation Assay with Kisspeptin-10
  • Culture cells to the desired confluency in their standard growth medium.

  • If the experiment is sensitive to serum components, replace the growth medium with serum-free medium for a few hours before stimulation.

  • Prepare fresh dilutions of Kisspeptin-10 from a frozen stock in serum-free medium or an appropriate physiological buffer (e.g., PBS, HEPES-buffered saline) immediately before use.

  • If the experimental endpoint allows, add a broad-spectrum protease inhibitor cocktail to the diluted Kisspeptin-10 solution.

  • Remove the medium from the cells and add the Kisspeptin-10 containing medium.

  • Incubate for the desired time at 37°C. Due to the rapid degradation of Kisspeptin-10, shorter incubation times are often preferable for assessing acute signaling events.

  • Terminate the experiment by washing the cells with cold PBS and proceeding with cell lysis or other downstream analyses.

Visualizations

Kisspeptin-10 Signaling Pathway

Kisspeptin10_Signaling_Pathway KP10 Kisspeptin-10 GPR54 GPR54 (KISS1R) KP10->GPR54 Gq11 Gαq/11 GPR54->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway activates PI3K_pathway PI3K/Akt Pathway PKC->PI3K_pathway activates Cellular_Response Cellular Responses (e.g., GnRH release) MAPK_pathway->Cellular_Response mTOR_pathway mTOR Pathway PI3K_pathway->mTOR_pathway activates mTOR_pathway->Cellular_Response Experimental_Workflow Reconstitute Reconstitute Lyophilized Kisspeptin-10 Aliquot Aliquot and Store Stock Solution at -80°C Reconstitute->Aliquot Prepare Prepare Fresh Working Solution from Stock Aliquot->Prepare Culture Culture Cells to Desired Confluency Stimulate Stimulate Cells (Short Incubation) Culture->Stimulate Prepare->Stimulate Harvest Harvest Cells/Supernatant Stimulate->Harvest Analyze Downstream Analysis (e.g., Western Blot, ELISA) Harvest->Analyze Troubleshooting_Logic Problem Problem: Inconsistent or No Effect Check_Storage Check Storage Conditions (-20°C lyophilized, -80°C stock) Problem->Check_Storage Check_Prep Review Solution Preparation (Freshly made? Correct buffer?) Problem->Check_Prep Check_Assay Evaluate Assay Conditions (Incubation time? Serum present?) Problem->Check_Assay Solution_Storage Solution: Aliquot and minimize freeze-thaw Check_Storage->Solution_Storage Solution_Prep Solution: Use fresh dilutions for each experiment Check_Prep->Solution_Prep Solution_Assay Solution: Use serum-free media, add protease inhibitors Check_Assay->Solution_Assay

References

Kisspeptin-10 Experiments: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kisspeptin-10 experimentation. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with Kisspeptin-10. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to help ensure the success and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common unexpected outcomes in Kisspeptin-10 experiments, offering potential explanations and actionable solutions in a straightforward question-and-answer format.

Issue 1: Diminished or Absent Response to Repeated Kisspeptin-10 Administration

  • Question: We observed a strong initial response (e.g., LH release, calcium mobilization), but subsequent administrations of Kisspeptin-10 resulted in a significantly weaker or no response. What could be the cause?

  • Answer: This phenomenon is likely due to receptor desensitization or tachyphylaxis, a common feature of G protein-coupled receptors like KISS1R.[1][2] Continuous or high-dose administration can lead to the uncoupling of the receptor from its signaling pathway.

    • Troubleshooting Steps:

      • Optimize Dosing Regimen: If using continuous infusion, consider a lower dose, as this has been shown to mitigate desensitization in some models.[1] For bolus injections, increase the time interval between administrations.

      • Pulsatile vs. Continuous Administration: In vivo, mimic the natural pulsatile release of kisspeptin. A pulsatile administration schedule is less likely to cause receptor desensitization compared to a continuous infusion.

      • In Vitro Washout: In cell-based assays, ensure a thorough washout of the peptide between stimulations and allow for a sufficient recovery period (e.g., 30-60 minutes) for the receptors to resensitize.

      • Control for Receptor Downregulation: If the issue persists, consider experiments (e.g., receptor binding assays or western blotting for KISS1R) to determine if receptor downregulation is occurring.

Issue 2: Kisspeptin-10 Shows Potent Activity In Vivo but Weak or No Activity In Vitro

  • Question: Our in vivo studies with Kisspeptin-10 show a robust stimulation of LH and testosterone, but in our cell-based assays (e.g., using HEK293 cells overexpressing KISS1R), the response is minimal. Why is there a discrepancy?

  • Answer: This is a frequently observed characteristic of Kisspeptin-10 and is often attributed to its short half-life and rapid degradation by peptidases in circulation and tissues.[3][4] While its intrinsic activity is high, its stability can be a limiting factor in vitro.

    • Troubleshooting Steps:

      • Peptidase Inhibitors: Include a cocktail of peptidase inhibitors in your in vitro assay buffer to prevent the degradation of Kisspeptin-10.

      • Use of Analogs: Consider using more stable synthetic analogs of Kisspeptin-10, which have been designed to be more resistant to enzymatic breakdown.

      • Confirm Receptor Expression and Functionality: Ensure that the cell line used for in vitro assays expresses a sufficient number of functional KISS1R. This can be verified by running a positive control with a more stable agonist or by performing a receptor binding assay.

      • Assay Sensitivity: The sensitivity of the in vitro assay may be insufficient to detect a response to the rapidly degrading peptide. Optimize assay conditions for maximal sensitivity.

Issue 3: Variability in Response Between Male and Female Subjects/Tissues

  • Question: We are observing a significant difference in the gonadotropin response to Kisspeptin-10 between male and female subjects in our human studies, with females in the follicular phase showing a blunted response. Is this expected?

  • Answer: Yes, a sexual dimorphism in the response to Kisspeptin-10 has been reported in humans. Healthy men and women in the preovulatory phase of their menstrual cycle tend to show a robust gonadotropin response, while women in the follicular phase may exhibit a significantly reduced or absent response.

    • Experimental Considerations:

      • Hormonal Status: The response to kisspeptin is highly dependent on the circulating sex steroid environment. Carefully document and consider the hormonal status (e.g., menstrual cycle phase in females, testosterone levels in males) when designing and interpreting experiments.

      • Dose-Response Studies: Conduct separate dose-response studies in male and female subjects to characterize the differential sensitivity.

      • Animal Models: When using animal models, be aware of the estrous cycle stage in females and its potential impact on the experimental outcome.

Issue 4: Unexpected Calcium Signaling Profile

  • Question: In our calcium imaging experiments with GnRH neurons, Kisspeptin-10 induced a complex, triphasic calcium response instead of a simple, transient increase. Is this a normal response?

  • Answer: Yes, in certain cell types, such as immortalized GT1-7 GnRH neurons, Kisspeptin-10 has been shown to elicit a triphasic cytosolic calcium response, characterized by an initial small increase, followed by a decrease, and then a more significant, sustained increase. This complex pattern reflects the intricate downstream signaling cascades activated by KISS1R.

    • Interpretation and Further Steps:

      • Signaling Pathway Inhibitors: To dissect the components of this complex calcium signal, use specific inhibitors for key signaling molecules, such as PKC inhibitors, which have been shown to attenuate the Kisspeptin-10-induced calcium response.

      • High-Resolution Imaging: Employ high-temporal-resolution calcium imaging to fully capture the dynamics of the response.

      • Consider Cell Type: Be aware that the signaling response to Kisspeptin-10 can be cell-type specific. The triphasic response may not be observed in all KISS1R-expressing cells.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Kisspeptin-10 to aid in experimental design and data interpretation.

Table 1: Receptor Binding Affinity of Kisspeptin-10

ReceptorSpeciesKi (nM)Reference
KISS1RHuman2.33
KISS1RRat1.59

Table 2: In Vitro Bioactivity of Kisspeptin-10 and Analogs

AssayCell LineAgonistEC50Reference
Calcium FluxHEK293-KISS1RMusk Ambrette16.71 µM
ERK PhosphorylationHEK293-KISS1RMusk Ambrette55.86 µM
Inositol Phosphate AccumulationCHO-KISS1RRF91.6 x 10⁻⁷ M
Calcium ReleaseCHO-KISS1RRF93.0 x 10⁻⁶ M

Table 3: In Vivo Dose-Response of Kisspeptin-10 on LH Release in Healthy Men

Dose (µg/kg)RoutePeak LH Response (IU/liter)Time to PeakReference
1IV Bolus12.4 ± 1.730 min
3IV BolusReduced response vs. 1 µg/kg-
4 (infusion, µg/kg·h)IV Infusion20.8 ± 4.9 (mean)Sustained
1.5 (infusion, µg/kg·h)IV Infusion14.1 ± 1.7 (mean)Sustained

Detailed Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol describes a method for measuring Kisspeptin-10-induced intracellular calcium mobilization in a KISS1R-expressing cell line (e.g., HEK293 or CHO cells).

  • Cell Culture: Culture KISS1R-expressing cells in appropriate media and conditions until they reach 80-90% confluency in a 96-well black, clear-bottom plate.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in a humidified incubator with 5% CO2.

  • Cell Washing:

    • Gently wash the cells twice with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

    • After the final wash, add fresh salt solution to each well.

  • Baseline Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 2-5 minutes.

  • Compound Addition: Add Kisspeptin-10 (at various concentrations) to the wells. It is recommended to prepare a 10X stock solution and add 1/10th of the final volume to minimize dilution effects.

  • Post-Stimulation Fluorescence Measurement: Immediately after adding the compound, continue to measure the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for 5-10 minutes to capture the full calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Express the data as the ratio of fluorescence at the peak of the response to the baseline fluorescence.

    • Plot the response as a function of Kisspeptin-10 concentration to generate a dose-response curve and calculate the EC50 value.

Protocol 2: ERK Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure the activation of the MAPK/ERK pathway by Kisspeptin-10.

  • Cell Culture and Starvation:

    • Plate KISS1R-expressing cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Kisspeptin-10 Stimulation:

    • Treat the cells with various concentrations of Kisspeptin-10 for a predetermined time (typically 5-15 minutes, which should be optimized for the specific cell line).

    • Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK as a loading control.

    • Quantify the band intensities using densitometry software.

    • Express the results as the ratio of p-ERK to total ERK.

Visualizations

Kisspeptin-10 Signaling Pathway

Kisspeptin_Signaling KP10 Kisspeptin-10 KISS1R KISS1R (GPR54) KP10->KISS1R Binds Gq Gαq KISS1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Downstream Downstream Cellular Responses (e.g., GnRH release) Ca2_release->Downstream MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway MAPK_pathway->Downstream

Caption: Canonical Gq-coupled signaling pathway of Kisspeptin-10 via its receptor, KISS1R.

Experimental Workflow for a Kisspeptin-10 In Vitro Assay

Experimental_Workflow start Start: Hypothesis cell_prep Cell Preparation (Seeding & Growth) start->cell_prep treatment Treatment (Kisspeptin-10 +/- Inhibitors) cell_prep->treatment assay Assay Performance (e.g., Calcium Imaging, Western Blot) treatment->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis (Normalization, Statistics) data_acq->data_an results Interpretation of Results data_an->results conclusion Conclusion results->conclusion

Caption: A generalized workflow for conducting an in vitro Kisspeptin-10 experiment.

Troubleshooting Logic for Unexpected Kisspeptin-10 Results

Troubleshooting_Logic start Unexpected Result Observed in_vitro_q Is the experiment in vitro? start->in_vitro_q Start Here no_response No/Weak Response? in_vitro_q->no_response Yes in_vivo_q Is the experiment in vivo? in_vitro_q->in_vivo_q No check_peptide Check Peptide Integrity & Stability no_response->check_peptide Yes check_receptor Verify Receptor Expression & Functionality no_response->check_receptor If stability is confirmed use_inhibitors Use Peptidase Inhibitors check_peptide->use_inhibitors desensitization Diminishing Response (Tachyphylaxis)? in_vivo_q->desensitization Yes adjust_dosing Adjust Dosing Regimen (Pulsatile vs. Continuous) desensitization->adjust_dosing Yes sex_diff Sex-Dependent Differences? desensitization->sex_diff No consider_hormones Consider Hormonal Status (e.g., Menstrual/Estrous Cycle) sex_diff->consider_hormones Yes

Caption: A decision tree to guide troubleshooting for common unexpected experimental outcomes.

References

Technical Support Center: Optimizing Kisspeptin-10 for Maximal LH Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Kisspeptin-10 for Luteinizing Hormone (LH) stimulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Kisspeptin-10 and how does it stimulate LH release?

A1: Kisspeptin-10 is a potent neuropeptide that acts as a key regulator of the reproductive axis. It is the minimal sequence of the full-length kisspeptin peptide that retains full biological activity.[1][2] Kisspeptin-10 stimulates the release of Gonadotropin-Releasing Hormone (GnRH) from GnRH neurons in the hypothalamus.[3][4][5] This is achieved by binding to its cognate G protein-coupled receptor, GPR54 (also known as Kiss1R), which is expressed on these neurons. The released GnRH then travels to the anterior pituitary gland, where it stimulates the secretion of LH and Follicle-Stimulating Hormone (FSH) into the bloodstream.

Q2: What is the optimal concentration of Kisspeptin-10 for maximal LH stimulation?

A2: The optimal concentration of Kisspeptin-10 for maximal LH stimulation can vary depending on the experimental model and administration method. In human studies involving intravenous (IV) bolus injections in healthy men, a dose-dependent increase in serum LH concentration is observed, with maximal stimulation occurring at a dose of 1 μg/kg. Higher doses, such as 3 μg/kg, have been shown to elicit a reduced LH response compared to the 1 μg/kg dose.

Q3: Can continuous administration of Kisspeptin-10 lead to desensitization?

A3: Yes, continuous or high-dose administration of Kisspeptin-10 can lead to desensitization, also known as tachyphylaxis. This phenomenon, characterized by a diminished response to the peptide over time, is thought to occur at the level of the GPR54 receptor.

Q4: What is the recommended vehicle for dissolving and administering Kisspeptin-10?

A4: For in vivo studies, Kisspeptin-10 is typically dissolved in sterile normal saline (0.9% saline).

Q5: How quickly can I expect to see an LH response after Kisspeptin-10 administration?

A5: Following an intravenous bolus of Kisspeptin-10, a rapid increase in serum LH is typically observed, with peak concentrations occurring within 30 to 45 minutes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low LH response to Kisspeptin-10 GnRH receptor antagonism: The stimulatory effect of kisspeptin on LH release is dependent on GnRH signaling.Ensure that no GnRH antagonists are being co-administered, as they will block the action of GnRH on the pituitary.
Improper Kisspeptin-10 storage or preparation: Kisspeptin-10 is a peptide and can degrade if not stored or handled correctly.Store lyophilized Kisspeptin-10 at -20°C. Reconstitute in sterile saline shortly before use. Avoid repeated freeze-thaw cycles.
Suboptimal dose: The dose of Kisspeptin-10 may be too low to elicit a significant response.Refer to dose-response data to select an appropriate concentration. For IV bolus in human males, 1 μg/kg has been shown to be maximally effective.
Diminished LH response over time (tachyphylaxis) Continuous or high-frequency administration: Prolonged exposure to Kisspeptin-10 can lead to desensitization of the GPR54 receptor.Consider using a pulsatile administration protocol rather than continuous infusion to mimic the natural pulsatile release of GnRH. If a diminished response is observed after repeated administrations, a washout period may be necessary.
Variability in LH response between subjects Endogenous hormonal state: The responsiveness to Kisspeptin-10 can be influenced by the subject's hormonal milieu, such as the phase of the menstrual cycle in females.Standardize the hormonal state of experimental subjects where possible (e.g., by selecting subjects in the same phase of their cycle).

Data on Kisspeptin-10 Dose-Response and LH Stimulation

Table 1: LH Response to Intravenous Bolus of Kisspeptin-10 in Healthy Men

Dose (μg/kg)Mean Peak LH Concentration (IU/liter)Time to Peak (minutes)
0.01Statistically insignificant increase-
0.03Statistically significant increase~45
0.1Statistically significant increase~45
0.3Statistically significant increase~45
1.0 12.4 ± 1.7 30
3.0Reduced response compared to 1 μg/kg~30

Data summarized from a study in healthy men.

Table 2: LH Response to Continuous Intravenous Infusion of Kisspeptin-10 in Healthy Men

Infusion Rate (μg/kg/h)Duration (hours)Mean LH Concentration (IU/liter)
1.522.514.1 ± 1.7
4.022.520.8 ± 4.9

Data summarized from a study in healthy men.

Experimental Protocols

Protocol 1: In Vivo Kisspeptin-10 Administration for LH Stimulation (Human Model)

  • Subject Preparation: Subjects should be in a fasting state to minimize variability. An indwelling intravenous cannula is placed for blood sampling and administration of Kisspeptin-10.

  • Baseline Blood Sampling: Collect blood samples at regular intervals (e.g., -60, -45, -30, -20, -10, and 0 minutes) prior to Kisspeptin-10 administration to establish a baseline LH level.

  • Kisspeptin-10 Preparation: Within an hour of injection, dissolve lyophilized Kisspeptin-10 in sterile normal (0.9%) saline to the desired concentration.

  • Administration: Administer the prepared Kisspeptin-10 solution as an intravenous bolus. A vehicle control (normal saline) should be administered in a separate session.

  • Post-Administration Blood Sampling: Collect blood samples at frequent intervals (e.g., 10, 20, 30, 45, 60, 75, and 90 minutes) after administration to monitor the LH response.

  • Hormone Analysis: Analyze serum or plasma samples for LH concentrations using a validated immunoassay.

Protocol 2: In Vitro GnRH Neuron Firing Assay

  • Brain Slice Preparation: Prepare acute brain slices containing the hypothalamus from a suitable animal model.

  • Cell Identification: Identify GnRH neurons for electrophysiological recording.

  • Baseline Recording: Record the baseline firing rate of the GnRH neuron in normal artificial cerebrospinal fluid.

  • Kisspeptin-10 Application: Perfuse the brain slice with a solution containing Kisspeptin-10 (e.g., 1 nM) and record the change in firing rate.

  • Washout: Wash the slice with normal artificial cerebrospinal fluid to observe the reversal of the effect.

  • Antagonist Application (Optional): To confirm specificity, pre-incubate a slice with a GPR54 antagonist before applying Kisspeptin-10 and observe for a blockade of the stimulatory effect.

Visualizations

Kisspeptin_Signaling_Pathway cluster_GnRH Within GnRH Neuron Kisspeptin10 Kisspeptin-10 GPR54 GPR54 (Kiss1R) Kisspeptin10->GPR54 Binds to G_protein Gq/11 GPR54->G_protein Activates GnRH_Neuron GnRH Neuron PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Depolarization Depolarization Ca_release->Depolarization Ion_Channels Ion Channels (e.g., TRPC) PKC->Ion_Channels Modulates Ion_Channels->Depolarization GnRH_Release GnRH Release Depolarization->GnRH_Release Triggers Pituitary Anterior Pituitary GnRH_Release->Pituitary Acts on LH_Release LH Release Pituitary->LH_Release Stimulates

Caption: Kisspeptin-10 signaling pathway in a GnRH neuron leading to LH release.

Experimental_Workflow A Subject Preparation (Fasting, IV Cannulation) B Baseline Blood Sampling (t = -60 to 0 min) A->B D IV Bolus Administration (Kisspeptin-10 or Vehicle) B->D C Kisspeptin-10 Preparation (Dissolve in 0.9% Saline) C->D E Post-Administration Blood Sampling (t = 10 to 90 min) D->E F Sample Processing (Centrifugation, Serum/Plasma separation) E->F G LH Immunoassay F->G H Data Analysis (Compare LH levels to baseline) G->H

Caption: A typical experimental workflow for in vivo LH stimulation by Kisspeptin-10.

References

Why is my Kisspeptin-10 showing low bioactivity in vivo?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with Kisspeptin-10 in in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Kisspeptin-10 is showing lower than expected or no bioactivity in vivo. What are the potential causes?

Low bioactivity of Kisspeptin-10 in vivo can stem from a variety of factors, ranging from peptide quality and preparation to the experimental design and biological response. The most common culprits are rapid peptide degradation, suboptimal administration, and issues with the peptide solution itself. A systematic troubleshooting approach is crucial to identify the root cause.

To begin troubleshooting, refer to the following workflow:

Kisspeptin-10 Troubleshooting Workflow start Low in vivo Bioactivity Observed peptide_quality Step 1: Verify Peptide Quality & Integrity start->peptide_quality solution_prep Step 2: Review Solution Preparation & Handling peptide_quality->solution_prep Peptide OK sub_peptide1 Check Certificate of Analysis (Purity ≥95%) peptide_quality->sub_peptide1 sub_peptide2 Assess Storage Conditions (Lyophilized at -20°C) peptide_quality->sub_peptide2 admin_protocol Step 3: Evaluate Administration Protocol solution_prep->admin_protocol Solution OK sub_solution1 Confirm Correct Solvent & pH solution_prep->sub_solution1 sub_solution2 Check for Solubility Issues (Precipitation) solution_prep->sub_solution2 sub_solution3 Ensure Fresh Preparation solution_prep->sub_solution3 bio_factors Step 4: Consider Biological Factors admin_protocol->bio_factors Protocol OK sub_admin1 Verify Dose Calculation & Route admin_protocol->sub_admin1 sub_admin2 Optimize Injection Volume & Technique admin_protocol->sub_admin2 sub_admin3 Review Timing of Administration & Sampling admin_protocol->sub_admin3 success Bioactivity Restored bio_factors->success Factors Addressed sub_bio1 Investigate Receptor Desensitization bio_factors->sub_bio1 sub_bio2 Consider Animal Model Specifics (Sex, Strain, Age) bio_factors->sub_bio2

Caption: Troubleshooting workflow for low Kisspeptin-10 in vivo bioactivity.

Q2: How stable is Kisspeptin-10 in plasma and in solution?

Kisspeptin-10 is known for its rapid degradation, which is a primary reason for its reduced in vivo efficacy compared to its longer counterpart, Kisspeptin-54.[1] This rapid breakdown is a critical factor to consider in your experimental design.

  • Plasma Stability: Studies have shown that Kisspeptin-10 degrades very quickly in plasma. This is a temperature-dependent process.[2][3] The principal degradation product has been identified as the N-terminal tyrosine-deleted fragment.

  • Solution Stability: Lyophilized Kisspeptin-10 is stable for extended periods when stored correctly (desiccated at -18°C or below). However, once reconstituted, its stability in solution decreases. It is recommended to use freshly prepared solutions for each experiment. Some suppliers suggest that reconstituted peptide can be stored at 4°C for 2-7 days, but for optimal activity, fresh is best.

Condition Half-life (t½) Species
In Rat Plasma at 4°C~6.8 minutesRat
In Rat Plasma at 25°C~2.9 minutesRat
In Rat Plasma at 37°C~1.7 minutesRat
In Human Plasma (IV infusion)~4 minutesHuman

Data compiled from multiple sources.

Q3: What is the best way to prepare Kisspeptin-10 for in vivo injection?

Proper reconstitution and handling are critical for maintaining the bioactivity of Kisspeptin-10.

  • Purity: Always use high-purity (≥95% HPLC) Kisspeptin-10 from a reputable supplier.

  • Reconstitution: Lyophilized Kisspeptin-10 should be reconstituted in a sterile, appropriate solvent. Sterile water or bacteriostatic water are commonly recommended. Due to its hydrophobic properties, some suppliers recommend a minimum reconstitution volume (e.g., 2ml of bacteriostatic water for a 10mg vial) to ensure complete dissolution.

  • Solubility: Kisspeptin-10 is generally soluble in water. If you encounter solubility issues, consider using a small amount of a solvent like DMSO to initially dissolve the peptide before further dilution in your vehicle. Always check the manufacturer's instructions for the specific batch you are using.

  • Storage of Reconstituted Peptide: If immediate use is not possible, store the reconstituted peptide at 2-8°C for a short period (up to a few days) or aliquot and freeze at -20°C or below for longer-term storage. Avoid repeated freeze-thaw cycles.

Q4: Which route of administration is most effective for Kisspeptin-10?

The route of administration significantly impacts the bioavailability and observed efficacy of Kisspeptin-10.

  • Intravenous (IV) and Intracerebroventricular (ICV): These routes provide the most direct and rapid delivery, bypassing initial metabolic breakdown. IV administration in men has been shown to elicit a rapid, dose-dependent increase in Luteinizing Hormone (LH).

  • Intraperitoneal (IP) and Subcutaneous (SC): These are common routes for animal studies but may result in lower bioavailability due to faster degradation before reaching systemic circulation. Higher doses may be required to achieve the desired biological effect compared to IV or ICV administration.

Route of Administration Typical Dose Range (Rodents) Key Considerations
Intravenous (IV)0.3 - 30 nmol/kgRapid onset, short duration.
Intraperitoneal (IP)0.3 - 30 nmolHigher doses may be needed compared to IV.
Subcutaneous (SC)0.1 - 50 nmolSlower absorption, potential for local degradation.
Intracerebroventricular (ICV)4 pmol - 3 nmol/animalBypasses the blood-brain barrier for direct central action.

Q5: Could receptor desensitization be the cause of the low bioactivity I'm observing?

Yes, continuous or high-dose administration of Kisspeptin-10 can lead to desensitization of its receptor, KISS1R (also known as GPR54).

  • Mechanism: Upon prolonged stimulation, KISS1R can be internalized from the cell surface, leading to a reduced response to the peptide. This is a common regulatory mechanism for G protein-coupled receptors.

  • Experimental Evidence: Studies in various species, including humans and rodents, have shown that while acute administration of Kisspeptin potently stimulates the reproductive axis, continuous infusion can lead to a blunted or suppressed response over time. However, some studies in men have shown sustained responses to prolonged infusion, suggesting the dynamics of desensitization can be complex and context-dependent.

If you suspect desensitization, consider:

  • Using a pulsatile or intermittent dosing regimen instead of continuous infusion.

  • Allowing for a sufficient washout period between doses.

  • Performing a time-course experiment to determine the optimal window for observing the biological effect before desensitization occurs.

Kisspeptin-10 Signaling Pathway

Kisspeptin-10 exerts its primary effects on the reproductive axis by stimulating Gonadotropin-Releasing Hormone (GnRH) neurons in the hypothalamus. The binding of Kisspeptin-10 to its receptor, KISS1R, initiates a downstream signaling cascade.

Kisspeptin-10 Signaling Pathway cluster_neuron GnRH Neuron KP10 Kisspeptin-10 KISS1R KISS1R (GPR54) KP10->KISS1R Gq11 Gαq/11 KISS1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates GnRH_release GnRH Release Ca_release->GnRH_release promotes PKC->GnRH_release promotes Pituitary Anterior Pituitary GnRH_release->Pituitary acts on LH_FSH LH & FSH Release Pituitary->LH_FSH stimulates Gonads Gonads LH_FSH->Gonads act on Steroids Sex Steroid Production Gonads->Steroids stimulate

Caption: Simplified Kisspeptin-10 signaling cascade in a GnRH neuron.

Key Experimental Protocols

1. Protocol for In Vivo Administration of Kisspeptin-10 to Rodents

This protocol outlines the general steps for intraperitoneal (IP) administration of Kisspeptin-10 in mice to assess its effect on LH and testosterone levels.

  • Materials:

    • Lyophilized Kisspeptin-10 (≥95% purity)

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Pipettes and sterile tips

    • Insulin syringes (or similar) for injection

  • Procedure:

    • Reconstitution: On the day of the experiment, allow the lyophilized Kisspeptin-10 vial to come to room temperature. Reconstitute the peptide in sterile 0.9% saline to a desired stock concentration (e.g., 1 mg/ml). Gently vortex to ensure complete dissolution.

    • Dose Calculation: Calculate the required volume of the Kisspeptin-10 solution based on the animal's body weight and the target dose (e.g., 1 nmol/animal). Dilute the stock solution with sterile saline to achieve the final injection volume (typically 100-200 µl for a mouse).

    • Administration: Inject the calculated dose of Kisspeptin-10 or vehicle (saline) intraperitoneally into the mouse.

    • Blood Collection: At predetermined time points post-injection (e.g., 20 and 60 minutes), euthanize the animal via an approved method (e.g., CO2 inhalation followed by cervical dislocation). Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Separation: Place the blood tubes on ice. Centrifuge the samples (e.g., 15,600 x g for 7 minutes) to separate the plasma.

    • Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.

2. Protocol for Measurement of Luteinizing Hormone (LH) by ELISA

This protocol provides a general overview of measuring LH concentrations in rodent plasma samples using a sensitive ELISA.

  • Materials:

    • Mouse/Rat LH ELISA kit

    • Plasma samples from Kisspeptin-10 and vehicle-treated animals

    • Microplate reader

  • Procedure:

    • Assay Preparation: Bring all reagents and samples to room temperature. Prepare standards and controls as per the ELISA kit manufacturer's instructions.

    • Sample Dilution: Dilute plasma samples as required. A small sample volume (e.g., 2 µl) may be sufficient for highly sensitive assays.

    • ELISA Protocol: Follow the specific instructions provided with the ELISA kit. This typically involves:

      • Adding standards, controls, and samples to the antibody-coated microplate wells.

      • Incubating the plate.

      • Washing the wells to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating and washing again.

      • Adding a substrate solution that reacts with the enzyme to produce a color change.

      • Stopping the reaction with a stop solution.

    • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the LH concentration in the unknown samples.

3. Protocol for Kisspeptin Receptor (KISS1R) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Kisspeptin-10 or its analogs for the KISS1R.

  • Materials:

    • Cell membranes from a cell line overexpressing KISS1R (e.g., CHO-KISS1R)

    • Radiolabeled Kisspeptin (e.g., [¹²⁵I]Kisspeptin-54)

    • Unlabeled Kisspeptin-10 (for competition)

    • Assay buffer (e.g., 20 mM HEPES, 2 mM MgCl₂, 6.5 mM CaCl₂, 1% BSA, pH 7.4)

    • Scintillation counter

  • Procedure:

    • Assay Setup: In siliconized tubes, combine the assay buffer, a fixed concentration of radiolabeled Kisspeptin, and varying concentrations of unlabeled Kisspeptin-10 (competitor).

    • Incubation: Add the cell membranes (containing KISS1R) to the tubes. Incubate the mixture to allow binding to reach equilibrium.

    • Separation: Separate the bound from the unbound radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the membranes with the bound ligand.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. Use non-linear regression to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). This value can be used to determine the binding affinity (Ki) of Kisspeptin-10.

References

Technical Support Center: The Impact of Trifluoroacetic Acid (TFA) Counterion on Kisspeptin-10 Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of the trifluoroacetic acid (TFA) counterion on Kisspeptin-10 experimental outcomes. Residual TFA from peptide synthesis and purification can significantly impact experimental results, leading to issues with data reproducibility and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my Kisspeptin-10 sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides like Kisspeptin-10 to cleave the peptide from the resin and during HPLC purification as an ion-pairing agent to improve separation.[1][2][3][4][5] Consequently, the final lyophilized Kisspeptin-10 product is often a salt with TFA as the counterion, where the TFA anion is ionically bound to positively charged residues on the peptide, such as the N-terminus and the side chains of arginine, lysine, and histidine.

Q2: How can residual TFA affect my Kisspeptin-10 experiments?

A2: Residual TFA can interfere with your experiments in several ways:

  • Biological Activity: TFA itself can exhibit biological effects, such as inhibiting or stimulating cell growth, which can confound the results of cell-based assays. For instance, TFA has been shown to inhibit osteoblast proliferation at nanomolar concentrations.

  • Physicochemical Properties: The TFA counterion can alter the secondary structure and solubility of Kisspeptin-10. This can impact receptor binding and downstream signaling.

  • Analytical Interference: TFA has a strong absorbance at wavelengths used for peptide quantification and can interfere with spectroscopic analyses like Circular Dichroism (CD) and Fourier-transform infrared spectroscopy (FTIR) used for secondary structure determination.

  • Inaccurate Peptide Quantification: The presence of TFA adds to the total weight of the peptide sample, leading to an overestimation of the actual peptide content if not accounted for. This can result in the use of lower effective concentrations of Kisspeptin-10 in your experiments.

Q3: I am observing unexpected results in my cell-based assays with Kisspeptin-10. Could TFA be the culprit?

A3: Yes, it is highly possible. If you are observing inconsistent cell viability, proliferation, or signaling responses, residual TFA could be a contributing factor. TFA has been reported to cause unpredictable fluctuations in experimental data. It is advisable to either use Kisspeptin-10 with a different counterion (e.g., acetate or hydrochloride) or perform a counterion exchange on your existing stock.

Q4: How can I determine the amount of TFA in my Kisspeptin-10 sample?

A4: Several analytical methods can be used to quantify residual TFA, including:

  • Ion Chromatography (IC): A sensitive and simple method for detecting and quantifying TFA and other anions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly well-suited for the detection and quantification of fluorine-containing compounds like TFA.

  • High-Performance Liquid Chromatography (HPLC): HPLC with an evaporative light-scattering detector (ELSD) can be used for TFA quantification.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These methods can also be employed for TFA analysis.

Q5: Are there alternatives to TFA-salt Kisspeptin-10?

A5: Yes, you can request Kisspeptin-10 with alternative, more biologically compatible counterions such as acetate or hydrochloride (HCl). While these may be more expensive due to the additional processing steps required, they can minimize the risk of experimental artifacts caused by TFA.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected bioactivity of Kisspeptin-10 in cell signaling assays (e.g., calcium mobilization, ERK phosphorylation).
Potential Cause Troubleshooting Step
TFA interference with receptor binding or cell health. 1. Quantify TFA content: Use one of the analytical methods mentioned in FAQ 4 to determine the percentage of TFA in your peptide stock. 2. Perform a counterion exchange: Follow the detailed protocol below to replace TFA with a more inert counterion like chloride. 3. Source an alternative salt form: Purchase Kisspeptin-10 as a hydrochloride or acetate salt for future experiments.
Inaccurate peptide concentration due to TFA weight. 1. Correct for TFA content: Adjust the calculated concentration of your Kisspeptin-10 stock solution based on the measured TFA percentage. 2. Re-quantify peptide: Use a reliable method for peptide quantification, such as amino acid analysis, after dissolving the peptide.
Problem 2: Poor reproducibility in cell proliferation or cytotoxicity assays.
Potential Cause Troubleshooting Step
Direct biological effects of TFA on the cells. 1. Run a TFA control: Treat your cells with a range of TFA concentrations (in the same buffer as your peptide) to assess its direct effect on cell viability and proliferation. 2. Switch to a TFA-free peptide: Use Kisspeptin-10 with an acetate or hydrochloride counterion to eliminate TFA as a variable.
Variability in TFA content between different peptide batches. 1. Standardize TFA removal: Implement a consistent counterion exchange protocol for all new batches of Kisspeptin-10. 2. Specify low TFA content when ordering: Request a certificate of analysis with quantified low levels of residual TFA from your peptide supplier.

Quantitative Data Summary

Parameter Expected Outcome with Kisspeptin-10 (TFA-free) Potential Outcome with Kisspeptin-10 (TFA salt) Reference for General Peptide Effects
EC50 in GPR54 activation assay Lower value indicating higher potencyHigher value indicating lower apparent potency
Cell Proliferation Dependent on cell type and Kisspeptin-10's intrinsic effectMay be inhibited or artifactually stimulated
Peptide Quantification (by weight) Accurate measurement of peptide contentOverestimation of peptide content by 5-25%
Secondary Structure Analysis (FTIR) Clear Amide I band (1600-1700 cm⁻¹)Overlapping TFA band at ~1670 cm⁻¹ obscuring peptide signal

Detailed Experimental Protocols

Protocol 1: Counterion Exchange from TFA to Hydrochloride (HCl)

This protocol is adapted from established methods for TFA removal from synthetic peptides.

Materials:

  • Lyophilized Kisspeptin-10 TFA salt

  • 100 mM Hydrochloric acid (HCl) solution, high purity

  • Distilled, deionized water

  • Lyophilizer

Procedure:

  • Dissolve the Peptide: Dissolve the Kisspeptin-10 TFA salt in distilled water at a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM. Let the solution stand at room temperature for at least one minute.

  • Freezing: Freeze the solution at -80°C or in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.

  • Repeat Cycles: For efficient TFA removal, repeat steps 1-4 at least two more times. Studies have shown that one to three cycles with 10 mM HCl can reduce TFA content to below 1% (w/w).

  • Final Reconstitution: After the final lyophilization, reconstitute the Kisspeptin-10 HCl salt in your desired buffer for the experiment.

Note: The stability of Kisspeptin-10 during this procedure should be confirmed by analytical methods such as HPLC to ensure no degradation has occurred.

Visualizations

Kisspeptin-10 Signaling Pathway

Kisspeptin_Signaling cluster_membrane Cell Membrane GPR54 GPR54 Gq11 Gαq/11 GPR54->Gq11 Activates MAPK_pathway MAPK Pathway (ERK1/2, p38) GPR54->MAPK_pathway Activates PI3K_Akt_pathway PI3K/Akt Pathway GPR54->PI3K_Akt_pathway Activates Kisspeptin10 Kisspeptin-10 Kisspeptin10->GPR54 Binds PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Hormone Secretion, Cell Migration Inhibition) Ca2_release->Cellular_Response PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response PI3K_Akt_pathway->Cellular_Response

Caption: Kisspeptin-10 signaling through GPR54 activates multiple downstream pathways.

Experimental Workflow for TFA Removal

TFA_Removal_Workflow start Start: Kisspeptin-10 TFA salt dissolve 1. Dissolve in H₂O start->dissolve add_hcl 2. Add 10mM HCl dissolve->add_hcl freeze 3. Freeze (-80°C / LN₂) add_hcl->freeze lyophilize 4. Lyophilize freeze->lyophilize check Repeat 2x? lyophilize->check check->dissolve Yes end End: Kisspeptin-10 HCl salt check->end No

Caption: A typical workflow for the counterion exchange of TFA to HCl for peptide samples.

References

Kisspeptin-10 Bioassays: A Technical Support Guide to Minimizing Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kisspeptin-10 bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Kisspeptin-10, and why is it important in research?

A1: Kisspeptin-10 is a neuropeptide, a member of the kisspeptin family of peptides encoded by the KISS1 gene. It is the minimal sequence required for full biological activity and acts as an endogenous ligand for the G-protein coupled receptor, GPR54 (also known as KISS1R). Kisspeptin-10 is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and plays a pivotal role in puberty and reproduction by stimulating the release of gonadotropin-releasing hormone (GnRH).[1] Its involvement in these fundamental physiological processes makes it a key target for research in reproductive health, oncology, and metabolic disorders.

Q2: What are the primary sources of variability in Kisspeptin-10 bioassays?

A2: Variability in Kisspeptin-10 bioassays can arise from several factors:

  • Peptide Integrity and Handling: Kisspeptin-10 is susceptible to degradation, particularly by peptidases in biological samples like plasma.[2][3] Improper storage and multiple freeze-thaw cycles of the lyophilized powder or reconstituted solutions can compromise its activity.[4]

  • Sample Preparation: The rapid degradation of Kisspeptin-10 in plasma necessitates immediate processing or the use of protease inhibitors to ensure accurate measurements in pharmacokinetic studies.[2]

  • Cell-Based Assay Conditions: For in vitro assays, variability can be introduced by inconsistent cell health, passage number, and seeding density. Fluctuations in incubator conditions such as temperature and CO2 levels can also impact results.

  • Assay Protocol Execution: Minor deviations in incubation times, reagent concentrations, and washing steps can lead to significant differences in assay outcomes.

  • Operator-Dependent Variability: Differences in pipetting techniques and timing between experiments can contribute to inter-assay variability.

Q3: What are the recommended storage conditions for Kisspeptin-10?

A3: Proper storage is crucial to maintain the bioactivity of Kisspeptin-10.

  • Lyophilized Powder: Store desiccated at -20°C for long-term stability.

  • Reconstituted Solution: After reconstitution in sterile water or a suitable buffer, it is recommended to aliquot the solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (2-7 days), the reconstituted peptide can be kept at 4°C.

Troubleshooting Guides

Issue 1: High Intra-Assay Variability (Poor Reproducibility Between Replicates)
Potential Cause Recommended Solution
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Standardize pipetting technique and speed across all wells.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. Alternatively, fill the outer wells with sterile water or PBS to create a humidity barrier.
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature before starting the assay. Ensure uniform temperature across the incubator.
Incomplete Mixing Gently mix reagents thoroughly before adding them to the assay plate. After adding reagents to the wells, gently tap the plate to ensure homogeneity.
Issue 2: High Inter-Assay Variability (Poor Reproducibility Between Experiments)
Potential Cause Recommended Solution
Kisspeptin-10 Degradation Reconstitute a fresh vial of Kisspeptin-10 for each experiment or use aliquots that have undergone a minimal number of freeze-thaw cycles. Confirm peptide concentration and purity.
Variation in Cell Culture Use cells within a consistent and narrow passage number range. Ensure cells are healthy and in the logarithmic growth phase. Standardize cell seeding density for all experiments.
Reagent Variability Prepare fresh reagents for each assay run whenever possible. If using kits, ensure they are from the same lot number.
Inconsistent Incubation Times Precisely control all incubation steps using a calibrated timer.
Issue 3: Low or No Signal in Cell-Based Assays
Potential Cause Recommended Solution
Low GPR54 Receptor Expression Confirm GPR54 expression levels in your cell line using techniques like qPCR or western blotting. Consider using a cell line engineered to overexpress GPR54.
Inactive Kisspeptin-10 Verify the integrity of your Kisspeptin-10 stock. If in doubt, purchase a new, certified batch.
Suboptimal Assay Conditions Optimize key assay parameters such as cell number, Kisspeptin-10 concentration range, and incubation time.
Serum Interference Serum components can sometimes interfere with ligand-receptor binding or contain peptidases that degrade Kisspeptin-10. Consider performing the assay in a serum-free medium or reducing the serum concentration.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various Kisspeptin-10 bioassays to serve as a reference for expected outcomes and assay performance.

Table 1: In Vitro Kisspeptin-10 Bioassay Parameters

Assay TypeCell LineParameterValueReference
Receptor BindingCHO-KISS1RIC501.00 ± 0.34 nM
ERK1/2 PhosphorylationCHO-KISS1REC50~100-1000 nM
Calcium MobilizationGnRH-1 NeuronsEffective Concentration10 nM
Cell Viability (HeLa)HeLaIC50 (Ala-KP10 analog)0.24 ± 0.08 µM
Cell Viability (PC3)PC3IC50 (Ala-KP10 analog)0.35 ± 0.08 µM

Table 2: In Vivo Kisspeptin-10 Bioassay Readouts in Healthy Men

AdministrationDoseAnalytePeak ResponseTime to PeakReference
IV Bolus1.0 µg/kgSerum LH12.4 ± 1.7 IU/liter30 min
IV Bolus0.3 nmol/kgSerum LHSignificant increase30-40 min
IV Bolus1.0 nmol/kgSerum FSHSignificant increase45-150 min
IV Infusion4 µg/kg·hSerum LH20.8 ± 4.9 IU/literSustained
IV Infusion4 µg/kg·hSerum Testosterone24.0 ± 2.5 nmol/literSustained

Table 3: Kisspeptin-10 Assay Precision

Assay TypeAnalyteIntra-Assay CV (%)Inter-Assay CV (%)Reference
LC-MS/MSKisspeptin-10 in rat plasma5.2 - 15.41.3 - 14.2
RIALH8.213.6
RIAFSH8.312.4
RIATotal Testosterone< 10< 10
ELISAHuman Kisspeptin4.07.9

CV: Coefficient of Variation; IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; LH: Luteinizing Hormone; FSH: Follicle-Stimulating Hormone; RIA: Radioimmunoassay; ELISA: Enzyme-Linked Immunosorbent Assay; LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry.

Experimental Protocols & Visualizations

Kisspeptin/GPR54 Signaling Pathway

Kisspeptin-10 binds to its receptor, GPR54 (KISS1R), a Gq/11-coupled G-protein coupled receptor. This interaction activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events ultimately lead to downstream effects, including the activation of the MAPK/ERK pathway and modulation of cellular processes.

Kisspeptin_Signaling KP10 Kisspeptin-10 GPR54 GPR54 (KISS1R) KP10->GPR54 Binds Gq11 Gαq/11 GPR54->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca²⁺ Ca2->PKC Activates Response Cellular Response (e.g., GnRH release) Ca2->Response MAPK MAPK/ERK Pathway PKC->MAPK Activates MAPK->Response

Kisspeptin/GPR54 Signaling Pathway
General Experimental Workflow for a Kisspeptin-10 Bioassay

The following diagram outlines a typical workflow for a cell-based Kisspeptin-10 bioassay, such as a calcium flux or ERK phosphorylation assay.

Bioassay_Workflow start Start culture_cells 1. Cell Culture (e.g., CHO-KISS1R) start->culture_cells seed_plate 2. Seed Cells into Assay Plate culture_cells->seed_plate assay_specific_prep 4. Assay-Specific Preparation (e.g., Load Calcium Dye) seed_plate->assay_specific_prep prepare_kp10 3. Prepare Kisspeptin-10 Serial Dilutions stimulate 5. Stimulate Cells with Kisspeptin-10 prepare_kp10->stimulate assay_specific_prep->stimulate incubate 6. Incubate (Time & Temp Dependent) stimulate->incubate read_plate 7. Read Plate (e.g., Fluorescence, Luminescence) incubate->read_plate analyze 8. Data Analysis (e.g., EC50 Calculation) read_plate->analyze end End analyze->end

General Kisspeptin-10 Bioassay Workflow
Detailed Methodologies

1. Receptor Binding Assay (Competitive Binding)

This protocol is adapted from studies investigating the binding affinity of Kisspeptin-10 and its analogs to the GPR54 receptor.

  • Materials:

    • Cell membranes from a cell line expressing GPR54 (e.g., CHO-KISS1R).

    • Radiolabeled Kisspeptin (e.g., [¹²⁵I]Kisspeptin-54).

    • Unlabeled Kisspeptin-10 (for competition).

    • Assay Buffer (e.g., 20 mM HEPES, 2 mM MgCl₂, 6.5 mM CaCl₂, 1% BSA, pH 7.4).

    • Siliconized microcentrifuge tubes.

  • Procedure:

    • Prepare serial dilutions of unlabeled Kisspeptin-10.

    • In siliconized tubes, incubate a fixed concentration of radiolabeled Kisspeptin with varying concentrations of unlabeled Kisspeptin-10 and a consistent amount of cell membrane protein (e.g., 100 µg).

    • Incubate at 30°C for 30 minutes.

    • Terminate the binding reaction by centrifugation at 16,000 x g for 3 minutes.

    • Discard the supernatant and wash the pellet with assay buffer.

    • Centrifuge again and discard the supernatant.

    • Measure the radioactivity of the pellet using a gamma counter.

    • Plot the data and calculate the IC50 value, which represents the concentration of unlabeled Kisspeptin-10 required to displace 50% of the radiolabeled ligand.

2. Calcium Mobilization Assay

This protocol provides a general framework for measuring intracellular calcium changes in response to Kisspeptin-10 stimulation.

  • Materials:

    • GPR54-expressing cells.

    • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM).

    • Cell culture medium (e.g., RPMI with 2% FCS, 25 mM HEPES).

    • Kisspeptin-10 stock solution.

    • Positive control (e.g., Ionomycin).

    • Negative control/chelator (e.g., EGTA).

  • Procedure:

    • Culture GPR54-expressing cells to an optimal confluency.

    • Load the cells with a calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM) by incubating for 45 minutes at 37°C in the dark.

    • Wash the cells twice with medium to remove excess dye.

    • Resuspend the cells gently in fresh medium and allow them to equilibrate at 37°C for 30-60 minutes.

    • Measure the baseline fluorescence using a flow cytometer or a fluorescence plate reader.

    • Add varying concentrations of Kisspeptin-10 to the cells and immediately begin recording the change in fluorescence over time.

    • Use a positive control like ionomycin to determine the maximum calcium flux and a negative control like EGTA to establish the minimal response.

    • Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Indo-1) to determine the cellular response to Kisspeptin-10.

References

Technical Support Center: Kisspeptin-10 Infusion and Tachyphylaxis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving continuous Kisspeptin-10 infusion, with a focus on addressing the phenomenon of tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is Kisspeptin-10 and what is its primary mechanism of action? A1: Kisspeptin-10 is a decapeptide that is the minimal, fully active sequence of the Kisspeptin family of peptides.[1] It acts as the endogenous ligand for the Kisspeptin receptor (KISS1R), also known as GPR54.[2][3] KISS1R is a Gαq/11-coupled receptor located on Gonadotropin-Releasing Hormone (GnRH) neurons in the hypothalamus.[4][5] Activation of KISS1R stimulates the release of GnRH, which in turn travels to the pituitary gland to trigger the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This signaling cascade is a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis.

Q2: What is tachyphylaxis in the context of Kisspeptin-10 administration? A2: Tachyphylaxis is a rapid decrease in the response to a drug following repeated or continuous administration. In Kisspeptin-10 experiments, this manifests as a diminished gonadotropin (e.g., LH) response despite the continuous presence of the peptide. While an initial infusion causes a robust increase in LH, prolonged exposure can lead to a desensitization of the system, causing LH levels to return towards baseline.

Q3: What is the underlying molecular mechanism of Kisspeptin-10 tachyphylaxis? A3: The primary mechanism is the desensitization and internalization of the KISS1R. Upon continuous stimulation, G protein-coupled receptor kinase 2 (GRK2) and β-arrestins are recruited to the receptor. This leads to the uncoupling of the receptor from its intracellular signaling machinery (Gαq/11) and its subsequent removal from the cell surface via internalization into clathrin-coated pits. While some receptors are recycled back to the membrane, creating a dynamic pool that can sustain some signaling, prolonged stimulation leads to a net decrease in surface receptors available for activation.

Q4: Does tachyphylaxis occur at the level of the pituitary gonadotrophs? A4: No, the desensitization appears to be specific to the Kisspeptin receptor on GnRH neurons. Studies have shown that even after the LH response to continuous Kisspeptin-10 has waned, the pituitary gland remains fully responsive to a direct challenge with GnRH. This indicates that the pituitary's ability to secrete LH is not impaired and that the tachyphylaxis occurs upstream, at the hypothalamic level.

Troubleshooting Guide

Issue 1: LH levels peaked and then declined despite continuous Kisspeptin-10 infusion.

  • Probable Cause: You are observing classic tachyphylaxis due to KISS1R desensitization and internalization. The duration and dose of your infusion have exceeded the threshold for sustained response in your experimental model. Continuous infusion in some models, like monkeys or women with hypothalamic amenorrhea, can induce tachyphylaxis within hours to days.

  • Troubleshooting Steps:

    • Confirm Pituitary Responsiveness: At the end of your experiment, administer an intravenous bolus of GnRH (e.g., 100 µg in human studies). A robust LH response will confirm that the desensitization is at the hypothalamic (KISS1R) level and not the pituitary.

    • Modify Dosing Regimen: The HPG axis is naturally driven by pulsatile, not continuous, GnRH secretion. The most effective way to avoid tachyphylaxis is to switch from a continuous infusion to a pulsatile administration protocol that mimics the endogenous rhythm of kisspeptin release.

    • Dose Reduction: In some models, lower infusion doses may delay the onset of tachyphylaxis. Human studies in healthy males have shown that a continuous infusion of 1.5 µg/kg/h or 4 µg/kg/h can sustain elevated LH levels for over 22 hours without significant desensitization.

Issue 2: The magnitude of the LH response to Kisspeptin-10 is lower than expected or highly variable.

  • Probable Cause: The response to kisspeptin is highly dependent on the endocrine environment, particularly the background levels of sex steroids like estradiol. There is also significant sexual dimorphism in the response.

  • Troubleshooting Steps:

    • Assess Hormonal Status: In female subjects, the response to kisspeptin is minimal during the low-estrogen early follicular phase but robust in the high-estrogen preovulatory phase. Ensure you are controlling for the menstrual cycle phase in female models. In studies with women, a higher baseline estradiol level correlates with a better LH response to kisspeptin infusion.

    • Check Peptide Integrity: Ensure the Kisspeptin-10 peptide has been stored correctly and that the prepared solution is fresh. Kisspeptin-10 has a very short half-life in circulation.

    • Review Administration Route: Intravenous administration provides the most direct and predictable response. Subcutaneous infusions or injections may have different pharmacokinetics and could contribute to variability.

Quantitative Data from Human Infusion Studies

The following tables summarize the effects of continuous intravenous Kisspeptin-10 infusion on hormone levels in healthy men.

Table 1: High-Dose Continuous Kisspeptin-10 Infusion (22.5 hours) Dose: 4 µg/kg/h

ParameterBaseline (Mean ± SEM)During Infusion (Mean ± SEM)Fold ChangeCitation
Mean LH (IU/L) 5.4 ± 0.720.8 ± 4.9~3.8x
Mean Testosterone (nmol/L) 16.6 ± 2.424.0 ± 2.5~1.4x

Note: In this study, LH concentrations in the final 90 minutes of infusion were comparable to the first 90 minutes, suggesting a lack of significant tachyphylaxis over this 22.5-hour period.

Table 2: Low-Dose Continuous Kisspeptin-10 Infusion (9 hours) Dose: 1.5 µg/kg/h

ParameterBaseline (Mean ± SEM)During Infusion (Mean ± SEM)Fold ChangeCitation
Mean LH (IU/L) 5.2 ± 0.814.1 ± 1.7~2.7x
LH Pulse Frequency (pulses/h) 0.7 ± 0.11.0 ± 0.2~1.4x
LH Secretory Mass (IU/L) 3.9 ± 0.412.8 ± 2.6~3.3x

Experimental Protocols

Protocol: Induction and Assessment of Tachyphylaxis in a Human Model

This generalized protocol is based on methodologies used in clinical research studies with healthy male volunteers.

  • Subject Preparation:

    • Recruit healthy volunteers who have undergone a full medical screening.

    • Subjects should fast overnight prior to the study visit.

    • Acclimatize subjects to the clinical research facility environment.

  • Catheterization and Baseline Sampling:

    • Insert an intravenous cannula into a forearm vein for infusion and another in the contralateral arm for blood sampling.

    • Commence baseline blood sampling. For pulsatility studies, collect samples every 10 minutes for a 9-hour period.

  • Kisspeptin-10 Infusion:

    • Prepare Kisspeptin-10 in a sterile vehicle (e.g., 0.9% saline).

    • Commence a continuous intravenous infusion at the desired rate (e.g., 1.5 µg/kg/h or 4 µg/kg/h) using a calibrated infusion pump.

    • Continue the infusion for the planned duration (e.g., 9 to 22.5 hours).

  • On-Infusion Sampling:

    • Continue frequent blood sampling (every 10 minutes) throughout the infusion period to monitor the dynamic changes in hormone levels.

  • Assessment of Tachyphylaxis:

    • Compare mean LH levels from the first 90 minutes of the infusion to the final 90 minutes. A significant drop suggests the onset of tachyphylaxis.

    • (Optional) Sixty minutes before the end of the infusion, administer an IV bolus of GnRH (100 µg). Measure the peak LH response 30 minutes post-bolus to assess pituitary reserve.

  • Sample Processing and Analysis:

    • Immediately centrifuge blood samples at 4°C.

    • Separate serum or plasma and store at -20°C or lower until analysis.

    • Measure hormone concentrations (LH, FSH, Testosterone) using validated immunoassays (e.g., ELISA, RIA).

Visualizations

Signaling and Desensitization Pathway

G KISS1R Signaling and Desensitization Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_desensitization Desensitization Pathway KISS1R KISS1R Gq11 Gαq/11 KISS1R->Gq11 Activation PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release (from ER) IP3->Ca GnRH_Vesicle GnRH Vesicle Exocytosis Ca->GnRH_Vesicle Triggers GRK2 GRK2 KISS1R_p Phosphorylated KISS1R GRK2->KISS1R_p Phosphorylates Arrestin β-Arrestin Endosome Internalization (Endosome) Arrestin->Endosome Mediates Recycling Recycling to Membrane Endosome->Recycling KISS1R_active Active KISS1R KISS1R_active->GRK2 Recruits KISS1R_p->Arrestin Binds KP10 Kisspeptin-10 (Continuous Infusion) KP10->KISS1R Binds

Caption: KISS1R activation by Kisspeptin-10 and subsequent desensitization pathway.

Experimental Workflow

G Experimental Workflow for Kisspeptin-10 Infusion Study start Subject Screening & Preparation catheter IV Cannulation (Infusion & Sampling Lines) start->catheter baseline Baseline Blood Sampling (e.g., q10min for 9h) catheter->baseline infusion Start Continuous Kisspeptin-10 Infusion baseline->infusion sampling On-Infusion Blood Sampling (e.g., q10min) infusion->sampling tachy_test Optional: Administer GnRH Bolus Challenge sampling->tachy_test end End Infusion & Sampling sampling->end If no GnRH challenge tachy_test->end processing Sample Processing (Centrifuge & Store Serum) end->processing analysis Hormone Analysis (ELISA / RIA) processing->analysis data Data Interpretation (Assess Tachyphylaxis) analysis->data

Caption: A typical experimental workflow for a human Kisspeptin-10 infusion study.

Logical Relationship Diagram

G Cause and Effect of Continuous Kisspeptin-10 Infusion infusion Continuous High-Dose Kisspeptin-10 Infusion receptor_occ Sustained KISS1R Occupancy & Activation infusion->receptor_occ Leads to desens_mech Recruitment of GRK2/β-Arrestin & Receptor Phosphorylation receptor_occ->desens_mech Triggers internalize KISS1R Internalization & Uncoupling from Gq/11 desens_mech->internalize Results in gnrh_dec Decreased GnRH Neuron Responsiveness to Kisspeptin internalize->gnrh_dec Causes lh_dec Diminished Pulsatile LH Secretion (Tachyphylaxis) gnrh_dec->lh_dec Leads to

Caption: Logical flow from continuous infusion to the development of tachyphylaxis.

References

Best practices for handling and storing Kisspeptin-10 human TFA.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and storing Kisspeptin-10 human TFA. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound?

Kisspeptin-10 is a synthetic decapeptide, a fragment of the full-length kisspeptin peptide. It is the minimal sequence required for the biological activity of kisspeptin, which is a key regulator of the reproductive axis. The "human" designation indicates it corresponds to the human sequence of the peptide. "TFA" (trifluoroacetate) refers to the salt form of the peptide, which is a common counter-ion used during peptide synthesis and purification. The TFA salt can influence the peptide's net weight and solubility.

2. What is the primary mechanism of action for Kisspeptin-10?

Kisspeptin-10 exerts its effects by binding to and activating its cognate G-protein coupled receptor, GPR54 (also known as KISS1R). This activation primarily triggers the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium and the activation of downstream signaling cascades. A major physiological role of this pathway is the stimulation of Gonadotropin-Releasing Hormone (GnRH) secretion from hypothalamic neurons.

Handling and Storage Guidelines

Proper handling and storage are critical to maintain the integrity and activity of this compound.

Lyophilized Powder
ParameterRecommendationRationale
Storage Temperature Store at -20°C for long-term storage. May be stored at 4°C for short-term use.Protects against degradation over time.
Light Exposure Store in a dark container or protect from light.Peptides can be light-sensitive.
Moisture Keep in a tightly sealed container in a desiccator.Peptides are often hygroscopic and moisture can reduce stability and peptide content.
Handling Allow the vial to warm to room temperature in a desiccator before opening. Weigh out the desired amount quickly and reseal the vial tightly. Wear gloves and appropriate personal protective equipment (PPE).Prevents condensation from forming inside the vial, which can degrade the peptide. Minimizes exposure to air and moisture. Prevents contamination.
Reconstituted Solutions
ParameterRecommendationRationale
Storage Temperature Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Prevents degradation that can occur in solution and with temperature fluctuations.
Solvents Sterile, purified water, or buffers are commonly used. For hard-to-dissolve peptides, a small amount of a polar organic solvent like DMSO or acetonitrile may be used as a primary solvent before further dilution in aqueous buffer.The choice of solvent can impact peptide stability and solubility.
Stability Solutions are less stable than the lyophilized powder. Use freshly prepared solutions whenever possible.Minimizes the risk of degradation and loss of activity.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

IssuePossible CauseRecommended Solution
Difficulty Dissolving the Peptide - Incorrect solvent.- Peptide has aggregated.- Low temperature of the solvent.- Review the manufacturer's instructions for the recommended solvent. The polarity of the peptide sequence can guide solvent choice.- Sonication in a water bath for a few minutes can help break up aggregates. Avoid excessive heating.- Gently warming the solvent to 37°C may improve solubility.
Reduced or No Biological Activity - Improper storage leading to degradation.- Multiple freeze-thaw cycles of the stock solution.- Contamination of the peptide.- Peptide aggregation.- Ensure the peptide has been stored at the correct temperature and protected from light and moisture.- Aliquot the reconstituted peptide into single-use volumes to avoid repeated freezing and thawing.- Use sterile techniques and solvents for reconstitution to prevent microbial or chemical contamination.- Check for visible precipitates. If aggregation is suspected, try the solubilization techniques mentioned above. Consider that aggregation can sometimes be irreversible.
Inconsistent Experimental Results - Inaccurate peptide concentration due to hygroscopicity or TFA content.- Degradation of the peptide in solution over time.- Pipetting errors.- Always allow the lyophilized powder to equilibrate to room temperature in a desiccator before weighing. Account for the peptide content versus the total weight (which includes TFA and water).- Prepare fresh solutions for each experiment or use aliquots that have been stored properly for a limited time.- Calibrate pipettes regularly and use proper pipetting techniques.
Precipitate Formation in Solution - Peptide is not fully dissolved.- Aggregation over time.- Change in pH or buffer composition.- Ensure the peptide is completely dissolved upon reconstitution using the methods described above.- Store solutions at the recommended temperature and avoid prolonged storage.- Ensure the pH and composition of the buffer are compatible with the peptide.

Experimental Protocols

In Vitro Cell-Based Assay: Calcium Mobilization

This protocol describes a method to assess the bioactivity of Kisspeptin-10 by measuring intracellular calcium mobilization in cells expressing the GPR54 receptor.

Materials:

  • This compound

  • GPR54-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with GPR54)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Culture: Culture GPR54-expressing cells in appropriate medium supplemented with FBS in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Peptide Preparation: Prepare a stock solution of Kisspeptin-10 in an appropriate solvent (e.g., sterile water or DMSO). Prepare serial dilutions of Kisspeptin-10 in HBSS to achieve the desired final concentrations.

  • Calcium Flux Measurement:

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

    • Place the plate in a fluorescence plate reader and set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a stable baseline reading for approximately 1-2 minutes.

    • Add the Kisspeptin-10 dilutions to the wells and continue recording fluorescence for several minutes to capture the calcium response.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of Kisspeptin-10 and plot a dose-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway activated by Kisspeptin-10 and a typical experimental workflow for its use.

Kisspeptin_Signaling_Pathway cluster_cell Cell Membrane KP10 Kisspeptin-10 GPR54 GPR54 (KISS1R) KP10->GPR54 Binds to PLC Phospholipase C (PLC) GPR54->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Activates Response Cellular Response (e.g., GnRH Secretion) Downstream->Response

Caption: Kisspeptin-10/GPR54 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis storage Lyophilized Peptide Storage (-20°C) reconstitution Reconstitution (e.g., Sterile Water/DMSO) storage->reconstitution aliquot Aliquoting & Storage (-20°C or -80°C) reconstitution->aliquot dilution Preparation of Working Solutions aliquot->dilution treatment Cell/Tissue Treatment dilution->treatment assay Biological Assay (e.g., Calcium Flux, Hormone Secretion) treatment->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis (e.g., Dose-Response Curve) data_acq->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General Experimental Workflow for Kisspeptin-10.

Validation & Comparative

A Comparative Analysis of Kisspeptin-10 and GnRH on Gonadotropin Release: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of hypothalamic-pituitary-gonadal (HPG) axis regulation is paramount. This guide provides a detailed comparison of the effects of two key neuropeptides, Kisspeptin-10 and Gonadotropin-Releasing Hormone (GnRH), on the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Drawing upon experimental data, this document outlines their mechanisms of action, comparative efficacy, and the experimental protocols used to elucidate these properties.

Kisspeptin, a product of the KISS1 gene, has emerged as a critical upstream regulator of the HPG axis, acting primarily on GnRH neurons in the hypothalamus.[1][2] GnRH, a decapeptide released from the hypothalamus, is the principal secretagogue for gonadotropins from the anterior pituitary.[2] While both stimulate the release of LH and FSH, their potencies, mechanisms, and physiological implications differ significantly.

Comparative Efficacy in Gonadotropin Release

Experimental evidence from both human and animal studies consistently demonstrates that GnRH is a more potent stimulator of gonadotropin release compared to Kisspeptin-10.[3][4] Kisspeptin-10 induces the release of endogenous GnRH, which then acts on the pituitary, whereas GnRH directly stimulates the gonadotrophs.

In Vivo Human Studies

A direct comparison in healthy men via intravenous infusion revealed that GnRH induced significantly higher levels of both LH and FSH compared to equimolar doses of Kisspeptin-10.

CompoundDose (nmol/kg/h)Mean AUC Serum LH (h·IU/L)Mean AUC Serum FSH (h·IU/L)
Vehicle---
Kisspeptin-101.010.81 ± 1.731.43 ± 0.24
GnRH1.034.06 ± 5.184.69 ± 0.55
Data from Jayasena et al., 2015

Serum LH and FSH levels were approximately 3-fold and over 3-fold higher, respectively, during GnRH infusion compared to Kisspeptin-10 infusion.

In Vivo Animal Studies

Studies across various animal models corroborate the findings in humans, highlighting the superior potency of GnRH in eliciting gonadotropin secretion.

SpeciesCompoundDosePeak LH ResponseReference
Swamp BuffaloKisspeptin-101000 pmol/kg b.w. (i.v.)No significant increaseChaikhun-Marcou et al., 2019
GnRH (Buserelin)10 µ g/cow (i.m.)Significant increase (Peak: 28.2 ± 2.8 ng/mL)Chaikhun-Marcou et al., 2019
Adult Male LionsKisspeptin-101 µg/kg (i.v.)~10-fold increaseLudwig et al., 2022
GnRH1 µg/kg (i.v.)~11-fold increaseLudwig et al., 2022

In swamp buffaloes, GnRH administration during the luteal phase induced a significant LH surge, while Kisspeptin-10 did not elicit a response. In adult male lions, both peptides induced a significant LH release, with GnRH showing a slightly higher peak response.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

In Vivo Human Intravenous Infusion Study
  • Objective: To directly compare the effects of Kisspeptin-10 and GnRH on gonadotropin secretion in healthy men.

  • Study Design: A single-blinded, placebo-controlled study.

  • Participants: Healthy male volunteers.

  • Procedure:

    • Participants were admitted to a clinical investigation unit.

    • An intravenous cannula was inserted for blood sampling and infusion.

    • Baseline blood samples were collected for one hour.

    • A 3-hour intravenous infusion of either vehicle (saline), Kisspeptin-10 (0.1, 0.3, or 1.0 nmol/kg/h), or GnRH (0.1, 0.3, or 1.0 nmol/kg/h) was administered.

    • Blood samples were collected every 10 minutes throughout the baseline and infusion periods.

  • Hormone Analysis: Serum LH and FSH concentrations were measured using immunofluorometric assays.

  • Data Analysis: The area under the curve (AUC) for serum LH and FSH was calculated to quantify the total hormone release.

In Vitro Pituitary Cell Culture Bioassay (General Protocol)
  • Objective: To assess the direct effects of Kisspeptin-10 and GnRH on gonadotropin release from anterior pituitary cells.

  • Cell Preparation:

    • Anterior pituitaries are collected from the animal model of choice (e.g., rats, sheep).

    • The tissue is enzymatically dispersed (e.g., using trypsin or collagenase) to obtain a single-cell suspension.

    • Cells are washed and resuspended in an appropriate culture medium (e.g., DMEM) supplemented with serum.

  • Cell Culture:

    • Cells are plated in multi-well plates and cultured for a period to allow for attachment and recovery.

    • The medium is then replaced with a serum-free medium prior to stimulation.

  • Stimulation:

    • Cells are treated with varying concentrations of Kisspeptin-10, GnRH, or a vehicle control.

    • The culture medium is collected at specific time points after stimulation.

  • Hormone Analysis: The concentrations of LH and FSH in the collected medium are quantified using specific immunoassays (e.g., ELISA or RIA).

  • Data Analysis: Dose-response curves are generated to compare the potency and efficacy of Kisspeptin-10 and GnRH.

Signaling Pathways and Mechanisms of Action

Kisspeptin-10 and GnRH initiate gonadotropin release through distinct G-protein coupled receptors (GPCRs) located on different primary target cells.

dot

Signaling_Pathways cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary Kisspeptin_Neuron Kisspeptin Neuron Kisspeptin10 Kisspeptin-10 Kisspeptin_Neuron->Kisspeptin10 Releases KISS1R KISS1R Kisspeptin10->KISS1R Binds GnRH_Neuron GnRH Neuron GnRH GnRH GnRH_Neuron->GnRH Releases KISS1R->GnRH_Neuron Activates Gonadotrope Gonadotrope GnRHR GnRHR GnRH->GnRHR Binds PLC PLC GnRHR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Gonadotropin_Release Gonadotropin (LH/FSH) Release Ca2->Gonadotropin_Release Stimulates PKC->Gonadotropin_Release Stimulates

Caption: Signaling pathways of Kisspeptin-10 and GnRH in gonadotropin release.

Kisspeptin-10 binds to its receptor, KISS1R (also known as GPR54), on GnRH neurons in the hypothalamus. This interaction stimulates the synthesis and pulsatile release of GnRH into the hypophyseal portal circulation. GnRH then travels to the anterior pituitary and binds to the GnRH receptor (GnRHR) on gonadotrope cells. The activation of GnRHR primarily couples to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade of intracellular events ultimately results in the synthesis and exocytosis of LH and FSH from the gonadotropes.

dot

Experimental_Workflow cluster_invivo In Vivo Arm cluster_invitro In Vitro Arm cluster_comparison Comparative Analysis Animal_Model Select Animal Model (e.g., Rat, Sheep, Primate) Drug_Admin Administer Kisspeptin-10 or GnRH (i.v., i.p., s.c.) Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Hormone_Assay_Vivo Measure Serum LH/FSH (ELISA, RIA) Blood_Sampling->Hormone_Assay_Vivo Data_Analysis_Vivo Analyze Time-Course and AUC Hormone_Assay_Vivo->Data_Analysis_Vivo Compare_Potency Compare Potency & Efficacy Data_Analysis_Vivo->Compare_Potency Pituitary_Isolation Isolate Anterior Pituitary Cell_Culture Primary Pituitary Cell Culture Pituitary_Isolation->Cell_Culture Stimulation Treat Cells with Kisspeptin-10 or GnRH Cell_Culture->Stimulation Medium_Collection Collect Culture Medium Stimulation->Medium_Collection Hormone_Assay_Vitro Measure LH/FSH in Medium (ELISA, RIA) Medium_Collection->Hormone_Assay_Vitro Data_Analysis_Vitro Generate Dose-Response Curves Hormone_Assay_Vitro->Data_Analysis_Vitro Data_Analysis_Vitro->Compare_Potency

Caption: General experimental workflow for comparing Kisspeptin-10 and GnRH effects.

Conclusion

References

A Comparative Analysis of Kisspeptin-10 Human TFA: In Vitro vs. In Vivo Potency

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the bioactivity of Kisspeptin-10, its signaling mechanisms, and experimental evaluation.

Kisspeptin-10, a decapeptide encoded by the KISS1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and has emerged as a key therapeutic target for reproductive disorders. This guide provides an objective comparison of the in vitro and in vivo potency of human Kisspeptin-10, often supplied as a trifluoroacetate (TFA) salt, with supporting experimental data and detailed methodologies.

At a Glance: In Vitro vs. In Vivo Potency

While Kisspeptin-10 demonstrates high potency in controlled cellular environments, its in vivo efficacy is influenced by pharmacokinetic factors. In general, all endogenous forms of kisspeptin exhibit similar receptor binding affinities and signaling properties in vitro.[1] However, when administered systemically, longer forms like Kisspeptin-54 tend to elicit a more sustained response compared to Kisspeptin-10.[1] This difference is largely attributed to the shorter plasma half-life of Kisspeptin-10.[1][2]

Quantitative Comparison of Potency

The following tables summarize key quantitative data from various studies, providing a comparative overview of Kisspeptin-10's potency in different experimental settings.

Table 1: In Vitro Potency of Kisspeptin-10 and Analogs

CompoundAssay TypeCell LineParameter MeasuredPotency (EC50/IC50/Ki)Reference
Kisspeptin-10 (human)Receptor BindingRat KISS1 ReceptorsKi1.59 nM[3]
Kisspeptin-10 (human)Receptor BindingHuman KISS1 ReceptorsKi2.33 nM
Kisspeptin-10ERK1/2 PhosphorylationCHO-KISS1R cellsDose-dependent increase100-1000 nM
[dY]¹KP-10 (analog)Receptor BindingKISS1RIC50Lower affinity than KP-10
[Ala⁶]kp-10 (analog)Calcium Mobilizationkiss1r-CHO-K1 cellsEC50>6.46 x 10⁻⁶ M
[Ala¹⁰]kp-10 (analog)Calcium Mobilizationkiss1r-CHO-K1 cellsEC50>6.46 x 10⁻⁶ M

Table 2: In Vivo Potency of Kisspeptin-10 in Humans

Administration Route & DoseSubject GroupKey FindingReference
Intravenous bolus (0.03 µg/kg)Healthy MenSignificant rise in Luteinizing Hormone (LH)
Intravenous bolus (1 µg/kg)Healthy MenMaximal stimulation of LH (4.1 ± 0.4 to 12.4 ± 1.7 IU/liter at 30 min)
Continuous IV infusion (1.5 µg/kg·h)Healthy MenIncreased mean LH from 5.2 ± 0.8 to 14.1 ± 1.7 IU/liter and increased LH pulse frequency
Continuous IV infusion (4 µg/kg·h) for 22.5 hHealthy MenIncrease in LH from 5.4 ± 0.7 to 20.8 ± 4.9 IU/liter and serum testosterone from 16.6 ± 2.4 to 24.0 ± 2.5 nmol/liter
3-hour IV infusion (0.1, 0.3, 1.0 nmol/kg/h)Healthy MenSimilar levels of gonadotrophin secretion compared to Kisspeptin-54 at the same doses

Table 3: In Vivo Potency of Kisspeptin-10 in Animal Models

Animal ModelAdministration Route & DoseKey FindingReference
Male MiceIntraperitoneal (0.05 and 0.15 nmol)[dY]¹KP-10 analog showed a more potent effect on LH and testosterone compared to KP-10
Male RatsIntravenous (0.3, 3.0, and 30 nmol/kg)Dose-dependent increase in LH secretion
Adult LionsIntravenous (1 µg/kg)Rapid increase in LH release

Signaling Pathway and Experimental Workflow

The biological effects of Kisspeptin-10 are mediated through its binding to the G protein-coupled receptor, KISS1R (also known as GPR54). This interaction primarily activates the Gq/11 signaling pathway, leading to the stimulation of phospholipase C and subsequent increases in intracellular calcium levels. This cascade ultimately triggers the release of Gonadotropin-Releasing Hormone (GnRH) from hypothalamic neurons.

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KP10 Kisspeptin-10 KISS1R KISS1R (GPR54) KP10->KISS1R Gq11 Gq/11 KISS1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Increased Intracellular Ca²⁺ IP3_DAG->Ca_release GnRH_release GnRH Release Ca_release->GnRH_release

Caption: Simplified Kisspeptin-10 signaling pathway via the KISS1R.

A typical experimental workflow to assess the potency of Kisspeptin-10 involves a series of in vitro and in vivo experiments to characterize its bioactivity from the molecular to the systemic level.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment receptor_binding Receptor Binding Assays (e.g., Competition Binding) cell_signaling Cell-Based Signaling Assays (e.g., Calcium mobilization, ERK phosphorylation) receptor_binding->cell_signaling cell_viability Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) cell_signaling->cell_viability animal_models Animal Models (e.g., Rodents, Non-human primates) cell_viability->animal_models Progression to In Vivo hormone_measurement Hormone Secretion Analysis (e.g., LH, FSH, Testosterone) animal_models->hormone_measurement pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies hormone_measurement->pk_pd human_studies Human Clinical Trials pk_pd->human_studies

Caption: General experimental workflow for evaluating Kisspeptin-10 potency.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for assessing the potency of Kisspeptin-10.

In Vitro Experimental Protocols

1. Receptor Binding Assay (Competitive Binding)

  • Objective: To determine the binding affinity (Ki) of Kisspeptin-10 to its receptor, KISS1R.

  • Materials:

    • Cell membranes prepared from cells stably expressing KISS1R.

    • Radiolabeled Kisspeptin (e.g., ¹²⁵I-Kisspeptin-10).

    • Unlabeled Kisspeptin-10 (as competitor).

    • Binding buffer.

    • Filtration apparatus.

  • Protocol:

    • Incubate a fixed concentration of radiolabeled Kisspeptin with the cell membranes in the presence of increasing concentrations of unlabeled Kisspeptin-10.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a gamma counter.

    • Analyze the data using non-linear regression to determine the IC50, which is then converted to Ki.

2. ERK1/2 Phosphorylation Assay

  • Objective: To measure the activation of the MAPK/ERK signaling pathway downstream of KISS1R activation.

  • Materials:

    • Cells expressing KISS1R (e.g., CHO-K1, HEK293).

    • Kisspeptin-10.

    • Cell lysis buffer.

    • Antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Western blotting or ELISA reagents.

  • Protocol:

    • Culture cells to an appropriate confluency.

    • Starve cells in serum-free media to reduce basal ERK1/2 phosphorylation.

    • Treat cells with various concentrations of Kisspeptin-10 for a specified time (e.g., 5-10 minutes).

    • Lyse the cells and collect the protein extracts.

    • Determine the levels of p-ERK1/2 and total ERK1/2 using Western blotting or ELISA.

    • Quantify the results and express p-ERK1/2 levels relative to total ERK1/2.

3. Cell Viability Assay (MTT Assay)

  • Objective: To assess the effect of Kisspeptin-10 on cell metabolic activity as an indicator of cell viability and proliferation.

  • Materials:

    • Target cells plated in a 96-well plate.

    • Kisspeptin-10.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO).

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with a range of Kisspeptin-10 concentrations.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate cell viability as a percentage of the untreated control.

In Vivo Experimental Protocols

1. Assessment of Gonadotropin Secretion in Humans

  • Objective: To determine the effect of Kisspeptin-10 administration on the secretion of LH and FSH.

  • Materials:

    • Human Kisspeptin-10 for intravenous administration.

    • Sterile saline (vehicle).

    • Intravenous catheters.

    • Blood collection tubes.

    • Hormone assay kits (e.g., ELISA, RIA).

  • Protocol:

    • Recruit healthy human volunteers.

    • Insert intravenous catheters for peptide administration and blood sampling.

    • Administer Kisspeptin-10 as either a bolus injection or a continuous infusion at specified doses.

    • Collect blood samples at regular intervals before, during, and after administration.

    • Separate serum or plasma and store frozen until analysis.

    • Measure hormone concentrations (LH, FSH, testosterone) using validated immunoassays.

    • Analyze the data to determine the magnitude and time course of the hormonal response.

2. Assessment of HPG Axis Stimulation in Rodents

  • Objective: To evaluate the potency of Kisspeptin-10 in stimulating the HPG axis in an animal model.

  • Materials:

    • Kisspeptin-10.

    • Vehicle (e.g., sterile saline).

    • Adult male mice or rats.

    • Injection supplies (e.g., syringes, needles).

    • Anesthesia and surgical equipment for blood collection.

    • Hormone assay kits.

  • Protocol:

    • Administer Kisspeptin-10 via a specified route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection) at various doses.

    • At predetermined time points post-injection (e.g., 20 and 60 minutes), euthanize the animals and collect trunk blood.

    • Separate plasma and store for hormone analysis.

    • Measure plasma concentrations of LH and testosterone.

    • Compare the hormone levels in Kisspeptin-10-treated animals to those in vehicle-treated controls.

Conclusion

Human Kisspeptin-10 TFA is a potent stimulator of the HPG axis, demonstrating high affinity and activity in in vitro settings. Its in vivo potency, particularly in terms of sustained action, is less than that of its longer counterpart, Kisspeptin-54, primarily due to a shorter half-life. The choice between Kisspeptin-10 and other analogs for therapeutic development will depend on the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of Kisspeptin-based compounds.

References

A Comparative Guide to the Effects of Kisspeptin-10 in Rodent and Primate Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Kisspeptin-10, a potent endogenous ligand for the G protein-coupled receptor 54 (GPR54, also known as KISS1R), has emerged as a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its profound stimulatory effect on gonadotropin-releasing hormone (GnRH) secretion makes it a critical component in the onset of puberty and the regulation of reproductive function. Understanding the comparative pharmacology of Kisspeptin-10 in different animal models is crucial for translating preclinical findings into clinical applications for reproductive disorders. This guide provides an objective comparison of Kisspeptin-10's effects in rodents and primates, supported by experimental data and detailed methodologies.

Kisspeptin Signaling Pathway

Kisspeptin-10 exerts its effects by binding to GPR54 on GnRH neurons. In the arcuate nucleus of the hypothalamus, a key population of neurons co-expresses Kisspeptin, Neurokinin B (NKB), and Dynorphin (collectively known as KNDy neurons). NKB acts as a stimulatory signal for kisspeptin release, while Dynorphin is inhibitory. This interplay is thought to generate the pulsatile release of GnRH into the portal circulation. GnRH then stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function.

KisspeptinSignaling cluster_kndy KNDy Regulation Hypothalamus Hypothalamus KNDy KNDy Neuron GnRH_Neuron GnRH Neuron (with GPR54 Receptor) NKB Neurokinin B (NKB) NKB->KNDy + Dynorphin Dynorphin (Dyn) Dynorphin->KNDy - KP10 Kisspeptin-10 KNDy->KP10 Releases KP10->GnRH_Neuron Binds & Stimulates GnRH GnRH GnRH_Neuron->GnRH Releases Pituitary Anterior Pituitary GnRH->Pituitary Stimulates LH_FSH LH & FSH Pituitary->LH_FSH Secretes Gonads Gonads (Testes / Ovaries) LH_FSH->Gonads Stimulates Hormones Sex Steroids (Testosterone, Estradiol) Gonads->Hormones Produces Hormones->Hypothalamus Negative Feedback

Caption: Simplified Kisspeptin/KNDy signaling pathway.

Comparative Effects on Reproductive Hormones

The primary effect of Kisspeptin-10 is the potent stimulation of LH secretion, which is generally more pronounced than its effect on FSH.[1] However, the dose-response relationship, sensitivity, and influence of the hormonal environment show notable differences between rodents and primates.

Data on Male Models

In male rodents and primates, intravenous (IV) bolus administration of Kisspeptin-10 elicits a rapid and dose-dependent increase in serum LH. Primates appear to be highly sensitive, with significant responses at lower doses compared to rodents. Continuous infusion protocols have demonstrated that Kisspeptin-10 can increase LH pulse frequency in men.[2][3]

Table 1: Effects of Intravenous (IV) Bolus Kisspeptin-10 in Male Rodents vs. Primates

ParameterRodents (Rats)Primates (Humans)
Effective Dose Range (IV) 0.3 - 30 nmol/kg[4][5]0.03 - 1.0 µg/kg (~0.023 - 0.77 nmol/kg)
Dose for Maximal LH Response 3.0 - 30 nmol/kg1.0 µg/kg (~0.77 nmol/kg)
Peak LH Time 15-30 minutes post-injection~30 minutes post-injection
Effect on FSH Significant increase observed.Dose-dependent increase, but less pronounced than LH.
Effect on Testosterone Significant increase observed.Significant increase observed.
Noteworthy Observations Repeated IV boluses (30 nmol/kg every 75 min) evoked consistent LH pulses without acute desensitization.A higher dose of 3.0 µg/kg resulted in a reduced LH response compared to 1.0 µg/kg, suggesting possible rapid desensitization at supra-physiological doses.
Data on Female Models

The effects of Kisspeptin-10 in females are more complex and highly dependent on the steroid hormone environment, a distinction that is particularly prominent in primates.

Table 2: Effects of Kisspeptin-10 in Female Rodents vs. Primates

ParameterRodents (Rats)Primates (Humans)
General Effect Stimulates gonadotropin release in both males and females.Response is highly dependent on the menstrual cycle phase.
Follicular Phase N/A (cycle is different)No significant alteration in gonadotropins observed, even at high doses (up to 10 nmol/kg IV).
Preovulatory Phase N/A (cycle is different)Significant elevation in LH and FSH after an IV bolus of 10 nmol/kg.
Desensitization Continuous intracerebral infusion in adult females leads to normalization of LH levels after 48 hours, but FSH levels remain elevated.Chronic administration in women with hypothalamic amenorrhea can lead to tachyphylaxis (desensitization).
Key Distinction Generally responsive regardless of the estrous cycle stage.Striking sexual dimorphism and cycle-dependency; women in the follicular phase are largely unresponsive to Kisspeptin-10.

Experimental Protocols

Methodologies for studying Kisspeptin-10's effects vary but follow common principles. The choice of administration route, sampling frequency, and analytical methods are critical for obtaining reliable and comparable data.

Rodent Model Protocol (Rat)
  • Animal Model: Adult male Sprague-Dawley rats are commonly used. Animals are often cannulated for stress-free, repeated blood sampling.

  • Drug Administration: For intravenous studies, an intracardiac or jugular vein cannula is implanted. Kisspeptin-10 is dissolved in a vehicle like physiological saline. Doses typically range from 0.3 to 30 nmol/kg for bolus injections.

  • Blood Sampling: Blood samples (e.g., 250 µl) are taken frequently, such as every 15 minutes, over a period of several hours to characterize the dynamic LH response.

  • Hormone Analysis: Plasma or serum is separated and stored at -20°C or -80°C. Hormone levels (LH, FSH, testosterone) are typically measured by radioimmunoassay (RIA).

Primate Model Protocol (Human)
  • Subjects: Healthy male volunteers or women at specific phases of the menstrual cycle are recruited.

  • Drug Administration: An intravenous cannula is placed in a forearm vein for administration of Kisspeptin-10 and another in the contralateral arm for blood sampling. Doses for IV bolus studies range from 0.01 to 3.0 µg/kg. For infusion studies, doses like 1.5 µg/kg/h are used.

  • Blood Sampling: Blood samples are collected at frequent intervals (e.g., every 10-15 minutes) before and after administration to determine baseline and stimulated hormone levels.

  • Hormone Analysis: Serum is analyzed for LH, FSH, and testosterone using validated immunoassays. For pulsatility studies, deconvolution analysis is applied to the hormone concentration time series to determine pulse frequency and amplitude.

ExperimentalWorkflow cluster_rodent Rodent Model Workflow cluster_primate Primate Model Workflow r_select Animal Selection (e.g., Male Sprague-Dawley Rat) r_prep Surgical Preparation (Intracardiac Cannulation) r_select->r_prep r_admin Administration (IV Bolus: 0.3-30 nmol/kg) r_prep->r_admin r_sample Blood Sampling (Serial, every 15 min via cannula) r_admin->r_sample r_assay Hormone Analysis (RIA for LH, FSH) r_sample->r_assay p_select Subject Selection (e.g., Healthy Male Volunteer) p_prep Preparation (IV Cannula Placement) p_select->p_prep p_admin Administration (IV Bolus: 0.01-3.0 µg/kg or IV Infusion: 1.5 µg/kg/h) p_prep->p_admin p_sample Blood Sampling (Frequent, every 10-15 min via cannula) p_admin->p_sample p_assay Hormone Analysis (Immunoassay & Deconvolution) p_sample->p_assay

Caption: Comparative experimental workflow for Kisspeptin-10 studies.

Key Differences and Research Considerations

  • Sensitivity and Dose: Primates demonstrate a higher sensitivity to Kisspeptin-10, responding to doses that are an order of magnitude lower than those typically used in rodent studies. This has significant implications for dose selection in translational research.

  • Neuroanatomy and Regulation: While the fundamental role of kisspeptin is conserved, the anatomical organization of kisspeptin neurons differs. In rodents, the anteroventral periventricular nucleus (AVPV) is critical for the estrogen-induced LH surge, whereas in primates, this positive feedback mechanism is thought to be mediated by arcuate (KNDy) neurons.

  • Desensitization: Continuous or high-dose administration can lead to desensitization of the GPR54 receptor in both models. However, the dynamics may differ. For instance, in female rats, chronic infusion desensitized LH but not FSH secretion. In primates, tachyphylaxis has been observed with prolonged administration, although short-term infusions (up to 22.5 hours) in men sustained elevated LH levels. This suggests that the therapeutic window for continuous administration may be narrow.

  • Sexual Dimorphism and Steroid Milieu: The most striking difference is the profound influence of the steroid environment in primates, particularly in females. The unresponsiveness of women in the follicular phase to Kisspeptin-10 is a critical finding not predicted by rodent models and highlights the importance of considering the hormonal background in clinical study design.

Conclusion

Both rodent and primate models have been invaluable in elucidating the role of Kisspeptin-10 in reproductive physiology. Rodent models offer a practical platform for mechanistic studies and initial screening, demonstrating the potent gonadotropin-releasing effects of Kisspeptin-10. However, primate studies, including those in humans, reveal a more complex regulatory system characterized by higher sensitivity, distinct neuroanatomical organization, and a profound dependency on the prevailing sex steroid milieu. These differences underscore the necessity of using both models in a complementary fashion for the development of kisspeptin-based therapeutics for reproductive disorders. For drug development professionals, the data from human studies are paramount for designing safe and effective clinical trials.

References

A Comparative Analysis of Kisspeptin-10 and Its Antagonists in Reproductive Science

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals delving into the comparative efficacy and mechanisms of Kisspeptin-10 and its antagonists. This document provides a detailed overview of their performance, supported by experimental data, methodologies, and visual pathway diagrams.

Kisspeptin-10, a decapeptide encoded by the KISS1 gene, is a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis and a potent stimulator of gonadotropin-releasing hormone (GnRH) secretion.[1][2][3] Its central role in reproductive physiology has spurred the development of antagonists to probe its function and for potential therapeutic applications in hormone-dependent diseases.[4][5] This guide offers a comparative study of Kisspeptin-10 and its peptide-based antagonists, focusing on their in vitro and in vivo activities.

Performance Comparison: Kisspeptin-10 vs. Peptide Antagonists

The primary strategy in developing Kisspeptin-10 antagonists has been the systematic substitution of amino acids within the native peptide sequence. This approach has yielded several potent antagonists, with peptide 234 (p234) being one of the most extensively studied. The comparative efficacy of Kisspeptin-10 and its antagonists is typically assessed through in vitro receptor binding and activation assays, and in vivo studies measuring their impact on luteinizing hormone (LH) secretion.

In Vitro Activity

The antagonistic properties of various peptides have been evaluated by their ability to inhibit Kisspeptin-10-induced signaling in cell lines expressing the kisspeptin receptor (KISS1R, also known as GPR54). Common assays measure the inhibition of inositol phosphate (IP) production or intracellular calcium mobilization, which are downstream effects of KISS1R activation.

PeptideAgonist/AntagonistIn Vitro AssayCell LineKey FindingsReference
Kisspeptin-10 AgonistIntracellular Ca2+ responseCHEM1 cells expressing human GPR54Elicits a clear Ca2+ response, indicating receptor activation.
Kisspeptin-10 AgonistInositol Phosphate (IP) releaseCHO cells expressing human GPR54Potently stimulates IP release.
Peptide 234 (p234) AntagonistInhibition of IP releaseCHO cells expressing human GPR54Potently inhibits Kisspeptin-10-induced IP release.
Peptide 271 (p271) Supposed AntagonistIntracellular Ca2+ responseCHEM1 cells expressing human GPR54Did not prevent or lower the Kisspeptin-10-induced Ca2+ response.
Peptide 354 (p354) Supposed AntagonistIntracellular Ca2+ responseCHEM1 cells expressing human GPR54Did not prevent or lower the Kisspeptin-10-induced Ca2+ response.
Peptide 356 (p356) Supposed AntagonistIntracellular Ca2+ responseCHEM1 cells expressing human GPR54Did not prevent or lower the Kisspeptin-10-induced Ca2+ response.
In Vivo Activity

In vivo studies are crucial for validating the physiological effects of kisspeptin antagonists. These experiments typically involve administering the antagonist to animal models and observing its effect on basal LH levels and its ability to block Kisspeptin-10-induced LH surges.

PeptideAnimal ModelEffect on Basal LHEffect on Kisspeptin-10-induced LH releaseKey FindingsReference
Kisspeptin-10 MenPotently evokes LH secretion.N/AContinuous infusion increases LH pulse frequency and size.
Peptide 234 (p234) RatsDelayed vaginal opening (an indicator of puberty).Prevented an increase in circulating LH when co-administered with Kisspeptin-10.Demonstrates in vivo antagonistic activity.
Peptide 234 (p234) Male Mice (castrated)Inhibited the elevated LH levels.Inhibited Kisspeptin-10-stimulated LH release in intact males.Shows strong antagonistic actions on LH levels.
Peptides 234, 271, 354, 356 Female DogsNo effect on basal plasma LH concentration.Did not lower the Kisspeptin-10-induced LH response.These peptides showed no antagonistic effects in this model.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental approaches used for comparison, the following diagrams illustrate the Kisspeptin-10 signaling pathway and a typical in vivo experimental workflow.

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin10 Kisspeptin-10 KISS1R KISS1R (GPR54) Kisspeptin10->KISS1R Binds to Gq11 Gq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Stimulates GnRH_release GnRH Release Ca2_release->GnRH_release Leads to

Figure 1: Kisspeptin-10 Signaling Pathway in a GnRH Neuron.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., rat, mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Divide into Groups: 1. Vehicle 2. Kisspeptin-10 3. Antagonist 4. Antagonist + Kisspeptin-10 Acclimatization->Grouping Baseline_Sample Collect Baseline Blood Sample Grouping->Baseline_Sample Administration Administer Treatment (IV, ICV, etc.) Baseline_Sample->Administration Timed_Samples Collect Blood Samples at Timed Intervals Administration->Timed_Samples Hormone_Assay Measure Plasma LH Concentration (ELISA/RIA) Timed_Samples->Hormone_Assay Data_Comparison Compare LH Levels between Groups Hormone_Assay->Data_Comparison Conclusion Draw Conclusions on Antagonist Efficacy Data_Comparison->Conclusion

Figure 2: In Vivo Experimental Workflow for Antagonist Testing.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of Kisspeptin-10 and its antagonists.

In Vitro: Intracellular Calcium Mobilization Assay

This assay is used to determine the ability of a compound to act as an agonist or antagonist at the KISS1R by measuring changes in intracellular calcium concentration.

  • Cell Culture: CHEM1 cells stably expressing the human KISS1R are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for a specified time at 37°C.

  • Compound Preparation: Kisspeptin-10 and the antagonist peptides are serially diluted to the desired concentrations in the assay buffer.

  • Assay Procedure:

    • For antagonist testing, cells are pre-incubated with various concentrations of the antagonist peptide for a defined period.

    • The plate is then placed in a fluorescence plate reader.

    • Kisspeptin-10 is added to the wells to stimulate the cells, and the fluorescence intensity is measured over time.

  • Data Analysis: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is calculated. For antagonists, the percentage inhibition of the Kisspeptin-10-induced response is determined.

In Vivo: Assessment of LH Secretion in Animal Models

This protocol outlines the general procedure for evaluating the in vivo efficacy of a kisspeptin antagonist.

  • Animal Preparation: Adult male or female animals (e.g., rats, mice) are housed under controlled conditions with a specific light-dark cycle. For some studies, animals may be gonadectomized to remove the influence of gonadal steroids.

  • Catheter Implantation: For serial blood sampling, animals are often surgically implanted with an intravenous or intracerebroventricular (ICV) catheter and allowed to recover.

  • Experimental Groups: Animals are randomly assigned to different treatment groups:

    • Vehicle control

    • Kisspeptin-10 alone

    • Antagonist alone

    • Antagonist followed by Kisspeptin-10

  • Administration: Peptides are dissolved in a sterile vehicle (e.g., saline). The antagonist (or vehicle) is administered, followed by a challenge with Kisspeptin-10 (or vehicle) after a specified time.

  • Blood Sampling: Blood samples are collected at regular intervals (e.g., every 10-15 minutes) before and after peptide administration.

  • Hormone Measurement: Plasma is separated from the blood samples, and LH concentrations are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The time course of LH secretion is plotted for each group. Statistical analysis is performed to compare the mean LH concentrations and the area under the curve between the different treatment groups to determine the antagonist's efficacy in blocking Kisspeptin-10-induced LH release.

Conclusion

The development of Kisspeptin-10 antagonists has been instrumental in elucidating the nuanced roles of the kisspeptin signaling system in reproductive health. While peptide antagonists like p234 have shown considerable efficacy in certain experimental settings, the lack of effect in other models, such as the female dog, highlights species-specific differences and the need for further research. The data and protocols presented in this guide provide a foundational resource for researchers aiming to further explore and compare the activities of Kisspeptin-10 and its modulators, ultimately paving the way for novel therapeutic strategies in reproductive medicine.

References

A Comparative Analysis of the Dose-Response Relationship of Kisspeptin Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Kisspeptin, a crucial neuropeptide in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, exists in several active fragments, with Kisspeptin-54 (KP-54) and Kisspeptin-10 (KP-10) being the most extensively studied.[1][2] Understanding the dose-response relationship of these fragments is paramount for therapeutic applications in reproductive health and disease. This guide provides an objective comparison of the performance of different Kisspeptin fragments, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Overview of Kisspeptin Fragments

The KISS1 gene encodes a 145-amino acid preproprotein that is cleaved into several shorter, biologically active peptides.[3] These fragments, including KP-54, KP-14, KP-13, and KP-10, all share a common C-terminal decapeptide sequence with an RF-amide motif, which is essential for their biological activity.[3][4] While all these fragments bind to the same receptor, KISS1R (also known as GPR54), their in vivo potency and duration of action can differ significantly.

Quantitative Dose-Response Comparison

The potency of Kisspeptin fragments has been evaluated in various in vitro and in vivo models. The following tables summarize the quantitative data on their dose-response relationships.

In Vivo Studies: Gonadotropin Release

The primary in vivo effect of Kisspeptin is the stimulation of gonadotropin-releasing hormone (GnRH), leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

Kisspeptin Fragment Species Dose Route of Administration Peak LH Response (IU/L) Observations Reference
Kisspeptin-10Human (male)0.01 - 3.0 µg/kg (bolus)IntravenousDose-dependent increase up to 1 µg/kg; maximal stimulation from 4.1 ± 0.4 to 12.4 ± 1.7 IU/L. A reduced response was seen at 3.0 µg/kg.Rapid and potent stimulation of LH secretion.
Kisspeptin-10Human (male)0.1, 0.3, 1.0 nmol/kg/h (infusion)Intravenous~3-fold lower than GnRH at the same molar dose.Similar levels of gonadotropin secretion to KP-54 at the tested doses.
Kisspeptin-54Human (male)0.1, 0.3, 1.0 nmol/kg/h (infusion)Intravenous~2-fold lower than GnRH at the same molar dose.Similar levels of gonadotropin secretion to KP-10 at the tested doses.
Kisspeptin-54Human (female, undergoing IVF)1.6 - 12.8 nmol/kg (bolus)SubcutaneousDose-dependent increase in the number of mature oocytes. Peak LH of ~45 IU/L at ~5 hours post-administration.Effective in triggering oocyte maturation.
Rat Kisspeptin-52Rat (male)3.0 nmol/kg (bolus)Intravenous~30% more LH secretion compared to an equimolar dose of KP-10.Longer duration of action compared to KP-10.
Rat Kisspeptin-10Rat (male)0.3, 3.0, 30 nmol/kg (bolus)IntravenousDose-dependent increase in LH pulse amplitude.Shorter duration of action compared to KP-52.
Kisspeptin-10Mouse (male)1, 10, 30 nmol (bolus)IntraperitonealSignificant increase in plasma LH at 10 and 30 nmol.A dose of 1 nmol resulted in maximal testosterone stimulation.
In Vitro Studies: Receptor Binding and Cellular Response

In vitro assays are crucial for determining the intrinsic activity of Kisspeptin fragments at the cellular level.

Kisspeptin Fragment Assay Type Cell Line Parameter Measured EC50 / IC50 Observations Reference
Kisspeptin-10, -13, -14, -54Receptor BindingKISS1R-expressing cellsBinding AffinityAll fragments exhibit similar high affinity.The C-terminal decapeptide is sufficient for high-affinity binding.
Rat Kisspeptin-10Calcium MobilizationKISS1R-transfected CHO cellsIntracellular Ca2+ concentrationEC50: 1.54 x 10⁻⁸ MPotent activation of the KISS1R.
[Ala⁶]kp-10 & [Ala¹⁰]kp-10Calcium MobilizationKISS1R-transfected CHO cellsIntracellular Ca2+ concentrationEC50: >6.46 x 10⁻⁶ MAlanine substitution at positions 6 and 10 significantly reduces potency.
Kisspeptin-13Insulin Secretion InhibitionPerfused rat pancreasGlucose-induced insulin responseIC50: 1.2 nMInhibitory effect on insulin secretion.
Kisspeptin-10Cell ViabilityMDA-MB-231 & MDA-MB-468 (TNBC cells)Cell viabilityConcentration-dependent reduction in viability.Potential anti-cancer effects.

Kisspeptin Signaling Pathway

Kisspeptin binding to its G protein-coupled receptor, KISS1R, primarily activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the depolarization of GnRH neurons and the secretion of GnRH.

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Kisspeptin Kisspeptin Fragments KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Gq11 Gαq/11 KISS1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates GnRH_release GnRH Release Ca_release->GnRH_release triggers MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK activates MAPK->GnRH_release modulates

Kisspeptin Signaling Pathway

Experimental Workflow

A typical experimental workflow to compare the dose-response of different Kisspeptin fragments involves both in vitro and in vivo assays.

Experimental_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment cluster_analysis Data Analysis receptor_binding Receptor Binding Assay (e.g., Competition Assay) cell_signaling Cell-Based Signaling Assay (e.g., Calcium Flux, ERK Phosphorylation) receptor_binding->cell_signaling gene_expression Gene Expression Analysis (e.g., qRT-PCR for GnRH) cell_signaling->gene_expression dose_response_curve Dose-Response Curve Generation (EC50/IC50 Calculation) gene_expression->dose_response_curve animal_model Animal Model Selection (e.g., Rodent, Primate) dose_admin Dose Administration (e.g., IV, SC, ICV) animal_model->dose_admin blood_sampling Serial Blood Sampling dose_admin->blood_sampling hormone_assay Hormone Quantification (e.g., LH, FSH, Testosterone by RIA/ELISA) blood_sampling->hormone_assay hormone_assay->dose_response_curve statistical_analysis Statistical Analysis (e.g., ANOVA) dose_response_curve->statistical_analysis

Experimental Workflow Diagram

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This protocol is synthesized from methodologies described for assessing intracellular calcium responses in KISS1R-expressing cells.

  • Cell Culture:

    • Chinese Hamster Ovary (CHO) cells stably transfected with the human or rodent KISS1R gene are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating:

    • Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere overnight.

  • Fluorescent Dye Loading:

    • The culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the salt solution for 60 minutes at 37°C in the dark.

  • Kisspeptin Fragment Preparation:

    • Stock solutions of different Kisspeptin fragments are prepared in an appropriate solvent (e.g., water or DMSO) and then serially diluted in the physiological salt solution to achieve the desired final concentrations.

  • Fluorescence Measurement:

    • The dye-containing solution is removed, and cells are washed again with the salt solution.

    • The plate is placed in a fluorescence microplate reader (e.g., FlexStation).

    • A baseline fluorescence reading is taken for approximately 20 seconds.

    • The different concentrations of Kisspeptin fragments are automatically added to the wells.

    • Fluorescence is continuously monitored for at least 3 minutes to record the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence is calculated as the peak fluorescence after agonist addition minus the baseline fluorescence.

    • Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the Kisspeptin fragment concentration.

    • The EC50 values are calculated using a sigmoidal dose-response curve fit.

In Vivo: Luteinizing Hormone (LH) Release in Rodents

This protocol is a synthesized representation of in vivo studies assessing LH release in response to Kisspeptin administration in rats or mice.

  • Animal Preparation:

    • Adult male rats or mice are housed under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

    • For intravenous (IV) administration, animals may be cannulated in the jugular vein one or two days prior to the experiment to allow for stress-free blood sampling and injection.

  • Experimental Procedure:

    • On the day of the experiment, animals are allowed to acclimatize to the experimental setting.

    • A baseline blood sample is collected (time 0).

    • A bolus injection of the Kisspeptin fragment (e.g., KP-10 or KP-52) or vehicle (e.g., saline) is administered via the desired route (e.g., intravenously, intraperitoneally, or intracerebroventricularly).

    • Serial blood samples are collected at specific time points post-injection (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Hormone Analysis:

    • Blood samples are centrifuged to separate plasma or serum, which is then stored at -20°C until analysis.

    • Plasma or serum LH concentrations are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • The LH concentrations at each time point are plotted to visualize the secretory response profile.

    • The area under the curve (AUC) for the LH response is calculated to determine the total amount of LH secreted.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses and fragments.

Conclusion

The available data indicate that while all Kisspeptin fragments sharing the C-terminal decapeptide sequence can activate the KISS1R, their in vivo potency and pharmacokinetic profiles can differ. KP-54 generally exhibits a more sustained effect on LH release compared to KP-10, which may be attributed to its longer plasma half-life. However, KP-10 has been shown to be a potent stimulator of gonadotropin secretion in humans and serves as the basis for the development of synthetic agonists and antagonists. The choice of Kisspeptin fragment for therapeutic or research purposes will depend on the desired duration of action and the specific clinical or experimental context. Further research is needed to fully elucidate the therapeutic potential of each fragment in various reproductive disorders.

References

A Head-to-Head Comparison: Kisspeptin-10 Human TFA vs. Acetate Salt in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in reproductive biology, oncology, and neuroscience, the choice of peptide salt form can be a critical yet often overlooked variable in experimental design. Kisspeptin-10, a key regulator of the hypothalamic-pituitary-gonadal axis, is commonly available as either a trifluoroacetate (TFA) or an acetate salt. This guide provides an objective comparison of these two forms, offering insights into their potential impact on biological assays and providing supporting data from analogous studies, detailed experimental protocols, and visual aids to inform your research.

Executive Summary: TFA vs. Acetate Salt

Trifluoroacetic acid (TFA) is a strong acid commonly used during peptide synthesis and purification, resulting in the TFA salt form.[1][4] While effective for these processes, residual TFA in the final peptide product can interfere with biological assays. Potential issues include alteration of cell growth, direct cytotoxicity, and changes to the peptide's secondary structure.

Acetate, a weaker acid, is often considered a more "biologically friendly" counter-ion. For in vivo and cell-based studies, the acetate salt is frequently the preferred form to avoid the potential confounding effects of TFA. The process of exchanging TFA for acetate is an additional step in peptide manufacturing, which can influence cost and peptide yield.

Comparative Data Overview

The following table summarizes the potential differences in performance between Kisspeptin-10 TFA and acetate salts based on data from studies on other peptides. These values should be considered as general guidance, as the specific impact of the counter-ion can be peptide-dependent.

ParameterKisspeptin-10 Human TFA SaltKisspeptin-10 Human Acetate SaltRationale and Key Considerations
In Vitro Bioactivity (e.g., EC50) Potentially alteredGenerally considered more representative of the native peptide's activityTFA has been shown to inhibit or, in some cases, promote cell growth, which could skew EC50 values in cell-based assays.
Receptor Binding Affinity (e.g., Ki, Kd) May be affectedLess likely to interfere with binding kineticsThe strong ionic nature of TFA could potentially influence the conformation of the peptide or its interaction with the receptor binding pocket.
In Vivo Efficacy Potential for altered pharmacokinetics and immunogenicityGenerally preferred for in vivo studiesTFA can be immunogenic and may alter the peptide's stability and clearance in vivo. Studies on other peptides have shown differences in in vivo responses between TFA and acetate salts.
Solubility Generally good in aqueous solutionsGood in aqueous solutionsBoth salt forms are typically soluble in standard biological buffers.
Purity High purity achievableHigh purity achievableThe salt form does not inherently affect the achievable purity of the peptide itself.
Cost Generally lowerMay be higherThe additional step of ion exchange to replace TFA with acetate can increase the manufacturing cost.

Signaling Pathways and Experimental Workflows

To understand the biological context of Kisspeptin-10 activity and how to assess it, the following diagrams illustrate the primary signaling pathway and a general experimental workflow for comparing the two salt forms.

Kisspeptin_Signaling_Pathway Kisspeptin-10 Signaling Pathway KP10 Kisspeptin-10 KISS1R KISS1R (GPR54) Gq/11-coupled receptor KP10->KISS1R Binding PLC Phospholipase C (PLC) KISS1R->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release->PKC Activation ERK ERK1/2 Activation PKC->ERK GnRH GnRH Release ERK->GnRH

Kisspeptin-10 signaling cascade.

Experimental_Workflow Workflow for Comparing Kisspeptin-10 Salt Forms cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Data Analysis Peptide_TFA Kisspeptin-10 TFA Salt Stock_Prep Prepare Equimolar Stock Solutions Peptide_TFA->Stock_Prep Peptide_Acetate Kisspeptin-10 Acetate Salt Peptide_Acetate->Stock_Prep Binding_Assay Receptor Binding Assay (e.g., Radioligand displacement) Stock_Prep->Binding_Assay Functional_Assay_1 Calcium Mobilization Assay Stock_Prep->Functional_Assay_1 Functional_Assay_2 ERK Phosphorylation Assay Stock_Prep->Functional_Assay_2 Administration Peptide Administration (e.g., IV, IP) Stock_Prep->Administration Data_Analysis Compare Ki, EC50, IC50, and in vivo responses Binding_Assay->Data_Analysis Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis Animal_Model Animal Model (e.g., Rodent) Animal_Model->Administration Hormone_Measurement Measure LH, FSH, Testosterone/Estradiol Administration->Hormone_Measurement Hormone_Measurement->Data_Analysis

Comparing Kisspeptin-10 salt forms.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to characterize the biological activity of Kisspeptin-10. Researchers should optimize these protocols for their specific cell lines, equipment, and reagents.

Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of Kisspeptin-10 for its receptor, KISS1R (GPR54).

  • Cell Line: A stable cell line overexpressing human KISS1R (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: 125I-labeled Kisspeptin-54.

  • Procedure:

    • Prepare cell membranes from the KISS1R-expressing cell line.

    • In a 96-well plate, add a constant amount of cell membranes and radioligand to each well.

    • Add increasing concentrations of unlabeled Kisspeptin-10 (either TFA or acetate salt) to compete with the radioligand for binding.

    • Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter mat.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Data is plotted as the percentage of specific binding versus the log concentration of the competitor peptide. The IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated and can be used to determine the binding affinity (Ki).

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following KISS1R activation.

  • Cell Line: KISS1R-expressing cell line (e.g., CHO-K1 or HEK293).

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Procedure:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye in a suitable buffer for a specified time (e.g., 60 minutes) at 37°C.

    • Wash the cells to remove excess dye.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add varying concentrations of Kisspeptin-10 (TFA or acetate salt) to the wells.

    • Immediately begin kinetic reading of fluorescence intensity over time.

    • The peak fluorescence intensity, representing the maximum calcium release, is used to generate a dose-response curve and calculate the EC50 (the concentration of agonist that gives 50% of the maximal response).

ERK Phosphorylation Assay (Western Blot)

This assay measures the activation of a downstream signaling molecule, ERK, following receptor activation.

  • Cell Line: KISS1R-expressing cell line.

  • Procedure:

    • Plate cells and allow them to grow to a suitable confluency.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with different concentrations of Kisspeptin-10 (TFA or acetate salt) for a short period (e.g., 5-15 minutes).

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and a primary antibody for total ERK as a loading control.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • Quantify the band intensities to determine the ratio of p-ERK to total ERK. This ratio is then used to generate a dose-response curve and calculate the EC50.

In Vivo Assay: Stimulation of Luteinizing Hormone (LH) in Rodents

This assay assesses the in vivo potency of Kisspeptin-10 by measuring its effect on the reproductive axis.

  • Animal Model: Adult male mice or rats.

  • Procedure:

    • Acclimatize the animals to handling and injection procedures.

    • Administer a single intravenous (IV) or intraperitoneal (IP) injection of Kisspeptin-10 (TFA or acetate salt) at various doses, or a vehicle control.

    • Collect blood samples at specific time points post-injection (e.g., 15, 30, 60, and 120 minutes).

    • Separate plasma or serum and store frozen until analysis.

    • Measure the concentration of LH in the samples using a specific ELISA or radioimmunoassay (RIA).

    • Compare the LH response between the different salt forms and doses to determine their relative in vivo potency.

Conclusion and Recommendations

The choice between Kisspeptin-10 TFA and acetate salt is a critical decision that can influence the outcome and interpretation of biological assays. While the TFA salt is a common and often more economical option resulting from standard synthesis and purification methods, its potential to interfere with cellular processes and in vivo systems cannot be ignored.

For sensitive biological applications, particularly in cell-based assays and in vivo studies, the acetate salt of Kisspeptin-10 is the recommended choice . This minimizes the risk of introducing a confounding variable in the form of the TFA counter-ion, thereby ensuring that the observed biological effects are attributable to the peptide itself. Researchers should be aware of the potential for lot-to-lot variability in residual TFA content and consider quantifying it if the TFA salt form is used. When publishing data, it is crucial to specify the salt form of the peptide used to ensure the reproducibility of the findings.

References

Safety Operating Guide

Proper Disposal of Kisspeptin-10 Human TFA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Kisspeptin-10 human TFA are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound.

Kisspeptin-10 is a bioactive peptide, and the "TFA" designation indicates the presence of trifluoroacetic acid as a counter-ion, a remnant from the peptide synthesis and purification process. Trifluoroacetic acid (TFA) is a strong corrosive acid, and its presence is the primary consideration for the hazardous nature of this product. Therefore, waste containing this compound must be treated as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to adhere to the following safety measures to minimize risk of exposure and injury:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a suitable option for low-volume applications), safety goggles, and a lab coat.

  • Ventilation: Handle this compound, especially in its lyophilized powder form and when preparing solutions, within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.

  • Hygroscopic Nature: Lyophilized peptides are often hygroscopic. To prevent moisture absorption, allow the vial to warm to room temperature in a desiccator before opening.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical to prevent environmental contamination and ensure the safety of all laboratory personnel. Under no circumstances should this waste be disposed of down the drain.

Liquid Waste Disposal (Solutions of this compound)
  • Segregation: All solutions containing this compound must be collected as hazardous waste. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is crucial to keep it separate from incompatible materials such as bases, oxidizers, and metals.

  • Waste Container:

    • Use a designated, leak-proof container made of a compatible material (e.g., glass or polyethylene) for collecting liquid waste.

    • The container must be clearly labeled as "Hazardous Waste" and specify its contents: "this compound solution" and the solvent used (e.g., water, buffer).

  • Neutralization (to be performed by trained personnel):

    • Due to the acidic nature of TFA, neutralization is a key step in rendering the waste safer for handling and disposal. This procedure should be performed in a chemical fume hood.

    • Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the liquid waste while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is within a neutral range (typically between 6.0 and 8.0). Be cautious as the neutralization reaction can generate gas (carbon dioxide), so add the base slowly to avoid foaming and splashing.

  • Storage: Keep the sealed and labeled hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from direct sunlight and sources of ignition, while awaiting pickup.

  • Disposal: Arrange for the collection and disposal of the neutralized hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.

Solid Waste Disposal
  • Segregation: All solid materials that have come into contact with this compound, including unused or expired lyophilized powder, contaminated personal protective equipment (gloves, etc.), pipette tips, and vials, must be disposed of as solid hazardous waste.

  • Waste Container:

    • Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.

    • The container should be labeled as "Hazardous Waste" and detail the contents, for example, "Solid waste contaminated with this compound."

  • Storage: Store the sealed solid waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for the pickup and disposal of the solid hazardous waste through your institution's certified hazardous waste management service.

Spill Cleanup Procedures

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate risks.

  • For Minor Spills (e.g., a few milliliters of a solution):

    • Alert Personnel: Inform others in the immediate area of the spill.

    • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

    • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial acid spill absorbent.

    • Neutralize: Once absorbed, cautiously neutralize the spill area with a weak base like sodium bicarbonate solution.

    • Collect: Carefully sweep or scoop the absorbed and neutralized material into a designated hazardous waste container.

    • Decontaminate: Clean the spill area with a laboratory detergent and water.

    • Dispose: Dispose of all cleanup materials as hazardous waste.

  • For Major Spills (e.g., a large volume of solution or a significant amount of powder outside of a fume hood):

    • Evacuate: Immediately evacuate the area.

    • Alert: Alert your supervisor and your institution's EHS department.

    • Restrict Access: Prevent entry to the spill area.

    • Professional Cleanup: Do not attempt to clean up a large spill yourself. Wait for trained emergency response personnel.

Quantitative Data Summary

PropertyValue
Kisspeptin-10 Molecular Formula C63H83N17O14
Kisspeptin-10 Molecular Weight 1302.4 g/mol [1]
Trifluoroacetic Acid (TFA) Formula C2HF3O2
Trifluoroacetic Acid (TFA) Molecular Weight 114.02 g/mol
Appearance Lyophilized white powder
Storage Temperature (Lyophilized) -20°C to -80°C

Diagrams

G Disposal Workflow for Liquid this compound Waste cluster_0 Waste Collection and Treatment cluster_1 Storage and Disposal A Collect Liquid Waste B Segregate from Incompatible Waste A->B C Neutralize with Weak Base (e.g., Sodium Bicarbonate) B->C D Verify pH (6.0 - 8.0) C->D E Store in Labeled, Sealed Container D->E F Arrange for EHS/Licensed Waste Pickup E->F

Caption: Workflow for the safe disposal of liquid this compound waste.

G Disposal Workflow for Solid this compound Waste cluster_0 Waste Collection cluster_1 Storage and Disposal A Collect Contaminated Solids (Gloves, Vials, etc.) B Place in Labeled, Leak-Proof Container A->B C Store in Designated Hazardous Waste Area B->C D Arrange for EHS/Licensed Waste Pickup C->D

References

Essential Safety and Operational Guide for Handling Kisspeptin-10 Human TFA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Kisspeptin-10 human TFA. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of the product.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like many synthetic peptides, should be handled as a potentially hazardous substance. The hazards are not fully characterized, and the presence of trifluoroacetic acid (TFA) salts warrants caution.[1][2] The primary risks are associated with inhalation of the lyophilized powder and skin or eye contact.[1]

Table 1: Required Personal Protective Equipment (PPE) [3][4]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and potential splashes of solutions. Should meet ANSI Z87.1 standards.
Face ShieldRecommended in addition to safety goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile GlovesMinimum requirement for handling. Should be inspected before use and changed immediately if contaminated. Consider double-gloving for added protection.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.
Respiratory Protection Respirator/Dust MaskRecommended when weighing or handling the lyophilized powder to prevent inhalation. The type should be determined by a risk assessment.
General Attire Long Pants & Closed-Toe ShoesMinimum attire for working in a laboratory setting.

PPE_Workflow start start don_ppe don_ppe start->don_ppe check_ventilation check_ventilation don_ppe->check_ventilation weighing weighing check_ventilation->weighing If handling powder reconstitution reconstitution check_ventilation->reconstitution If handling solution weighing->reconstitution experiment experiment reconstitution->experiment dispose_waste dispose_waste experiment->dispose_waste clean_area clean_area dispose_waste->clean_area doff_ppe doff_ppe clean_area->doff_ppe wash_hands wash_hands doff_ppe->wash_hands exit_lab exit_lab wash_hands->exit_lab

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the stability and integrity of this compound while ensuring user safety.

2.1. Receiving and Storage

  • Lyophilized Peptide : Upon receipt, store the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light.

  • Reconstituted Peptide : Once reconstituted, store the solution at 2-8°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.

Table 2: Storage Conditions

FormShort-Term StorageLong-Term StorageKey Considerations
Lyophilized Powder -20°C-20°C to -80°CKeep in a desiccator, protected from light.
Reconstituted Solution 2-8°C (up to 4 weeks)-20°C to -80°C (in aliquots)Avoid repeated freeze-thaw cycles. Protect from light.

2.2. Handling and Reconstitution

  • Preparation : Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents moisture absorption which can degrade the peptide.

  • Weighing : If weighing the lyophilized powder, do so in a controlled environment with minimal exposure to air and moisture. Respiratory protection is recommended during this step.

  • Reconstitution : Use a sterile solvent, such as bacteriostatic water or a buffer of pH 5-6, to reconstitute the peptide. Add the solvent slowly to the side of the vial. Gently swirl or roll the vial to dissolve the contents; do not shake vigorously as this can cause aggregation.

Reconstitution_Process start Start equilibrate Equilibrate vial to room temperature in desiccator start->equilibrate add_solvent Slowly add sterile solvent to vial equilibrate->add_solvent dissolve Gently swirl or roll to dissolve add_solvent->dissolve aliquot Aliquot for storage dissolve->aliquot store Store at recommended temperature aliquot->store finish Ready for use store->finish

Emergency Procedures

In case of exposure, follow these first-aid measures immediately and seek medical attention.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove the individual to fresh air and monitor their breathing. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.

Spill and Disposal Plan

4.1. Spill Response

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection, gloves, and safety goggles.

  • Cover the spill with an absorbent material like sand or vermiculite.

  • Sweep up the material and place it in a sealed container for disposal.

  • Clean the spill area thoroughly.

4.2. Waste Disposal

  • Unused Peptide : Unused or expired lyophilized peptide and any stock solutions are considered chemical waste.

  • Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be disposed of as hazardous waste.

  • Disposal Containers : Collect all waste in designated, clearly labeled hazardous waste containers.

  • Regulations : Dispose of all waste in accordance with local, state, and federal regulations.

Disposal_Plan unused_peptide unused_peptide waste_container waste_container unused_peptide->waste_container disposal_facility disposal_facility waste_container->disposal_facility Follow Local Regulations contaminated_materials contaminated_materials contaminated_materials->waste_container

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.